molecular formula C10H9F3O3 B1451324 2-Methoxy-5-(trifluoromethyl)phenylacetic acid CAS No. 1000523-82-9

2-Methoxy-5-(trifluoromethyl)phenylacetic acid

Cat. No.: B1451324
CAS No.: 1000523-82-9
M. Wt: 234.17 g/mol
InChI Key: XWXOIMXTBVKFDL-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)phenylacetic acid is a useful research compound. Its molecular formula is C10H9F3O3 and its molecular weight is 234.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-methoxy-5-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-16-8-3-2-7(10(11,12)13)4-6(8)5-9(14)15/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXOIMXTBVKFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid (CAS No. 1000523-82-9), a fluorinated aromatic carboxylic acid. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information, presents putative synthetic and analytical methodologies based on established chemical principles, and discusses its potential applications in research and development. This guide is intended to serve as a foundational resource for scientists and researchers interested in the properties and potential uses of this and structurally related molecules.

Introduction

This compound belongs to the class of substituted phenylacetic acids, a scaffold of significant interest in medicinal chemistry and materials science. The presence of both a methoxy and a trifluoromethyl group on the phenyl ring is expected to impart unique electronic and lipophilic properties. The trifluoromethyl group, a well-known bioisostere for a methyl or chloro group, can enhance metabolic stability, binding affinity, and cell membrane permeability of a molecule. The methoxy group, a hydrogen bond acceptor, can influence solubility and molecular interactions. This guide provides a detailed exploration of the known and predicted characteristics of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available. The information presented below is a combination of data from commercial suppliers and computationally predicted values.

PropertyValueSource
CAS Number 1000523-82-9[1][2][3][4][5][6]
Molecular Formula C₁₀H₉F₃O₃[1][5]
Molecular Weight 234.17 g/mol [1][5]
Physical Form Solid[5]
Purity ≥97% (Commercially available)[5]
Calculated LogP 2.3411[1][3]
Topological Polar Surface Area (TPSA) 46.53 Ų[1][3]
Hydrogen Bond Donors 1[1][3]
Hydrogen Bond Acceptors 2[1][3]
Rotatable Bonds 3[1][3]
Melting Point Not Available[3]
Boiling Point Not Available
Solubility Not Available
pKa Not Available

Synthesis Methodology

A specific, validated synthesis protocol for this compound is not readily found in peer-reviewed literature. However, a plausible and well-established synthetic route can be proposed based on the Willgerodt-Kindler reaction, which is a reliable method for converting aryl ketones into the corresponding phenylacetic acids.[7][8][9]

The proposed two-step synthesis would begin with the corresponding acetophenone, 2-methoxy-5-(trifluoromethyl)acetophenone.

Synthesis_Workflow start 2-Methoxy-5-(trifluoromethyl)acetophenone intermediate Thioamide Intermediate start->intermediate Willgerodt-Kindler Reaction (Sulfur, Morpholine) product This compound intermediate->product Hydrolysis (Acid or Base)

Caption: Proposed two-step synthesis of the target compound.

Synthesis of the Precursor: 2-Methoxy-5-(trifluoromethyl)acetophenone

The synthesis of the starting material, 2-methoxy-5-(trifluoromethyl)acetophenone, is a critical first step. While a specific protocol for this molecule is not available, a general approach involves the Friedel-Crafts acylation of 1-methoxy-4-(trifluoromethyl)benzene.

Experimental Protocol (Proposed):

  • Reaction Setup: To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane, add acetyl chloride (1.1 eq) dropwise.

  • Addition of Substrate: To this mixture, add 1-methoxy-4-(trifluoromethyl)benzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Willgerodt-Kindler Reaction and Hydrolysis

This reaction converts the acetophenone to a thioamide intermediate, which is then hydrolyzed to the desired carboxylic acid.[8][9]

Experimental Protocol (Proposed):

  • Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine 2-methoxy-5-(trifluoromethyl)acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq). Heat the mixture to reflux (typically 120-140 °C) for 8-12 hours. The progress of the reaction should be monitored by TLC.

  • Hydrolysis: After cooling, the crude thioamide intermediate can be hydrolyzed directly without purification. Add a solution of sodium hydroxide (e.g., 20% aqueous solution) to the reaction mixture and heat to reflux for an additional 8-10 hours.[9]

  • Isolation and Purification:

    • Cool the reaction mixture and dilute with water.

    • Wash the aqueous solution with a non-polar solvent like diethyl ether to remove any neutral impurities.

    • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude this compound.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be performed for further purification.

Willgerodt_Kindler_Protocol cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Workup & Purification A1 Combine Acetophenone, Sulfur, and Morpholine A2 Reflux at 120-140 °C for 8-12 hours A1->A2 A3 Monitor by TLC A2->A3 B1 Cool and add NaOH solution B2 Reflux for 8-10 hours B1->B2 C1 Cool, dilute with water, and wash with ether C2 Acidify aqueous layer with HCl C1->C2 C3 Filter and dry the solid C2->C3 C4 Recrystallize C3->C4

Caption: Step-by-step workflow for the proposed synthesis.

Spectroscopic Characterization (Predicted)

As experimental spectra are not available, the following are predicted characteristic peaks and patterns based on the structure of this compound and data from analogous compounds.

¹H NMR Spectroscopy
  • -COOH Proton: A broad singlet, typically downfield (>10 ppm).

  • Aromatic Protons: Three protons on the phenyl ring, exhibiting complex splitting patterns due to their coupling. Expected chemical shifts would be in the range of 7.0-7.8 ppm. The proton ortho to the carboxylic acid group would likely be the most deshielded.

  • -OCH₃ Protons: A sharp singlet around 3.8-4.0 ppm.

  • -CH₂- Protons: A singlet for the methylene group adjacent to the carboxylic acid, expected around 3.6-3.8 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-COOH): Expected in the range of 175-180 ppm.

  • Aromatic Carbons: Six distinct signals. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling. The methoxy-substituted carbon will be significantly shielded.

  • Trifluoromethyl Carbon (-CF₃): A quartet with a large one-bond C-F coupling constant (¹JCF ≈ 270-280 Hz).

  • Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

  • Methylene Carbon (-CH₂-): A signal around 40-45 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

  • C-F Stretches: Strong absorptions in the region of 1000-1400 cm⁻¹.

  • C-O Stretch (Aryl Ether): An absorption around 1250 cm⁻¹.

  • Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion (M⁺): A peak at m/z = 234.

  • Key Fragmentation Patterns:

    • Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z = 189.

    • Decarboxylation (-CO₂, 44 Da) is also possible.

    • A prominent peak corresponding to the tropylium ion or a related rearrangement is expected.

Analytical Methods

Validated analytical methods for this compound have not been published. However, standard methods for the analysis of aromatic carboxylic acids can be readily adapted.[7]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for purity determination and quantification.

Proposed HPLC Method:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier like 0.1% trifluoroacetic acid or formic acid to suppress the ionization of the carboxylic acid group.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should provide good peak shape and resolution from potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid group is typically required to increase volatility. Silylation is a common derivatization technique for this purpose.[10]

Proposed GC-MS Method (after derivatization):

  • Derivatization: React the sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent at elevated temperature.

  • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial temperature of around 100 °C, followed by a ramp to a final temperature of 280-300 °C.

  • Injection: Splitless injection mode.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

Applications and Biological Significance

Specific applications or documented biological activity for this compound are not prominent in the scientific literature. However, the structural motifs present in this molecule are found in compounds with diverse biological activities. Substituted phenylacetic acids are known to be intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, related fluorinated phenylacetic acids are key intermediates in the synthesis of certain medications.[11]

Given its structure, this compound could be a valuable building block in discovery chemistry programs for:

  • Medicinal Chemistry: As a fragment for library synthesis targeting a wide range of biological targets.

  • Agrochemicals: As a precursor for novel herbicides or pesticides.

  • Materials Science: For the synthesis of polymers or other materials with specific electronic properties.

Safety and Handling

Based on the Safety Data Sheet (SDS) from suppliers, this compound is classified as a hazardous substance.[12]

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical compound with potential for use as a building block in various fields of chemical research and development. While comprehensive experimental data is currently lacking, this guide provides a framework for its synthesis, analysis, and handling based on established chemical principles and data from structurally related compounds. Further research is warranted to fully elucidate its properties and unlock its potential applications.

References

  • Zarghi, A., & Arfaei, S. (2011). Chromatographic separations of aromatic carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 843-853.
  • Alam, M. M., & Adapa, S. R. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
  • The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Rhodium Archive.
  • Google Patents. (n.d.). CN103030557A - Method for generating phenylacetate by acetophenone in one step.
  • Google Patents. (n.d.). CN103030557B - Method for generating phenylacetate by acetophenone in one step.
  • Apollo Scientific. (n.d.). 2-Methoxy-5-(trifluoromethyl)
  • CATO Research Chemical Inc. (2023, May 19). SAFETY DATA SHEETS: 2-(2-Methoxy-5-(trifluoromethyl)phenyl)acetic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: (R)-(+)-a-Methoxy-a-(trifluoromethyl)phenylacetic acid.
  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Chem-Impex. (n.d.). (R)-(+)-α-Methoxy-a-(trifluoromethyl)phenylacetic acid. Retrieved from [Link]

  • Proestos, C., & Komaitis, M. (2008). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)

Sources

An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)phenylacetic acid (CAS 1000523-82-9)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating a Molecule of Interest in Modern Chemistry

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Phenylacetic acid derivatives, in particular, serve as privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents. The subject of this guide, 2-Methoxy-5-(trifluoromethyl)phenylacetic acid, represents a confluence of three key structural motifs: the phenylacetic acid core, a methoxy group, and a trifluoromethyl group. While detailed, peer-reviewed studies on this specific molecule (CAS 1000523-82-9) are not extensively present in public literature, its constituent parts suggest a significant potential for application, meriting a thorough examination based on established chemical principles and data from closely related analogues.

This guide provides a comprehensive technical overview, synthesizing available data with expert-driven analysis of its chemical nature. We will explore its physicochemical properties, propose a logical synthetic pathway, detail appropriate analytical methodologies, and discuss its potential applications based on the known roles of its functional groups in bioactive molecules.

Part 1: Physicochemical Profile and Structural Analysis

The identity and behavior of a chemical compound are dictated by its physical and chemical properties. For this compound, the available data provides a foundational understanding.

Core Compound Characteristics
PropertyValueSource(s)
CAS Number 1000523-82-9[1][2]
Molecular Formula C₁₀H₉F₃O₃[1][2]
Molecular Weight 234.17 g/mol [1][2]
Physical Form Solid[2]
Purity Typically ≥97%[2]
Melting/Boiling Point No data available[3]
Solubility No data available[3]

Expert Insight: The trifluoromethyl (CF₃) group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature increases the acidity of the carboxylic acid group compared to an unsubstituted phenylacetic acid. Furthermore, the CF₃ group enhances lipophilicity, which can be a critical factor in designing molecules that can cross biological membranes. The methoxy (OCH₃) group, an electron-donating group, can influence the electronic environment of the aromatic ring and participate in hydrogen bonding, affecting solubility and receptor binding.

Part 2: A Proposed Synthetic Strategy

Workflow for a Representative Synthesis

cluster_start Starting Material cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Willgerodt-Kindler Reaction cluster_step3 Step 3: Hydrolysis A 1-Methoxy-4-(trifluoromethyl)benzene R1 Acetyl Chloride, AlCl₃ B Intermediate Ketone R2 Sulfur, Morpholine R1->B Electrophilic Aromatic Substitution C Thioamide Intermediate R3 Acidic or Basic Hydrolysis (e.g., H₂SO₄, H₂O) R2->C Thioacetal Formation & Rearrangement D 2-Methoxy-5-(trifluoromethyl) phenylacetic acid R3->D Cleavage of Thioamide

Caption: A proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from 1-Methoxy-4-(trifluoromethyl)benzene.

Step 1: Friedel-Crafts Acylation to produce 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethan-1-one

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane).

  • Reaction: Cool the suspension to 0°C in an ice bath. Add acetyl chloride dropwise via the dropping funnel.

  • Addition of Substrate: Slowly add a solution of 1-Methoxy-4-(trifluoromethyl)benzene in the same solvent. The trifluoromethyl group is a meta-director, while the methoxy group is an ortho-, para-director. The ortho position to the methoxy group is the most likely site of acylation.

  • Workup: After the reaction is complete (monitored by TLC), carefully quench the reaction by pouring it over crushed ice. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting ketone via column chromatography or distillation.

Step 2: Willgerodt-Kindler Reaction to form the Thioamide Intermediate

  • Setup: In a round-bottom flask, combine the ketone from Step 1, elemental sulfur, and morpholine.

  • Reaction: Heat the mixture under reflux. The reaction involves the oxidation of the ketone and rearrangement to form a terminal thioamide.

  • Monitoring: Monitor the reaction progress by TLC until the starting ketone is consumed.

  • Isolation: Cool the reaction mixture and isolate the crude thioamide product.

Step 3: Hydrolysis to the Final Carboxylic Acid

  • Setup: Place the crude thioamide from Step 2 in a round-bottom flask.

  • Reaction: Add an aqueous acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) solution. Heat the mixture to reflux to hydrolyze the thioamide to the corresponding carboxylic acid.

  • Workup: After cooling, acidify the mixture (if basic hydrolysis was used) to precipitate the carboxylic acid. Filter the solid product.

  • Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Part 3: Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Standard Analytical Workflow

cluster_identity Identity & Structure cluster_purity Purity Assessment A Synthesized Product (Crude or Purified) B ¹H NMR & ¹³C NMR A->B Proton/Carbon Environment C ¹⁹F NMR A->C Fluorine Environment D Mass Spectrometry (MS) A->D Molecular Weight Confirmation E FTIR Spectroscopy A->E Functional Group Identification F High-Performance Liquid Chromatography (HPLC) A->F Quantitative Purity G Elemental Analysis (CHN) A->G Empirical Formula Verification

Caption: A comprehensive analytical workflow for structural elucidation and purity verification.

Key Analytical Techniques and Expected Results
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of aromatic protons, the methylene (-CH₂-) protons of the acetic acid moiety, and the methoxy (-OCH₃) protons, with characteristic chemical shifts and coupling patterns.

    • ¹³C NMR: Will show distinct signals for each carbon atom, including the carboxyl carbon, the CF₃ carbon, and the aromatic carbons.

    • ¹⁹F NMR: A singlet is expected, confirming the presence of the single CF₃ group. This technique is highly sensitive and provides unambiguous evidence for fluorination.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should reveal the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight minus one proton, confirming the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase) is the gold standard for determining the purity of the final compound. A single sharp peak would indicate high purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F stretches associated with the trifluoromethyl group.

Part 4: Potential Applications and Future Research Directions

The structural features of this compound suggest several promising avenues for research and development.

  • Pharmaceutical Intermediates: Phenylacetic acids are key building blocks for active pharmaceutical ingredients (APIs). For example, 2,4,5-trifluorophenylacetic acid is a key intermediate in the synthesis of the anti-diabetic drug Sitagliptin.[4] The subject compound could serve a similar role in the synthesis of novel drug candidates. The trifluoromethyl group is often incorporated into drugs to improve metabolic stability and binding affinity.

  • Agrochemicals: The trifluoromethyl moiety is prevalent in modern herbicides and pesticides.[5] This compound could be explored as a precursor for new agrochemical agents.

  • Antimicrobial Research: Phenylacetic acid itself has demonstrated antibacterial properties.[6] Furthermore, related trifluoromethyl-containing compounds have been investigated for their antimicrobial and antifungal activities.[7] It would be logical to screen this compound for similar biological activities.

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.[3]

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[3] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3]

  • Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. Avoid release into the environment.[3]

Disclaimer: This guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

References

  • (R)-(+)-α-Methoxy-a-(trifluoromethyl)phenylacetic acid. Chem-Impex. [Link]

  • US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. National Center for Biotechnology Information. [Link]

  • The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Organic Solvent Solubility of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on understanding, experimentally determining, and interpreting the solubility of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid (CAS: 1000523-82-9) in organic solvents. Given the scarcity of publicly available quantitative data for this specific active pharmaceutical ingredient (API), this document serves as both a theoretical overview and a practical, field-proven manual for generating robust and reliable solubility profiles.

Executive Summary: The Critical Role of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It dictates formulation strategies, bioavailability, and ultimately, therapeutic efficacy.[1] For this compound, a compound with functionalities suggesting a complex solubility behavior, a thorough understanding of its profile in various organic solvents is paramount. This is essential for processes ranging from synthesis and purification to the development of liquid dosage forms and analytical method development.[2][3] This guide outlines the necessary theoretical considerations and provides detailed, self-validating experimental protocols to empower researchers to establish a comprehensive solubility dataset for this compound.

Physicochemical Landscape of this compound

To understand the solubility of a molecule, one must first understand the molecule itself. The structure of this compound offers several clues to its potential behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1000523-82-9[3]
Molecular Formula C₁₀H₉F₃O₃[3][4]
Molecular Weight 234.17 g/mol [3][4]
Appearance Solid[3]
Calculated LogP 2.3411[4]
Topological Polar Surface Area (TPSA) 46.53 Ų[4]
Hydrogen Bond Donors 1 (from the carboxylic acid)[4]
Hydrogen Bond Acceptors 3 (two on the carboxylic acid, one on the methoxy ether)[4]
Structural Analysis and Solubility Prediction

The structure reveals a molecule of dual character:

  • Hydrophilic/Polar Moieties : The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor, suggesting solubility in polar, protic solvents (e.g., alcohols). The methoxy group (-OCH₃) acts as a hydrogen bond acceptor, further contributing to interactions with polar solvents.

  • Lipophilic/Nonpolar Moieties : The phenyl ring and the highly lipophilic trifluoromethyl group (-CF₃) suggest an affinity for nonpolar or moderately polar aprotic solvents. The trifluoromethyl group, in particular, can significantly increase lipophilicity.[4]

This structural dichotomy implies that the solubility of this compound will be highly dependent on the specific solvent's ability to satisfy these competing interactions. A simple "like dissolves like" prediction is insufficient; a systematic experimental approach is required.

The Foundation of Solubility: Theoretical Considerations

Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For pharmaceutical applications, we are primarily concerned with the equilibrium solubility, which is the maximum concentration of a compound that can be dissolved in a specific solvent at a given temperature and pressure, when the solution is in equilibrium with an excess of the solid compound.

The selection of solvents for a solubility study should be intentional, covering a range of polarities and functionalities to build a comprehensive profile.[2] Key solvent categories include:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Capable of hydrogen bonding, they are expected to interact strongly with the carboxylic acid moiety.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): Lack an O-H or N-H bond but have a significant dipole moment. They can act as hydrogen bond acceptors. DMSO is a powerful, universal organic solvent often used in initial high-throughput screens.[5]

  • Nonpolar Aprotic Solvents (e.g., Hexane, Toluene): Primarily engage in van der Waals interactions and are expected to have limited success in dissolving this molecule unless lipophilic character dominates.

  • Intermediate Polarity Solvents (e.g., Ethyl Acetate, Dichloromethane): These solvents offer a balance of characteristics and are crucial for understanding the full solubility profile.

Experimental Determination of Thermodynamic Solubility: The Gold Standard

The "gold standard" for determining thermodynamic (equilibrium) solubility is the Shake-Flask method. This method ensures that the solution has reached equilibrium with the solid phase, providing the most reliable and accurate solubility value.[6][7]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a panel of organic solvents at a controlled temperature.

Materials:

  • This compound (purity ≥97%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Workflow Diagram:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid API to vial prep2 Add known volume of solvent prep1->prep2 Step 1 & 2 equil Agitate at constant T (e.g., 24-72h) prep2->equil sep1 Allow to settle equil->sep1 sep2 Centrifuge sep1->sep2 sep3 Filter supernatant (0.22 µm syringe filter) sep2->sep3 ana1 Dilute aliquot accurately sep3->ana1 ana2 Inject into HPLC-UV ana1->ana2 ana3 Quantify vs. calibration curve ana2->ana3 caption Workflow for Shake-Flask Solubility Determination.

Caption: Workflow for Shake-Flask Solubility Determination.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. An amount sufficient to ensure undissolved solid remains at equilibrium is critical. For example, start with ~20-50 mg of API.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[7]

    • Expert Insight: To validate the equilibration time, samples can be taken at various intervals (e.g., 24, 48, 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[7]

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial.

    • Causality Check: Filtration is a critical step to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility. The filter material must be chemically compatible with the solvent to prevent leaching or solute binding.

  • Dilution & Analysis: Make a precise, quantitative dilution of the clear filtrate into a suitable mobile phase for HPLC analysis.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method. Determine the concentration of the API by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.

  • Calculation: Calculate the solubility in the original solvent, accounting for the dilution factor. Report the results in mg/mL or mol/L.

High-Throughput Screening: Kinetic Solubility Assessment

In early-stage development, a full thermodynamic solubility study for every solvent may be impractical. A kinetic solubility assay provides a rapid assessment and is useful for ranking solvents. This method typically involves dissolving the compound in a universal strong solvent like DMSO and then adding this stock solution to the test solvents.[8]

Protocol: Turbidimetric Kinetic Solubility Screening

Objective: To rapidly estimate the solubility of this compound in a large number of solvents by detecting the point of precipitation.

Materials:

  • High-concentration stock solution of the API in DMSO (e.g., 50 mg/mL)

  • Panel of organic solvents in a 96-well plate format

  • Liquid handling robot or multichannel pipettes

  • Plate reader capable of nephelometry or turbidimetry

Workflow Diagram:

G start Prepare high-conc. API stock in DMSO add Add small aliquots of DMSO stock to solvents start->add plate Aliquot test solvents into 96-well plate plate->add mix Mix and incubate briefly add->mix read Measure turbidity/ light scattering mix->read result Determine concentration at precipitation onset read->result caption Kinetic Solubility Workflow via Turbidimetry.

Caption: Kinetic Solubility Workflow via Turbidimetry.

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.

  • Plate Preparation: Dispense the panel of test solvents into the wells of a 96-well plate.

  • Titration: Add small, incremental volumes of the DMSO stock solution to the test solvents.

  • Measurement: After each addition and a brief mixing period, measure the turbidity of each well using a plate reader.

  • Analysis: The concentration at which a significant increase in turbidity is detected is considered the kinetic solubility limit.

    • Trustworthiness Note: This method measures the solubility of the amorphous form that precipitates from solution and can overestimate thermodynamic solubility. It is best used for rapid screening and ranking, not for definitive final values.

Data Summary and Interpretation

All experimentally determined solubility data should be compiled into a clear, concise table to allow for easy comparison and interpretation.

Table 2: Template for Experimental Solubility Data of this compound at 25°C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)Notes
MethanolPolar ProticExperimental ValueCalculated Value
EthanolPolar ProticExperimental ValueCalculated Value
AcetonePolar AproticExperimental ValueCalculated Value
AcetonitrilePolar AproticExperimental ValueCalculated Value
Ethyl AcetateIntermediate PolarityExperimental ValueCalculated Value
DichloromethaneIntermediate PolarityExperimental ValueCalculated Value
TolueneNonpolar AproticExperimental ValueCalculated Value
HexaneNonpolar AproticExperimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)Polar AproticExperimental ValueCalculated Value

Conclusion

Determining the organic solvent solubility of this compound is a foundational step that requires a systematic and rigorous experimental approach. While predictive models based on physicochemical properties provide initial guidance, they are no substitute for empirical data. By employing the gold-standard shake-flask method, researchers can generate the high-quality, reliable data necessary to drive formulation development, optimize purification processes, and accelerate the journey from discovery to application. This guide provides the strategic framework and detailed protocols to achieve that goal with scientific integrity.

References

  • Allen, L.V., Popovich, N.G., & Ansel, H.C. (2006). Ansel's Pharmaceutical Dosage Forms and Drug Delivery Systems.
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  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. [Link]

  • Glomme, A., & März, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 74(9), 515-529.
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
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  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

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A Technical Guide to the Spectroscopic Characterization of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The molecular structure of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid is presented below.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, the methoxy protons, and the acidic proton of the carboxylic acid.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Singlet (broad)1H-COOHThe acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet.[1]
~7.5Doublet1HAr-HAromatic proton ortho to the trifluoromethyl group, deshielded by its electron-withdrawing nature.
~7.3Doublet of doublets1HAr-HAromatic proton meta to both the methoxy and trifluoromethyl groups.
~7.0Doublet1HAr-HAromatic proton ortho to the methoxy group, shielded by its electron-donating effect.
~3.9Singlet3H-OCH₃Methoxy group protons typically appear as a sharp singlet in this region.[2]
~3.7Singlet2H-CH₂-Methylene protons adjacent to the aromatic ring and the carboxylic acid group.[3]

Causality in Signal Position: The electron-withdrawing trifluoromethyl group is expected to deshield the adjacent aromatic protons, shifting their signals downfield. Conversely, the electron-donating methoxy group will shield the ortho and para protons, causing an upfield shift. The acidic proton of the carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and its propensity for hydrogen bonding.[1]

Experimental Protocol for ¹H NMR Spectroscopy

H1_NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing Sample Dissolve ~5-10 mg of sample Solvent in ~0.7 mL of deuterated solvent (e.g., CDCl3) Sample->Solvent TMS Add TMS as internal standard (0 ppm) Solvent->TMS Tube Transfer to NMR tube TMS->Tube Spectrometer Place tube in NMR spectrometer (e.g., 400 MHz) Tube->Spectrometer Parameters Set acquisition parameters (pulse sequence, number of scans) Spectrometer->Parameters Acquire Acquire FID Parameters->Acquire FT Fourier Transform FID Acquire->FT Phase Phase correction FT->Phase Baseline Baseline correction Phase->Baseline Integrate Integrate signals Baseline->Integrate

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom. The trifluoromethyl group will cause the carbon to which it is attached to appear as a quartet due to C-F coupling.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~175-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~158Ar-C-OCH₃The aromatic carbon attached to the methoxy group is shielded.
~132Ar-CAromatic carbon.
~128 (q)Ar-C-CF₃The aromatic carbon attached to the trifluoromethyl group will be a quartet due to coupling with the fluorine atoms.[4]
~125 (q)-CF₃The carbon of the trifluoromethyl group will be a quartet with a large coupling constant.[5]
~122Ar-CHAromatic methine carbon.
~115Ar-CHAromatic methine carbon.
~112Ar-CHAromatic methine carbon.
~56-OCH₃The methoxy carbon is typically found in this region.[2]
~40-CH₂-The methylene carbon is adjacent to the aromatic ring and carboxylic acid.

Self-Validation: The number of distinct signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. The presence of a quartet for the trifluoromethyl carbon and the carbon to which it is attached provides strong evidence for this functional group.

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. A proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, aromatic ring, methoxy group, and trifluoromethyl group.

Predicted Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
2500-3300Broad-OH (Carboxylic Acid)O-H stretch
~1700StrongC=O (Carboxylic Acid)C=O stretch
1600, 1450Medium-WeakAromatic RingC=C stretch
~1250StrongC-O (Carboxylic Acid & Methoxy)C-O stretch
1100-1300StrongC-FC-F stretch

Key Features: The most prominent features will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretches, and the strong carbonyl (C=O) absorption.[6][7] The presence of strong absorptions in the 1100-1300 cm⁻¹ region is indicative of the C-F bonds of the trifluoromethyl group.[8]

Experimental Protocol for IR Spectroscopy

IR_Spectroscopy_Workflow cluster_sample_prep Sample Preparation (ATR) cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing Sample Place a small amount of solid sample Crystal onto the ATR crystal Sample->Crystal Background Collect background spectrum Crystal->Background Sample_Scan Collect sample spectrum Background->Sample_Scan Correction Perform ATR correction Sample_Scan->Correction Baseline Baseline correction Correction->Baseline

Caption: Workflow for IR Spectroscopy using ATR.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the functional groups present.

m/zIonFragmentation Pathway
234[M]⁺Molecular ion
189[M - COOH]⁺Loss of the carboxylic acid group
175[M - CH₂COOH]⁺Cleavage of the bond between the aromatic ring and the methylene group

Fragmentation Rationale: The most likely fragmentation pathways involve the loss of the carboxylic acid group (a loss of 45 Da) and the entire acetic acid side chain (a loss of 59 Da).[9] The relative abundance of these fragment ions will depend on their stability.

Experimental Protocol for Mass Spectrometry (ESI)

MS_Workflow cluster_sample_prep Sample Preparation cluster_ionization Ionization (ESI) cluster_analysis Mass Analysis Dissolve Dissolve sample in a suitable solvent (e.g., methanol/water) Infuse Infuse into the mass spectrometer via syringe pump or LC Dissolve->Infuse Nebulize Sample is nebulized and charged Infuse->Nebulize Desolvate Solvent is evaporated to form gas-phase ions Nebulize->Desolvate Analyzer Ions are separated by m/z ratio in the mass analyzer Desolvate->Analyzer Detector Ions are detected Analyzer->Detector Spectrum Mass spectrum is generated Detector->Spectrum

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and MS, allows for its unambiguous structural confirmation and purity assessment. While this guide is based on predictive data due to the limited availability of experimental spectra, the principles outlined provide a robust framework for researchers and scientists to interpret their own experimental results for this compound and its analogs. The detailed protocols and the rationale behind the expected spectral features serve as a valuable resource for professionals in drug development and chemical research.

References

  • UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • JoVE. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Available at: [Link]

  • Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • ACD/Labs. Methoxy groups just stick out. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]

  • SpectraBase. 1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • Royal Society of Chemistry. Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Available at: [Link]

  • Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available at: [Link]

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  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Chegg.com. Solved Please interpret this MS spectrum of phenylacetic. Available at: [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of Lethbridge. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR) (Fall 2018). Available at: [Link]

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  • PubMed. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Available at: [Link]

  • Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Available at: [Link]

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  • Chemaxon Docs. NMR Predictor. Available at: [Link]

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The Trifluoromethyl Group: A Strategic Asset in the Design of Phenylacetic Acid-Based Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] When applied to the versatile phenylacetic acid framework—a common substructure in various therapeutic agents—the CF₃ group imparts a unique and powerful combination of physicochemical and biological properties. This guide provides a detailed exploration of the multifaceted role of the trifluoromethyl group in phenylacetic acids, offering field-proven insights into how this substituent can be leveraged to overcome common drug development challenges, including metabolic instability and suboptimal target engagement. We will delve into the fundamental electronic and steric effects of the CF₃ group, its profound impact on a molecule's pharmacokinetic profile, and its utility in enhancing pharmacodynamic activity.

Fundamental Physicochemical Alterations Induced by Trifluoromethylation

The introduction of a CF₃ group to the phenylacetic acid core fundamentally alters the molecule's electronic and physical nature. These changes are not trivial; they are the underlying cause of the enhanced biological performance often observed in trifluoromethylated compounds.[2] The high electronegativity of the three fluorine atoms creates a strong inductive electron-withdrawing effect, significantly influencing the molecule's properties.[3][4]

  • Increased Acidity (Lower pKa): The potent electron-withdrawing nature of the CF₃ group stabilizes the carboxylate anion of the phenylacetic acid through inductive effects. This stabilization facilitates the dissociation of the carboxylic acid proton, thereby increasing the acidity and lowering the pKa of the molecule. This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with biological targets.[5]

  • Enhanced Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen atom or a methyl group.[6] It increases the molecule's affinity for nonpolar environments, a property quantified by the Hansch-Fujita lipophilicity constant (π), which is approximately +0.88 for the CF₃ group.[3] This enhanced lipophilicity can improve a compound's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, which is a crucial factor for oral bioavailability and CNS-targeted drugs.[7][8]

  • Altered Molecular Conformation: While often used as a bioisostere for a methyl group, the trifluoromethyl group is larger and sterically more demanding.[8] This steric bulk can influence the preferred conformation of the molecule, which in turn can affect its ability to fit into the binding pocket of a target protein, potentially leading to improved affinity and selectivity.[2]

The following table summarizes the qualitative and quantitative impact of adding a trifluoromethyl group to a phenylacetic acid scaffold.

PropertyPhenylacetic Acid (Parent)Trifluoromethyl-Phenylacetic AcidRationale for Change
Acidity (pKa) ~4.3Lower (More Acidic)The strong inductive electron-withdrawing effect of the CF₃ group stabilizes the conjugate base (carboxylate anion), facilitating proton donation.[4][5]
Lipophilicity (logP) ~1.4HigherThe CF₃ group is inherently lipophilic (Hansch π = +0.88), increasing the molecule's partitioning into non-aqueous phases.[3][8]
Metabolic Stability Susceptible to oxidationSignificantly more stableThe high bond energy of the C-F bond (~485 kJ/mol) makes the CF₃ group highly resistant to oxidative metabolism by enzymes like Cytochrome P450.[7][9]

Impact on Pharmacokinetic Profile (ADME)

Perhaps the most celebrated advantage of trifluoromethylation in drug design is the profound improvement in a compound's metabolic stability.[9] This directly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) profile, leading to more predictable and effective drug candidates.

A primary route of metabolism for many aromatic compounds is oxidation of alkyl substituents, particularly methyl groups, by Cytochrome P450 (CYP) enzymes. Replacing a metabolically labile methyl group with a trifluoromethyl group effectively blocks this pathway.[9] The carbon-fluorine bond is one of the strongest in organic chemistry, making it exceptionally resistant to enzymatic cleavage.[7][8] This "metabolic switching" prevents the formation of inactive or potentially reactive metabolites, leading to several key benefits:

  • Increased Half-Life: By inhibiting a major clearance pathway, the drug remains in circulation for a longer period.[9]

  • Improved Oral Bioavailability: Reduced first-pass metabolism in the liver means more of the active drug reaches systemic circulation after oral administration.[7]

  • Lower Drug Doses: A longer half-life and better bioavailability can lead to a reduction in the required dose and dosing frequency, improving patient compliance.[7]

The diagram below illustrates the logical relationship between the CF₃ group's properties and its impact on ADME.

Caption: Logical flow of the CF₃ group's impact on ADME properties.

Enhancing Pharmacodynamic Interactions

Beyond improving pharmacokinetics, the trifluoromethyl group plays a crucial role in modulating a molecule's interaction with its biological target.

  • Bioisosteric Replacement: The CF₃ group is often used as a bioisostere for other groups like methyl (CH₃) or chlorine (Cl).[10] This substitution can maintain or improve binding affinity while introducing the beneficial pharmacokinetic properties discussed earlier. For instance, replacing a methyl group with CF₃ can enhance hydrophobic interactions within a binding pocket.[8]

  • Improving Binding Affinity: The unique electronic properties of the CF₃ group can lead to stronger and more specific interactions with amino acid residues in a protein's active site. It can participate in non-covalent interactions, such as dipole-dipole forces and even halogen bonding, which can contribute to a lower dissociation constant (higher affinity).[2] The increased potency of the kinase inhibitor Nilotinib upon addition of a CF₃ group is a well-documented example of this effect.[5]

  • Applications in Phenylacetic Acid Derivatives: Trifluoromethylated phenylacetic acids are valuable intermediates in the synthesis of a wide range of pharmaceuticals.[11] They are particularly prevalent in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, where precise molecular interactions are essential for efficacy and selectivity.[12][13]

Experimental Validation: In Vitro Metabolic Stability Assay

To empirically validate the enhanced metabolic stability conferred by a trifluoromethyl group, an in vitro assay using liver microsomes is a standard and essential protocol. This self-validating system provides a reliable measure of a compound's susceptibility to phase I metabolism.

This protocol outlines the key steps to compare the metabolic stability of a parent phenylacetic acid with its trifluoromethylated analog.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of test compounds in the presence of liver microsomes.

Materials:

  • Test compounds (parent and CF₃-analog) dissolved in DMSO.

  • Pooled liver microsomes (e.g., human, rat).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase).

  • Ice-cold stopping solution (e.g., acetonitrile with an internal standard).

  • 96-well incubation plate and a plate shaker/incubator.

  • LC-MS/MS system for analysis.

Methodology:

  • Preparation:

    • Prepare working solutions of the test compounds in phosphate buffer from the DMSO stock.

    • Prepare the liver microsome solution in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • Add the liver microsome solution to the wells of the 96-well plate.

    • Add the test compound working solution to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for approximately 5-10 minutes with shaking.

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point, where the stopping solution is added before the NADPH system, serves as the initial concentration baseline.[9]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

    • A longer half-life indicates greater metabolic stability.[9]

The workflow for this crucial experiment is visualized below.

Sources

2-Methoxy-5-(trifluoromethyl)phenylacetic acid safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid.

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these, substituted phenylacetic acids serve as critical building blocks for a wide array of pharmacologically active molecules. This guide focuses on This compound (CAS No. 1000523-82-9) , a compound of interest for its unique electronic and steric properties.

As with any specialized reagent, a thorough understanding of its safety profile and handling requirements is not merely a regulatory formality but a cornerstone of scientific integrity and laboratory safety. The toxicological properties of this specific molecule have not been exhaustively investigated. Therefore, this guide has been meticulously compiled by synthesizing data from its closest structural analogs and applying fundamental principles of chemical safety. Our approach is grounded in providing not just protocols, but the scientific rationale behind them, ensuring a self-validating system of safety for all personnel.

This document serves as a comprehensive resource for researchers, empowering them to work confidently and safely with this compound, thereby fostering an environment where scientific discovery can flourish without compromising personal or environmental well-being.

Section 1: Material Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of its safe management.

Chemical Identity
  • Chemical Name: this compound

  • CAS Number: 1000523-82-9[1]

  • Molecular Formula: C₁₀H₉F₃O₃[1]

  • Molecular Weight: 234.17 g/mol [1]

Chemical Structure

The arrangement of functional groups on the phenyl ring dictates the molecule's reactivity and, by extension, its potential biological and toxicological effects. The methoxy group (-OCH₃) is an activating, ortho-para directing group, while the trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the known physical and chemical properties. A lack of comprehensive experimental data necessitates careful handling, assuming the compound is a stable solid under standard laboratory conditions.

PropertyValueSource
Physical State Solid[1]
Purity Typically ≥97%[1]
Appearance Solid[1]
Solubility Data not available; likely soluble in methanol and other polar organic solvents.Inferred
Stability Stable under recommended storage conditions.Inferred

Section 2: Hazard Identification and Classification

While no specific Safety Data Sheet (SDS) is publicly available for CAS No. 1000523-82-9, a robust hazard assessment can be constructed by examining structurally related compounds. The consistent hazard profile among various substituted fluorinated and methoxylated phenylacetic acids provides a reliable basis for inferring the primary risks.

Inferred GHS Hazard Classification

The following classification is based on data from structural analogs such as 2,4,5-Trifluorophenylacetic acid and various isomers of methoxy-trifluoromethyl-phenylacetic acid.[2][3][4]

Hazard ClassCategoryGHS CodeHazard Statement
Skin Corrosion / Irritation2H315Causes skin irritation.[2][4]
Serious Eye Damage / Eye Irritation2AH319Causes serious eye irritation.[2][4]
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation.[2][3][4]

Signal Word: Warning

Hazard Pictogram:



Summary of Potential Health Effects
  • Inhalation: May cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[2]

  • Skin Contact: Causes skin irritation, which may manifest as redness, itching, and discomfort upon contact.[2] Prolonged contact should be avoided.

  • Eye Contact: Causes serious eye irritation.[2] Direct contact with the solid or dust can lead to redness, pain, and potential damage if not promptly addressed.

  • Ingestion: While data is limited, ingestion may be harmful.[5] It is expected to cause irritation to the gastrointestinal tract.

Chronic Exposure: The toxicological properties have not been fully investigated.[5][6] As a prudent measure, repeated and prolonged exposure should be minimized to avoid unforeseen long-term health effects.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A proactive and informed approach to handling is essential. The following protocols are designed as a self-validating system to minimize exposure.

Engineering Controls

The primary line of defense is to control exposure at the source.

  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood or a ventilated balance enclosure.[2] This prevents the inhalation of dust or aerosols.

  • Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the work area.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its correct use is mandatory.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5] A face shield may be required for operations with a higher risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use and change them immediately if contamination occurs.

    • Lab Coat: A full-sleeved, buttoned lab coat must be worn at all times.

  • Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required.[7] For large-scale operations or in the event of a ventilation failure, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[3]

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[8][9]

  • Avoid eating, drinking, or smoking in laboratory areas.[2]

  • Do not breathe dust. Minimize the creation of dust during handling.

  • Contaminated clothing should be removed and washed before reuse.[7]

Storage Requirements
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7][9] Some analogs recommend refrigeration (2-8°C), which is a prudent practice for long-term stability.[5][3]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[5]

Section 4: Experimental Workflows & Emergency Procedures

Preparedness is key to mitigating the impact of any laboratory incident.

Safe Handling Workflow Diagram

This workflow outlines the critical decision points for safely handling the compound from receipt to disposal.

G start Receive Compound store Store in Cool, Dry, Well-Ventilated Area start->store prep Prepare for Use: - Review SDS/Guide - Don PPE store->prep handle Handle in Fume Hood: - Weighing - Dissolving prep->handle experiment Perform Experiment handle->experiment spill Spill Occurs handle->spill Potential waste Segregate Waste experiment->waste cleanup Follow Spill Cleanup Procedure spill->cleanup cleanup->waste disposal Dispose via Approved Waste Handler waste->disposal end End of Workflow disposal->end

Caption: A generalized workflow for the safe handling of chemical reagents.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell or breathing is difficult, seek immediate medical attention.[5][7]

  • Skin Contact: Take off contaminated clothing immediately.[7] Wash the affected skin generously with soap and plenty of water for at least 15 minutes.[7] If skin irritation persists, get medical advice/attention.[9]

  • Eye Contact: Immediately rinse cautiously with water for several minutes (at least 15).[5][9] Remove contact lenses, if present and easy to do. Continue rinsing.[5][9] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[5]

Accidental Release Measures (Spill Protocol)
  • Small Spills (Solid):

    • Ensure adequate ventilation and wear appropriate PPE.

    • Avoid raising dust.

    • Gently sweep or scoop the material into a suitable, labeled container for disposal.[8][9]

    • Clean the spill area with a wet cloth or paper towels to remove any remaining residue.

  • Large Spills:

    • Evacuate the area immediately.

    • Prevent entry of unnecessary personnel.

    • Contact your institution's Environmental Health & Safety (EHS) department for assistance.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam, depending on the surrounding fire.[5]

  • Hazardous Combustion Products: In a fire, toxic fumes may be produced, including carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[5]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[8][9]

Section 5: Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

  • Waste Disposal: Dispose of this compound and its container in accordance with all local, state, and federal regulations. It must be handled as hazardous waste and disposed of via a licensed waste disposal company.[7] Do not empty into drains or release into the environment.

References

  • Safety Data Sheet: (+)-.alpha.-Methoxy-.alpha.-(trifluoromethyl)phenylacetic acid. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC312220050&productDescription=28R%29-%28%2B%29-A-METHOXY-A-%28TRIFLUOROMETHYL%29PHENYLACETIC-ACID&vendorId=VN00033897&countryCode=US&language=en]
  • This compound Product Page. CymitQuimica. [URL: https://www.cymitquimica.com/base/files/product_documents/2-Methoxy-5-(trifluoromethyl)phenylacetic%20acid_PC30269_EN.pdf]
  • Safety Data Sheet: (R)-(+)-a-Methoxy-a-(trifluoromethyl)phenylacetic acid. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC312220050]
  • 2-Methoxy-5-(trifluoromethoxy)phenylacetic acid, 97%, Thermo Scientific. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=H33343.06&productDescription=2-METHOXY-5-(TRIFLUOROMETHOXY)PHE&vendorId=VN00024248]
  • Safety Data Sheet: 2,4,5-Trifluorophenylacetic acid. Synquest Labs. [URL: https://www.synquestlabs.com/sites/default/files/sds/2721-3-45.pdf]
  • Safety Data Sheet: Phenyl Trifluoromethyl Sulfoxide. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/P2460_EGHS.pdf]
  • Safety Data Sheet: 2,4,5-Trifluorophenylacetic acid. Ossila. [URL: https://cdn.ossila.com/sds/245-trifluorophenylacetic-acid-sds.pdf]
  • 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid, 97%, Thermo Scientific. Fisher Scientific. [URL: https://www.fishersci.pt/shop/products/2-fluoro-5-methoxy-3-trifluoromethyl-phenylacetic-acid-97-thermo-scientific/15458415]
  • Safety Data Sheet: Methoxyacetic Acid. TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/M0827_EGHS.pdf]
  • (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, 99%. Fisher Scientific. [URL: https://www.fishersci.com/us/en/product/pharmaceuticals-fine-chemicals/p-10114001.html]
  • Safety Data Sheet: Phenylacetic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p1280]
  • (S)-(−)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/IN/en/product/aldrich/318035]
  • Safety Data Sheet: 2-Methoxy-4-(trifluoromethoxy)phenylacetic acid. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=H58564&productDescription=2-METHOXY-4-%28TRIFLUOROMETHOXY%29PHE&vendorId=VN00024248]
  • Safety Data Sheet: (S)-(-)-alpha-Methoxy-alpha-trifluoromethyl- phenylacetic acid. Chemos GmbH & Co.KG. [URL: https://www.chemos.de/import/sdb/A0017627_SDB_EN_V2.pdf]
  • Safety Data Sheet: 2-Methoxyphenylacetic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/180653]
  • (R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/155268]
  • Safety Data Sheet: S-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid. Thermo Fisher Scientific. [URL: https://www.alfa.com/en/msds/?language=EN&cas=17257-71-5]
  • Human health tier II assessment for Acetic acid, methoxy-. Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [URL: https://www.industrialchemicals.gov.au/sites/default/files/IMAP%20Tier%20II%20Human%20Health%20Assessment%20for%20Acetic%20acid%2C%20methoxy-.pdf]
  • (R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic Acid [Optical Resolving]. TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/M0831]

Sources

An In-Depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)phenylacetic Acid: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(trifluoromethyl)phenylacetic acid is a specialized organic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring a methoxy group and a trifluoromethyl group on a phenylacetic acid scaffold, imparts desirable physicochemical properties that are increasingly leveraged in the design of novel bioactive molecules. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group, offering enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the commercial availability, synthetic methodologies, and key applications of this compound, serving as a critical resource for researchers and developers in the life sciences.

Physicochemical Properties

PropertyValueSource
CAS Number 1000523-82-9[1]
Molecular Formula C10H9F3O3[1]
Molecular Weight 234.17 g/mol [1]
Appearance Solid[1]
Purity Typically ≥97%[1]

Commercial Availability

This compound is available from several reputable chemical suppliers that specialize in fine chemicals and building blocks for research and development. The compound is typically offered in various quantities, from grams to kilograms, to accommodate the needs of both academic laboratories and industrial clients. When sourcing this material, it is crucial to consider purity, lead time, and the supplier's quality management certifications.

SupplierProduct Number/ReferencePurityAvailable Quantities
Apollo Scientific 54-PC30269597%1g, 5g
Thermo Scientific (Alfa Aesar) -97%250mg
CymitQuimica --Inquire for details

Note: Availability and product details are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Methodologies

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively documented in readily accessible literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and published syntheses of structurally related compounds, such as Mosher's acid and other trifluoromethylated phenylacetic acids. The following proposed synthesis is a logical amalgamation of these established methods.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Starting Material cluster_1 Step 1: Friedel-Crafts Acylation cluster_2 Step 2: Willgerodt-Kindler Reaction cluster_3 Step 3: Hydrolysis SM 4-(Trifluoromethyl)anisole R1 Acetyl chloride, AlCl3 SM->R1 Reaction P1 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethan-1-one R1->P1 Product R2 Sulfur, Morpholine P1->R2 Reaction P2 2-(2-Methoxy-5-(trifluoromethyl)phenyl)thioacetomorpholide R2->P2 Product R3 Aqueous Acid (e.g., H2SO4) P2->R3 Reaction FP This compound R3->FP Final Product Application_Flow cluster_0 Core Compound cluster_1 Chemical Modification cluster_2 Resulting Derivatives cluster_3 Screening & Development cluster_4 Potential Therapeutics Core This compound Mod Amide Coupling, Esterification, etc. Core->Mod Deriv Novel Chemical Entities (NCEs) Mod->Deriv Screen Biological Assays Deriv->Screen Dev Lead Optimization Screen->Dev Therapy APIs (e.g., for CNS disorders, inflammation, etc.) Dev->Therapy

Sources

synthesis of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid and its Key Starting Materials

Introduction

This compound is a sophisticated chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a methoxy group for modulating electronic properties and a trifluoromethyl group for enhancing metabolic stability and lipophilicity, makes it a valuable building block for complex molecular architectures.[1][2] This guide provides a detailed exploration of the primary synthetic strategies for this target molecule, with a core focus on the practical synthesis of its essential starting materials. We will delve into the mechanistic rationale behind two principal synthetic routes, offering field-proven insights and step-by-step protocols designed for researchers, chemists, and professionals in drug development.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

A successful synthesis begins with a logical retrosynthetic analysis to identify robust and efficient pathways from readily available precursors. For this compound, two primary disconnection strategies emerge as the most viable, each centered around a well-established chemical transformation for forging the phenylacetic acid moiety.

  • The Acetophenone Approach: This strategy disconnects the acetic acid side chain to its corresponding acetophenone precursor, 2-methoxy-5-(trifluoromethyl)acetophenone. This intermediate can then be converted to the target acid via the Willgerodt-Kindler reaction.

  • The Benzyl Cyanide Approach: This route involves the disconnection of the carboxylic acid to a nitrile group, leading back to 2-methoxy-5-(trifluoromethyl)phenylacetonitrile. This nitrile is synthesized from the corresponding benzyl halide, 1-(halomethyl)-2-methoxy-5-(trifluoromethyl)benzene.

The following diagram illustrates these two competing synthetic strategies.

G cluster_main Retrosynthetic Strategies cluster_route1 Route 1: Willgerodt-Kindler cluster_route2 Route 2: Cyanation-Hydrolysis Target 2-Methoxy-5-(trifluoromethyl) phenylacetic acid Acetophenone 2-Methoxy-5-(trifluoromethyl) acetophenone Target->Acetophenone Willgerodt-Kindler (Disconnect C-C) Nitrile 2-Methoxy-5-(trifluoromethyl) phenylacetonitrile Target->Nitrile Hydrolysis (Disconnect C-O) Anisole1 4-(Trifluoromethyl)anisole Acetophenone->Anisole1 Friedel-Crafts Acylation BenzylHalide 1-(Chloromethyl)-2-methoxy- 5-(trifluoromethyl)benzene Nitrile->BenzylHalide Cyanation (Disconnect C-C) Toluene 1-Methoxy-2-methyl- 4-(trifluoromethyl)benzene BenzylHalide->Toluene Halogenation

Caption: Retrosynthetic analysis of this compound.

Chapter 2: The Willgerodt-Kindler Reaction Pathway

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-aryl-substituted carboxylic acids (or their amide/thioamide derivatives).[3] This pathway is often favored for its reliability and tolerance of various functional groups.

Principle and Mechanism

The reaction transforms an acetophenone into a phenylacetic acid through a terminal oxidation and rearrangement process. It proceeds via the formation of a thioamide intermediate (a phenylacetothiomorpholide when using morpholine) which is subsequently hydrolyzed to the carboxylic acid.[3][4] The initial step involves the formation of an enamine from the acetophenone and morpholine, which then reacts with elemental sulfur.[3] The key rearrangement cascade effectively moves the carbonyl functionality to the terminal position of the alkyl chain.

Synthesis of Key Starting Material: 2-Methoxy-5-(trifluoromethyl)acetophenone

The critical precursor for this route is the appropriately substituted acetophenone. This is most reliably prepared via a Friedel-Crafts acylation of 4-(trifluoromethyl)anisole, a commercially available building block.[2][] The methoxy group is a strong ortho-, para-director, and since the para position is blocked by the trifluoromethyl group, acylation occurs predominantly at the ortho position.

Experimental Protocol: Friedel-Crafts Acylation

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and dry dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension. After 15 minutes, add a solution of 4-(trifluoromethyl)anisole (1.0 equivalent)[2][] in dry DCM dropwise over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid. Stir until all solids dissolve.

  • Extraction: Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 2-methoxy-5-(trifluoromethyl)acetophenone, can be purified by vacuum distillation or column chromatography.

Protocol for the Willgerodt-Kindler Reaction and Hydrolysis

This protocol is adapted from established procedures for substituted acetophenones.[4][6]

  • Thioamide Formation: In a round-bottom flask, combine 2-methoxy-5-(trifluoromethyl)acetophenone (1.0 equivalent), elemental sulfur (2.5 equivalents), and morpholine (3.0 equivalents).

  • Heating: Heat the mixture to reflux (typically 130-140°C) under a nitrogen atmosphere for 8-12 hours. The reaction mixture will become dark and viscous.

  • Intermediate Isolation (Optional but Recommended): Cool the mixture and pour it into water. Extract the product with a suitable solvent like ethyl acetate. Wash the organic layer with dilute HCl to remove excess morpholine, then with water and brine. Dry over Na₂SO₄ and concentrate to yield the crude phenylacetothiomorpholide intermediate.

  • Hydrolysis: To the crude thioamide, add a 1:1 mixture of sulfuric acid and water (or a 20% NaOH solution). Heat the mixture to reflux for 10-15 hours until the hydrolysis is complete (monitored by TLC).[4]

  • Workup and Purification: Cool the hydrolysis mixture. If acidic hydrolysis was used, extract the product with ether. If basic hydrolysis was used, wash the mixture with ether to remove neutral impurities, then acidify the aqueous layer with concentrated HCl to a pH of ~2.[6] The product will precipitate or can be extracted with ether. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Chapter 3: The Benzyl Cyanide Pathway

This classic two-step approach involves the nucleophilic substitution of a benzyl halide with a cyanide salt, followed by the hydrolysis of the resulting nitrile.[7] Its effectiveness is highly dependent on the efficient synthesis of the required benzyl halide precursor.

Synthesis of Key Starting Material: 1-(Chloromethyl)-2-methoxy-5-(trifluoromethyl)benzene

The synthesis of this key intermediate is non-trivial and typically requires the preparation of its own precursor, 1-methoxy-2-methyl-4-(trifluoromethyl)benzene. This toluene derivative can be synthesized from commercially available materials but adds steps to the overall sequence. Once obtained, it can be converted to the benzyl chloride via free-radical chlorination.

Experimental Protocol: Free-Radical Chlorination

  • Setup: In a quartz reaction vessel equipped with a reflux condenser, magnetic stirrer, and gas inlet, dissolve 1-methoxy-2-methyl-4-(trifluoromethyl)benzene (1.0 equivalent) in an inert solvent such as carbon tetrachloride.

  • Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (a catalytic amount).

  • Reaction: Heat the solution to reflux while bubbling chlorine gas through the mixture or, more safely, by the portion-wise addition of N-chlorosuccinimide (NCS). Irradiate the vessel with a UV lamp to facilitate the reaction. Monitor the conversion by GC or ¹H NMR.

  • Workup: Once the starting material is consumed, cool the reaction mixture. Filter off any solids (e.g., succinimide if NCS is used). Wash the filtrate with water and sodium bicarbonate solution to remove any remaining acid.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting 1-(chloromethyl)-2-methoxy-5-(trifluoromethyl)benzene is often used directly in the next step due to its lachrymatory nature and potential instability.

Protocol for Cyanation and Nitrile Hydrolysis

Part A: Cyanation of the Benzyl Chloride

  • Setup: In a round-bottom flask, dissolve sodium cyanide (NaCN, 1.2 equivalents) in dimethyl sulfoxide (DMSO). Caution: Cyanide salts are highly toxic.

  • Reaction: Add the crude 1-(chloromethyl)-2-methoxy-5-(trifluoromethyl)benzene (1.0 equivalent) dropwise to the cyanide solution at room temperature. An exotherm may be observed. Maintain the temperature between 25-40°C.

  • Monitoring: Stir the reaction for 3-5 hours. Monitor the disappearance of the benzyl chloride by TLC.

  • Workup: Pour the reaction mixture into a large volume of water and extract with ethyl acetate or toluene. Wash the combined organic layers thoroughly with water and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude 2-methoxy-5-(trifluoromethyl)phenylacetonitrile can be purified by vacuum distillation.

Part B: Hydrolysis of the Phenylacetonitrile

  • Setup: Combine the purified nitrile (1.0 equivalent) with a 3:1 mixture of 50% sulfuric acid and water.

  • Reaction: Heat the mixture to reflux (around 110-120°C) for 6-10 hours. The reaction progress can be monitored by observing the cessation of ammonia gas evolution (if basic hydrolysis is used) or by TLC.

  • Workup: Cool the reaction mixture to room temperature. Pour it over ice and extract the product with ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The final product, this compound, can be further purified by recrystallization as described in Chapter 2.

Chapter 4: Comparison of Synthetic Routes and Data Summary

Both pathways offer viable methods for synthesizing the target molecule. The choice between them often depends on starting material availability, scalability, and safety considerations.

ParameterWillgerodt-Kindler RouteBenzyl Cyanide Route
Primary Starting Material 4-(Trifluoromethyl)anisole1-Methoxy-2-methyl-4-(trifluoromethyl)benzene
Key Intermediates Acetophenone, ThioamideBenzyl Chloride, Phenylacetonitrile
Number of Core Steps 2 (Acylation + Willgerodt/Hydrolysis)3 (Chlorination + Cyanation + Hydrolysis)
Key Reagents & Hazards AlCl₃ (corrosive), Sulfur, MorpholineNCS/Cl₂ (corrosive), NaCN (highly toxic)
Typical Overall Yield Moderate to GoodModerate
Scalability Generally good; exothermic acylation needs control.Challenging; radical reactions and use of toxic cyanide can be problematic on a large scale.

Conclusion

This guide has detailed two robust and scientifically-grounded pathways for the synthesis of this compound. The Willgerodt-Kindler pathway , starting from 4-(trifluoromethyl)anisole, presents a more streamlined and often higher-yielding approach, avoiding the use of highly toxic cyanides. Its primary challenge lies in the control of the initial Friedel-Crafts acylation. The Benzyl Cyanide pathway is a more traditional route that, while effective, involves more steps and introduces significant safety concerns with the use of cyanide salts and potentially hazardous radical halogenation. For laboratory-scale synthesis and process development, the Willgerodt-Kindler approach is frequently the more strategic choice, offering a balance of efficiency and operational safety. Researchers and drug development professionals should select the optimal route based on a thorough assessment of available resources, scale, and safety infrastructure.

References

  • The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. [www.rhodium.ws]
  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
  • Willgerodt rearrangement. Wikipedia.
  • preventing byproduct formation in phenylacetamide synthesis. Benchchem.
  • Willgerodt-Kindler featuring acetophenone. Sciencemadness.org.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
  • 4-(Trifluoromethyl)anisole 402-52-8 wiki. [No specific source name available].
  • This compound. CymitQuimica.
  • 2-Methoxy-5-(trifluoromethoxy)phenylacetic acid, 97%, Thermo Scientific 250 mg. Fisher Scientific.
  • CAS 402-52-8 4-(trifluoromethyl)anisole. BOC Sciences.
  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure.

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Fluorinated Phenylacetic Acids: A Versatile Scaffold for Modern Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical research.[1] The unique properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make it a powerful tool for modulating molecular behavior.[1][2][3][4] Among the various classes of fluorinated compounds, fluorinated phenylacetic acids (FPAs) have emerged as exceptionally versatile building blocks.[5][6] This guide provides an in-depth exploration of the core properties, synthesis, and diverse research applications of FPAs, offering field-proven insights for professionals in drug discovery, materials science, and analytical chemistry.

The Fluorine Advantage: Why FPAs are Foundational Building Blocks

The utility of fluorinated phenylacetic acids stems from the profound influence of the fluorine atom on the molecule's physicochemical properties. The phenylacetic acid core provides a reactive carboxylic acid group suitable for various derivatizations like amidation and esterification, while the fluorinated aromatic ring offers a site for tuning the molecule's characteristics.[7]

Key property modifications imparted by fluorine include:

  • Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this pathway, thereby increasing the molecule's half-life and bioavailability.[2][3]

  • Lipophilicity and Permeability : Fluorine substitution, particularly with groups like trifluoromethyl (CF3), significantly increases a molecule's lipophilicity.[7] This can enhance its ability to cross biological membranes, a critical factor for drug efficacy.[3]

  • Binding Affinity and Conformation : Fluorine's high electronegativity can alter the acidity of nearby protons and create favorable intermolecular interactions (e.g., with enzyme active sites), leading to stronger and more selective binding to biological targets.[3][5][7] It can also influence the molecule's conformational preferences, locking it into a more bioactive shape.[8]

  • pKa Modulation : The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid group, influencing its ionization state at physiological pH and affecting properties like solubility and receptor interaction.

G cluster_A cluster_E cluster_J A Fundamental Properties of Fluorine B High Electronegativity A->B C Small van der Waals Radius A->C D High C-F Bond Strength A->D E Physicochemical Effects on Phenylacetic Acid Scaffold F Altered pKa & Acidity B->F G Increased Lipophilicity B->G I Modulated Conformation B->I C->I D->G H Blocked Metabolic Sites D->H J Key Research Applications K Enhanced Drug Potency & Pharmacokinetics F->K L Improved Material Properties F->L M Unique Analytical Signatures F->M G->K G->L H->K H->L I->K G start Select FPA Building Block (e.g., 2-FPA, 4-FPA) step1 Functional Group Transformation (Amidation, Esterification) start->step1 Core Reactivity step2 Coupling Reactions (e.g., Suzuki, Peptide) step1->step2 step3 Generate Compound Library step2->step3 step4 High-Throughput Screening (HTS) step3->step4 step5 Identify 'Hit' Compounds step4->step5 step6 Lead Optimization (Structure-Activity Relationship) step5->step6 Potency & Selectivity step7 In Vitro ADME/Tox (Metabolic Stability, etc.) step6->step7 Refine Structure step7->step6 Iterative Design end Preclinical Candidate Selection step7->end Favorable Profile G cluster_0 Route 1: Diazotization cluster_1 Route 2: Cross-Coupling a1 Fluoroaniline a2 Diazotization & Addition Reaction a1->a2 a3 Trichloroethane Intermediate a2->a3 a4 Acid Hydrolysis a3->a4 a5 Fluorophenylacetic Acid a4->a5 b1 Fluorinated Aryl Halide OR Fluoro-Boronic Acid b2 Palladium-Catalyzed Suzuki Coupling b1->b2 b3 FPA Ester Intermediate b2->b3 w/ Acetic Acid Ester Coupling Partner b4 Ester Hydrolysis b3->b4 b5 Fluorophenylacetic Acid b4->b5

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Methoxy-5-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Methoxy-5-(trifluoromethyl)phenylacetic Acid in Medicinal Chemistry

This compound is a bespoke building block for the synthesis of novel molecular entities in the field of drug discovery. The presence of the trifluoromethyl (-CF3) group is of particular significance; it is a bioisostere for chlorine and can enhance key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides detailed protocols for the synthesis of two primary classes of derivatives from this valuable starting material: esters and amides. These derivatives serve as crucial intermediates for the generation of compound libraries aimed at identifying new therapeutic agents.

The protocols outlined herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors. While specific reaction parameters may require optimization for novel substrates, the methodologies are based on well-established and widely practiced organic synthesis techniques.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is paramount for successful synthesis. Key properties of this compound are summarized below.

PropertyValueReference
CAS Number 1000523-82-9[2]
Molecular Formula C₁₀H₉F₃O₃[2]
Molecular Weight 234.17 g/mol [2]
Appearance Solid[2]
Purity ≥97%[2]

Part 1: Synthesis of Ester Derivatives

Esterification of this compound can be achieved through several methods. The two primary approaches detailed here are direct acid-catalyzed esterification and a two-step conversion via the acyl chloride.

Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)

This classical method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed.

Mechanism Insight: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.

Fischer_Esterification start This compound + R-OH step1 Protonation of Carbonyl (H+ Catalyst) start->step1 step2 Nucleophilic Attack by Alcohol step1->step2 step3 Proton Transfer step2->step3 step4 Elimination of Water step3->step4 product Ester Derivative step4->product

Caption: Fischer-Speier Esterification Workflow.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used as solvent, large excess).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the excess alcohol under reduced pressure. c. Dissolve the residue in an organic solvent such as ethyl acetate. d. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: Esterification via Acyl Chloride Intermediate

For more sensitive alcohols or to achieve higher yields under milder conditions, a two-step procedure involving the formation of the acyl chloride is highly effective.

Mechanism Insight: The carboxylic acid is first converted to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4][5] The acyl chloride is then reacted with the alcohol in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Acyl_Chloride_Esterification cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Ester Formation start This compound reagent1 SOCl₂ or (COCl)₂ start->reagent1 intermediate Acyl Chloride Intermediate reagent1->intermediate reagent2 R-OH, Base (e.g., Pyridine) intermediate->reagent2 product Ester Derivative reagent2->product Amide_Coupling start Carboxylic Acid + Amine step1 Activation with DCC or EDC start->step1 intermediate O-Acylisourea Intermediate step1->intermediate step2 Nucleophilic Attack by Amine intermediate->step2 product Amide Derivative step2->product byproduct Urea Byproduct step2->byproduct

Caption: General Workflow for Amide Synthesis using Coupling Agents.

Detailed Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq), the desired amine (1.0-1.2 eq), and a coupling additive such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) (0.1-1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane, DMF, or acetonitrile) under an inert atmosphere. [6]2. Coupling Agent Addition: Cool the mixture to 0 °C and add the coupling agent (EDC or DCC, 1.1-1.5 eq) portion-wise.

  • Reaction Execution: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. If DCC was used, filter off the dicyclohexylurea (DCU) byproduct. b. Dilute the filtrate with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization.

Protocol 4: Amide Synthesis using HATU as a Coupling Agent

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling agent, particularly for sterically hindered substrates or less nucleophilic amines. [7][8] Mechanism Insight: HATU reacts with the carboxylate to form an activated ester, which is highly reactive towards nucleophilic attack by the amine. This method often proceeds faster and with higher yields than carbodiimide-based couplings.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1-1.5 eq) in a dry, polar aprotic solvent like DMF. [9]2. Base and Amine Addition: Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture and stir for a few minutes. [7]Then, add the amine (1.0-1.2 eq).

  • Reaction Execution: Stir the reaction at room temperature for 1-6 hours. Monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 2.1.

Summary of Recommended Protocols

DerivativeProtocolKey ReagentsSolventTemp.Typical Time
Ester Fischer-SpeierR-OH, H₂SO₄ (cat.)R-OHReflux4-24 h
Ester Via Acyl ChlorideSOCl₂, R-OH, PyridineDCM or THF0 °C to RT1-4 h
Amide EDC CouplingR-NH₂, EDC, HOBtDCM or DMF0 °C to RT12-24 h
Amide HATU CouplingR-NH₂, HATU, DIPEADMFRT1-6 h

Conclusion

The protocols detailed in this guide offer robust and versatile methods for the synthesis of ester and amide derivatives from this compound. The choice of method will depend on the specific substrate, desired scale, and available resources. These synthetic routes provide a gateway to a diverse range of novel compounds with potential applications in drug discovery and development. Careful execution and monitoring are key to achieving high yields and purity.

References

  • PrepChem. Synthesis of phenylacetyl chloride. [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. (2025). ResearchGate. [Link]

  • Brainly.in. Procedure for the preparation of acid chloride from phenylacetic acid using thionyl chloride. (2018). [Link]

  • Google Patents. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. (2022). [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2022). PMC. [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2025). ACS Sustainable Chemistry & Engineering. [Link]

  • Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. (2018). PMC. [Link]

  • PubChem. 2-Methoxyphenylacetic acid. [Link]

  • Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst. (2018). ResearchGate. [Link]

  • Chemsrc. 2-Methoxy-5-(trifluoromethoxy)phenylacetic acid. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. (2017). ResearchGate. [Link]

  • Kinetic Studies on the Esterification of a Substituted Phenylacetic Acid by Phase-Transfer Catalysis. (2000). Industrial & Engineering Chemistry Research. [Link]

  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. (2018). PMC. [Link]

  • Reactive deep eutectic solvents for EDC-mediated amide synthesis. (2023). Organic & Biomolecular Chemistry. [Link]

  • Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. (2022). PMC. [Link]

  • Google Patents. US4426536A - Synthesis of phenylacetic acid esters.
  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

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Application Notes and Protocols for Amide Coupling Reactions Using 2-Methoxy-5-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Phenylacetic Acid Scaffolds

In the landscape of modern medicinal chemistry, the amide bond remains one of the most critical and frequently synthesized functional groups, forming the backbone of a vast number of pharmaceutical agents.[1] The strategic incorporation of fluorine-containing moieties into drug candidates is a widely employed strategy to modulate key physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The trifluoromethyl group, in particular, can significantly enhance metabolic stability, lipophilicity, and binding affinity.[2]

2-Methoxy-5-(trifluoromethyl)phenylacetic acid is a valuable synthetic building block that combines these features. Its substituted phenylacetic acid core presents a unique set of challenges and opportunities in amide coupling reactions. The presence of a strongly electron-withdrawing trifluoromethyl group and a sterically influential ortho-methoxy group necessitates a carefully considered approach to achieve high-yield, efficient amide bond formation.

This comprehensive guide provides a detailed analysis of the factors influencing the reactivity of this compound in amide coupling reactions. It offers two robust, field-proven protocols using both carbodiimide and uronium-salt-based coupling reagents, along with a troubleshooting guide to address common challenges.

Key Considerations for Amide Coupling with this compound

The successful amide coupling of this compound is governed by its distinct electronic and steric profile.

  • Electronic Effects : The trifluoromethyl (-CF₃) group at the 5-position is a potent electron-withdrawing group. This inductively deactivates the phenyl ring and increases the acidity of the carboxylic acid proton. While a more acidic carboxylate is readily formed, the carbonyl carbon becomes less electrophilic, potentially slowing the rate of nucleophilic attack by the amine.

  • Steric Hindrance : The methoxy (-OCH₃) group at the 2-position (ortho to the acetic acid moiety) introduces significant steric bulk around the carboxylic acid. This steric hindrance can impede the approach of both the coupling reagents and the incoming amine nucleophile, making efficient activation and coupling more challenging.[3][4]

These combined effects classify this compound as a challenging substrate for amide coupling, where standard room temperature protocols may prove sluggish and low-yielding.[5] Therefore, the choice of coupling reagent and reaction conditions is paramount.

General Mechanism of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction that requires the activation of the carboxylic acid. Coupling reagents facilitate this by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus forming a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.

Amide Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (2-Methoxy-5-(trifluoromethyl) -phenylacetic acid) Activated_Intermediate Reactive Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Amide_Product Amide Product (R-CO-NHR') Activated_Intermediate->Amide_Product + Amine Amine R'-NH₂ (Nucleophile) Byproduct Byproduct (e.g., Urea, HOAt)

Caption: General mechanism of amide bond formation.

Comparative Overview of Recommended Coupling Reagents

For challenging substrates like this compound, the choice of coupling reagent is critical. Below is a comparison of two highly effective classes of reagents.

ParameterEDC/HOBtHATUReference
Reagent Type CarbodiimideAminium/Uronium Salt[1][6]
Reactive Intermediate O-acylisourea/OBt-esterOAt-ester[7]
Relative Reactivity HighVery High[6]
Byproducts Water-soluble ureaWater-soluble urea & HOAt[8]
Racemization Risk Low with HOBtVery Low[9]
Cost LowerHigher[8]
Suitability for Hindered Substrates Good, may require heatExcellent[3][5]

Detailed Experimental Protocols

The following protocols provide robust starting points for the amide coupling of this compound. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific amine substrates.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a cost-effective and widely used protocol suitable for a broad range of amines. The addition of 1-Hydroxybenzotriazole (HOBt) suppresses side reactions and reduces the risk of racemization.[1]

EDC_HOBt_Workflow Start Start Dissolve_Acid Dissolve 2-Methoxy-5-(trifluoromethyl) -phenylacetic acid (1.0 eq) in DCM or DMF Start->Dissolve_Acid Add_Amine Add Amine (1.1 eq) and HOBt (1.2 eq) Dissolve_Acid->Add_Amine Cool Cool reaction mixture to 0 °C Add_Amine->Cool Add_EDC Add EDC·HCl (1.2 eq) portion-wise Cool->Add_EDC Warm_Stir Allow to warm to RT and stir for 12-24h Add_EDC->Warm_Stir Monitor Monitor reaction by TLC or LC-MS Warm_Stir->Monitor Workup Aqueous Workup (Wash with 1M HCl, sat. NaHCO₃, brine) Monitor->Workup Dry_Concentrate Dry over Na₂SO₄, filter, and concentrate Workup->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End End Purify->End

Caption: Experimental workflow for EDC/HOBt coupling.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt, 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DCM or DMF (0.1-0.5 M).

  • Add the desired amine (1.1 eq) followed by HOBt (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For particularly hindered or unreactive amines, heating to 40-50 °C may be required.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: HATU-Mediated Coupling

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a more potent coupling reagent, particularly effective for sterically hindered substrates and electron-deficient amines where EDC/HOBt may fail.[7][9]

HATU_Workflow cluster_preact Start Start Pre_activation Pre-activation (Optional but Recommended) Start->Pre_activation Dissolve_Acid Dissolve 2-Methoxy-5-(trifluoromethyl) -phenylacetic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DMF Stir_Activation Stir for 10-15 min at RT Dissolve_Acid->Stir_Activation Add_Amine Add Amine (1.1 eq) to the activated mixture Stir_Activation->Add_Amine Stir_Reaction Stir at RT for 2-6h Add_Amine->Stir_Reaction Monitor Monitor reaction by TLC or LC-MS Stir_Reaction->Monitor Workup Aqueous Workup (Dilute with EtOAc, wash with water and brine) Monitor->Workup Dry_Concentrate Dry over Na₂SO₄, filter, and concentrate Workup->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End End Purify->End

Caption: Experimental workflow for HATU-mediated coupling.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (0.1-0.5 M).

  • Add DIPEA (2.0-3.0 eq) and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours. The reaction is typically much faster than with EDC/HOBt. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with Ethyl Acetate (EtOAc) and wash with water (3x) and brine (1x) to remove DMF and other water-soluble components.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive coupling conditions. 2. Poorly nucleophilic amine (e.g., aniline). 3. Steric hindrance.1. Switch from EDC/HOBt to HATU. 2. Increase reaction temperature to 40-60 °C. 3. Increase reaction time. 4. Use a more polar aprotic solvent like DMF or NMP.
Formation of Side Products 1. N-acylurea formation (with EDC). 2. Racemization (if chiral amine is used). 3. Guanidinylation of amine (with excess HATU).1. Ensure HOBt is used with EDC. 2. Use HATU, which is known for low racemization.[9] 3. Avoid large excess of HATU; use a 1:1.1:1.1 ratio of acid:HATU:amine.
Difficult Purification 1. Water-soluble byproducts (urea, HOAt) remaining. 2. Unreacted starting materials.1. Perform a thorough aqueous workup. For EDC, an acidic wash helps remove the urea byproduct. 2. Ensure the reaction goes to completion. Optimize stoichiometry to have the limiting reagent fully consumed.

Conclusion

This compound is a valuable, albeit challenging, building block for the synthesis of novel amide-containing compounds. The steric hindrance from the ortho-methoxy group and the electronic deactivation from the para-trifluoromethyl group necessitate the use of robust coupling protocols. The EDC/HOBt method offers a reliable and cost-effective approach, while the HATU-mediated protocol provides a more powerful alternative for difficult-to-couple amines or when rapid reaction times are desired. The protocols and guidelines presented here offer a solid foundation for researchers to successfully incorporate this important scaffold into their drug discovery and development programs.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2016). ResearchGate. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. (2016). ResearchGate. Available at: [Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021). PubMed. Available at: [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (2011). ResearchGate. Available at: [Link]

  • Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. (2019). ResearchGate. Available at: [Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021). ResearchGate. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. Available at: [Link]

  • Trifluoromethyl Thianthrenium Salts: From Organic Synthesis to Materials. (2026). ACS Publications. Available at: [Link]

  • 2-(METHOXY)-5-(TRIFLUOROMETHOXY)PHENYLACETIC ACID CAS#: 1261647-11-3. (n.d.). ChemWhat. Available at: [Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021). eScholarship.org. Available at: [Link]

  • 2-Methoxy-5-(trifluoromethoxy)phenylacetic acid, 97%, Thermo Scientific. (n.d.). Fisher Scientific. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Tohoku University. Available at: [Link]

  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. Available at: [Link]

  • Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. (2019). PubMed. Available at: [Link]

Sources

Application Note & Protocols: Esterification Strategies for 2-Methoxy-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Strategic Importance

2-Methoxy-5-(trifluoromethyl)phenylacetic acid is a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, make its derivatives attractive targets for novel pharmaceuticals and functional materials. The conversion of this carboxylic acid to its corresponding esters is a fundamental transformation, often required to modulate properties such as lipophilicity, cell permeability, and metabolic stability, or to serve as a key intermediate in more complex synthetic routes.

However, the esterification of any carboxylic acid is not a "one-size-fits-all" endeavor. The selection of an appropriate protocol is governed by the stability of the substrate, the steric hindrance of both the acid and the alcohol, and the desired reaction conditions (e.g., pH, temperature). This application note provides a detailed guide for researchers, outlining three robust and versatile protocols for the esterification of this compound: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the powerful Mitsunobu Reaction. Each protocol is presented with a deep mechanistic rationale, step-by-step instructions, and critical insights to ensure successful implementation in the laboratory.

Method 1: Fischer-Speier Esterification - The Workhorse Protocol

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It is an equilibrium-driven process, making it highly effective and economical, especially for primary and secondary alcohols that can be used in large excess to drive the reaction to completion.[3][4]

Mechanistic Rationale

The reaction proceeds via a series of reversible proton transfer and nucleophilic acyl substitution steps.[5] The core principle is the activation of the carboxylic acid's carbonyl group by a strong acid catalyst (e.g., H₂SO₄). Protonation of the carbonyl oxygen significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[3][5] The resulting tetrahedral intermediate undergoes further proton transfers to convert one of the hydroxyl groups into a good leaving group (water).[5] Elimination of water and subsequent deprotonation regenerates the acid catalyst and yields the final ester product.

To overcome the equilibrium limitation, Le Châtelier's principle is applied by either using a large excess of the alcohol reactant, which is feasible for simple alcohols like methanol or ethanol, or by actively removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[1][3]

Fischer_Esterification Fischer-Speier Esterification Mechanism cluster_activation Activation & Attack cluster_elimination Elimination Acid R-COOH (Carboxylic Acid) Protonated_Acid Protonated Carbonyl Acid->Protonated_Acid + H+ Alcohol R'-OH (Alcohol) H_plus H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + R'-OH Protonated_Ether Protonated Intermediate Tetrahedral_Int->Protonated_Ether Proton Transfer Carbocation Resonance-Stabilized Carbocation Protonated_Ether->Carbocation - H₂O Ester R-COOR' (Ester) Carbocation->Ester - H+ Water H₂O H_plus_regen H+

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol: Synthesis of Methyl 2-Methoxy-5-(trifluoromethyl)phenylacetate

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
This compound236.162.36 g10.01.0
Methanol (MeOH)32.0425 mL~620~62
Sulfuric Acid (H₂SO₄)98.080.5 mL~9.20.92

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.36 g, 10.0 mmol).

  • Add methanol (25 mL), which serves as both the reactant and the solvent. Stir the mixture until the acid dissolves.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution. An exotherm may be observed.

  • Reflux: Attach a reflux condenser to the flask and bring the mixture to a gentle reflux using a heating mantle. Let the reaction proceed under reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After the reaction is complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL). Combine the organic layers.

  • Neutralization: Wash the combined organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with 50 mL of brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure methyl ester.[7][8]

Method 2: Steglich Esterification - Mild Conditions for Sensitive Substrates

First described by Wolfgang Steglich in 1978, this method is a powerful tool for ester synthesis under mild, often room-temperature, conditions.[9] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[10][11] This protocol is particularly advantageous for acid-sensitive substrates or for coupling sterically hindered alcohols where Fischer conditions would lead to elimination.[11][12]

Mechanistic Rationale

The Steglich esterification avoids the harsh acidic conditions of the Fischer method. The mechanism involves three key stages:[10][11]

  • Activation of Carboxylic Acid: The carboxylic acid adds to one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, similar to an anhydride.

  • Formation of "Active Ester": While the O-acylisourea can be attacked directly by the alcohol, this process is often slow. DMAP, being a superior nucleophile, rapidly attacks the O-acylisourea to form an N-acylpyridinium intermediate.[12] This "active ester" is highly electrophilic and, crucially, does not rearrange to the unreactive N-acylurea byproduct, a common side reaction in the absence of DMAP.[9][11]

  • Nucleophilic Attack by Alcohol: The alcohol readily attacks the activated acyl group of the pyridinium intermediate. This step yields the desired ester, regenerates the DMAP catalyst, and produces the dicyclohexylurea (DCU) byproduct.[10] DCU is largely insoluble in most organic solvents and precipitates from the reaction mixture, simplifying its removal by filtration.[9][13]

Steglich_Esterification Steglich Esterification Mechanism cluster_main Main Catalytic Cycle Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + DCC DCC DCC DMAP DMAP (cat.) Alcohol R'-OH N_Acylpyridinium N-Acylpyridinium (Active Ester) O_Acylisourea->N_Acylpyridinium + DMAP N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Slow Rearrangement (No DMAP) Ester R-COOR' N_Acylpyridinium->Ester + R'-OH - DMAP DCU DCU

Caption: Catalytic cycle of the Steglich Esterification.

Detailed Experimental Protocol: Synthesis of Benzyl 2-Methoxy-5-(trifluoromethyl)phenylacetate

Materials:

  • This compound

  • Benzyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Round-bottom flask, magnetic stirrer, ice bath

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
This compound236.162.36 g10.01.0
Benzyl alcohol108.141.30 g (1.25 mL)12.01.2
DCC206.332.27 g11.01.1
DMAP122.17122 mg1.00.1
Anhydrous DCM-50 mL--

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), combine this compound (2.36 g, 10.0 mmol), benzyl alcohol (1.30 g, 12.0 mmol), and DMAP (122 mg, 1.0 mmol).[10]

  • Solvent Addition: Add anhydrous DCM (50 mL) and stir the mixture until all solids dissolve.

  • Reagent Addition: Cool the flask to 0 °C in an ice-water bath. In a separate beaker, dissolve DCC (2.27 g, 11.0 mmol) in a minimal amount of anhydrous DCM (~10 mL). Add this DCC solution dropwise to the reaction mixture over 10-15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The formation of a white precipitate (DCU) is indicative of reaction progress. Monitor by TLC.

  • Work-up - Filtration: Upon completion, cool the mixture back to 0 °C for 30 minutes to maximize the precipitation of DCU.[10] Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[13]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove residual DMAP, followed by saturated NaHCO₃ solution (30 mL), and brine (30 mL).[13]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the pure benzyl ester.

Method 3: The Mitsunobu Reaction - Power and Precision

Discovered by Oyo Mitsunobu, this reaction is a premier method for converting alcohols into a variety of functional groups, including esters, under exceptionally mild and neutral conditions.[14][15] It is renowned for its reliability and broad substrate scope. A defining characteristic of the Mitsunobu reaction is the complete Walden inversion of stereochemistry at the alcohol's carbon center, making it an invaluable tool in stereoselective synthesis.[16][17]

Mechanistic Rationale

The mechanism of the Mitsunobu reaction is complex but can be understood as a redox process where triphenylphosphine (PPh₃) is oxidized to triphenylphosphine oxide (TPPO) and an azodicarboxylate (e.g., DEAD or DIAD) is reduced.[17][18]

  • Betaine Formation: The reaction initiates with the nucleophilic attack of PPh₃ on the azodicarboxylate (e.g., DEAD), forming a betaine intermediate.[14]

  • Proton Transfer: This betaine is a strong base and deprotonates the carboxylic acid, forming a carboxylate anion and a protonated phosphonium intermediate.[14][17]

  • Alcohol Activation: The alcohol attacks the positively charged phosphorus atom, displacing the reduced azodicarboxylate and forming an alkoxyphosphonium salt. This step effectively converts the alcohol's hydroxyl group into an excellent leaving group.[17]

  • Sₙ2 Displacement: In the final, rate-determining step, the carboxylate anion acts as a nucleophile and displaces the activated hydroxyl group (as TPPO) via an Sₙ2 mechanism. This backside attack is responsible for the observed inversion of configuration.[14][15]

For the reaction to be successful, the carboxylic acid nucleophile should have a pKa below ~13-15 to ensure it can be deprotonated by the betaine intermediate.[14][15]

Mitsunobu_Reaction Mitsunobu Reaction Mechanism cluster_activation Activation & Displacement PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Acid R-COOH Alcohol R'-OH Ion_Pair Ion Pair [R-COO⁻][PPh₃-N⁺HR-DEAD] Betaine->Ion_Pair + R-COOH Alkoxyphosphonium Alkoxyphosphonium Salt Ion_Pair->Alkoxyphosphonium + R'-OH Ester R-COOR' Alkoxyphosphonium->Ester Sₙ2 Attack by R-COO⁻ TPPO TPPO Reduced_DEAD Reduced DEAD Purification_Workflow General Purification & Analysis Workflow Start Crude Reaction Mixture Filter Filtration (if DCU present) Start->Filter Steglich only Workup Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) Start->Workup Filter->Workup Dry Dry Organic Layer (e.g., Na₂SO₄) Workup->Dry Concentrate Concentrate in vacuo (Rotary Evaporator) Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Pure_Product Pure Ester Chromatography->Pure_Product Analysis Characterization (NMR, IR, MS) Pure_Product->Analysis

Sources

Application Notes and Protocols: 2-Methoxy-5-(trifluoromethyl)phenylacetic acid as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. This guide provides an in-depth look at 2-Methoxy-5-(trifluoromethyl)phenylacetic acid , a key building block in the synthesis of a new generation of potent and selective kinase inhibitors. We will explore the rationale behind its use, its physicochemical properties, and detailed protocols for its incorporation into kinase inhibitor scaffolds, with a focus on practical application in a research and drug development setting.

Introduction: The Strategic Importance of Substituted Phenylacetic Acids in Kinase Inhibition

The ATP-binding site of protein kinases, while conserved in its general architecture, possesses subtle differences that can be exploited for the design of selective inhibitors.[1] The phenylacetic acid moiety serves as a versatile scaffold that can be readily functionalized to probe these differences. The specific substitutions on the phenyl ring are critical for modulating potency, selectivity, and pharmacokinetic properties.

The subject of this guide, This compound , combines two key functional groups that are highly advantageous in medicinal chemistry:

  • The Methoxy Group (2-position): The ortho-methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with residues in the hinge region of the kinase.[2][3] Its position can also influence the conformation of the molecule, orienting other functional groups for optimal binding.[1]

  • The Trifluoromethyl Group (5-position): The trifluoromethyl (CF3) group is a powerful modulator of a drug's properties. It is highly electron-withdrawing, which can impact the acidity of the carboxylic acid and influence binding interactions. Furthermore, its lipophilicity can enhance membrane permeability and metabolic stability, improving the overall pharmacokinetic profile of the final inhibitor.[4] The trifluoromethyl group can also engage in favorable fluorine-protein interactions within the kinase active site.

This unique combination of substituents makes this compound a valuable starting material for the synthesis of inhibitors targeting a range of kinases, including but not limited to receptor tyrosine kinases (RTKs) like MET and VEGFR, as well as downstream signaling kinases.[5][6]

Physicochemical Properties of the Building Block

A thorough understanding of the starting material's properties is fundamental to successful synthesis and downstream applications.

PropertyValueSource
Chemical Name This compound[7]
CAS Number 1000523-82-9[7]
Molecular Formula C10H9F3O3[7]
Molecular Weight 234.17 g/mol [7]
Appearance Solid[7]
Purity Typically ≥97%[7]

The Role of the 2-Methoxy-5-(trifluoromethyl)phenyl Moiety in Kinase Inhibitor Scaffolds

The this compound building block is frequently incorporated into kinase inhibitors through an amide bond formation. This positions the substituted phenyl ring to interact with key regions of the kinase active site. While direct structural data for this specific fragment is not extensively published, we can infer its binding mode from analogous structures found in potent kinase inhibitors like Foretinib and Cabozantinib.[8]

Diagram: Generalized Kinase Inhibition Pathway

This diagram illustrates the central role of kinases in signal transduction and how small molecule inhibitors block their activity, thereby preventing downstream cellular responses like proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binding & Dimerization Kinase Domain Kinase Domain Receptor Tyrosine Kinase (RTK)->Kinase Domain Activation ATP ATP ATP->Kinase Domain Downstream Proteins Downstream Proteins Kinase Domain->Downstream Proteins Phosphorylation Cellular Response Cellular Response Downstream Proteins->Cellular Response Signal Propagation Proliferation Proliferation Cellular Response->Proliferation Survival Survival Cellular Response->Survival Angiogenesis Angiogenesis Cellular Response->Angiogenesis Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Kinase Domain Blocks ATP Binding

Caption: Kinase signaling and the mechanism of ATP-competitive inhibition.

Synthetic Protocols: Incorporation of the Building Block

The primary synthetic utility of this compound lies in its carboxylic acid functionality, which readily participates in amide bond formation. Below are two general protocols for coupling this building block with a core amine-containing scaffold, a common strategy in the synthesis of kinase inhibitors.

Protocol 1: Carbodiimide-Mediated Amide Coupling

This is a widely used and versatile method for amide bond formation.

Diagram: Carbodiimide Coupling Workflow

G cluster_0 Activation cluster_1 Coupling cluster_2 Workup & Purification Acid 2-Methoxy-5-(trifluoromethyl) phenylacetic acid Activated Ester O-acylisourea intermediate Acid->Activated Ester Reacts with Coupling Reagent EDC/HOBt Coupling Reagent->Activated Ester Product Target Kinase Inhibitor Activated Ester->Product Nucleophilic attack by Amine Scaffold Core Amine (e.g., anilino-quinazoline) Amine Scaffold->Product Purification Chromatography Product->Purification

Caption: Workflow for carbodiimide-mediated amide coupling.

Step-by-Step Methodology:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution. Stir at room temperature for 30 minutes to form the activated ester intermediate.

  • Amine Addition: To the activated mixture, add the core amine-containing scaffold (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Acyl Chloride Formation and Subsequent Amidation

This method is suitable for less sensitive substrates and can often proceed more rapidly.

Step-by-Step Methodology:

  • Acyl Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂) or oxalyl chloride. Add a catalytic amount of DMF. Stir the mixture at room temperature or with gentle heating until the solid dissolves and gas evolution ceases. This indicates the formation of the acyl chloride.

  • Removal of Excess Reagent: Remove the excess thionyl chloride or oxalyl chloride under reduced pressure. It is crucial to ensure all the reagent is removed as it can interfere with the subsequent step.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM. In a separate flask, dissolve the core amine-containing scaffold (1.0 eq) and a base such as triethylamine (2.0-3.0 eq) in DCM.

  • Reaction: Slowly add the acyl chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Workup and Purification: Perform an aqueous workup as described in Protocol 1, followed by purification via column chromatography.

Application Example: Synthesis of a Foretinib Analog

Foretinib is a multi-kinase inhibitor that targets MET, VEGFR2, and other RTKs.[5][6][8] Its structure features a complex side chain attached to a quinoline core. We can envision the synthesis of a simplified analog using our building block.

Hypothetical Reaction Scheme:

This intermediate amide could then be further elaborated to construct a kinase inhibitor scaffold. The 2-methoxy-5-(trifluoromethyl)phenylacetamide moiety would be positioned to interact with the kinase active site.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The strategic placement of the methoxy and trifluoromethyl groups provides a favorable combination of electronic and steric properties that can be exploited to achieve high potency and desirable pharmacokinetic profiles. The straightforward amide coupling protocols described herein allow for its efficient incorporation into a wide variety of heterocyclic scaffolds. As the quest for more selective and potent kinase inhibitors continues, the use of intelligently designed building blocks like this compound will undoubtedly play a crucial role in advancing the field of targeted cancer therapy.

References

  • This compound. CymitQuimica.
  • Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. MDPI.
  • A kind of preparation method of tyrosine kinase inhibitor Foretinib.
  • New Synthesis of Antitumor Drug Cabozantinib.
  • Cabozantinib synthesis. ChemicalBook.
  • Process for preparation of cabozantinib.
  • Preparation and solubilization of Foretinib for labor
  • Efficacy of Kinase Inhibitors Derived from Bromo-(Trifluoromethyl)
  • Foretinib. Wikipedia.
  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. PMC - PubMed Central.
  • Foretinib. PubChem.
  • Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][7]benzazepin-6-ones as Dual PLK1/VEGF-R2 Kinase Inhibitor Chemotypes by Structure-Based Lead Generation. PubMed.

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. NIH.

Sources

Introduction: The Strategic Value of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemical Modification of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid

For inquiries, please contact: Senior Application Scientist, Chemical Synthesis Division

This compound is a key building block in medicinal chemistry, valued for its unique combination of structural features. The phenylacetic acid core is a prevalent motif in numerous biologically active compounds, including well-known pharmaceuticals.[1][2] The strategic placement of substituents on the phenyl ring significantly modulates the molecule's physicochemical properties.

The trifluoromethyl (CF₃) group, in particular, is a powerful tool in drug design. Its strong electron-withdrawing nature and high metabolic stability can enhance a molecule's lipophilicity, improve membrane permeability, and block metabolic degradation at that position, often leading to an increased biological half-life and improved pharmacokinetic profiles.[3][4] The methoxy (OCH₃) group further influences the electronic and steric properties of the molecule, providing additional vectors for interaction with biological targets.

This guide provides detailed protocols and technical insights for the chemical modification of this compound, focusing on the versatile carboxylic acid handle. The methodologies described herein are designed to be robust and reproducible for researchers engaged in the synthesis of novel derivatives for drug development and chemical biology.

Workflow Overview: Derivatization Pathways

The primary site for modification on the parent molecule is the carboxylic acid group, which can be readily converted into a variety of functional groups. The general workflow involves the activation of the carboxyl group followed by nucleophilic attack, or direct conversion under specific catalytic conditions.

G start 2-Methoxy-5-(trifluoromethyl) phenylacetic acid ester Ester Derivatives start->ester Esterification (e.g., Fischer, Coupling) amide Amide Derivatives start->amide Amidation (Peptide Coupling)

Caption: High-level derivatization strategies for the title compound.

Esterification of the Carboxylic Acid

Esterification is a fundamental transformation for modifying the solubility, polarity, and bioavailability of a lead compound. The resulting esters can serve as final products or as intermediates for further synthesis.

Scientific Rationale: Fischer-Sprengler Esterification

The most direct method for esterification is the Fischer-Sprengler reaction, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA).[5][6] The mechanism proceeds via protonation of the carbonyl oxygen by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. The reaction is an equilibrium process, and to drive it to completion, water, a byproduct, must be removed, either by using a large excess of the alcohol reactant or through azeotropic distillation.

Protocol 1: Acid-Catalyzed Esterification with Methanol

This protocol details the synthesis of Methyl 2-methoxy-5-(trifluoromethyl)phenylacetate.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq, ~2-3 drops) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Data Summary: Esterification Conditions
AlcoholCatalystTemp (°C)Typical Time (h)Expected Yield
MethanolH₂SO₄65 (Reflux)4-6>90%
EthanolH₂SO₄78 (Reflux)5-8>85%
IsopropanolpTSA82 (Reflux)8-1275-85%

Note: For bulkier alcohols or acid-sensitive substrates, alternative methods such as using 2-chloro-1-methylpyridinium iodide as a condensing agent can provide good yields under milder conditions.[7]

Amidation via Carboxylic Acid Activation

Amide bond formation is arguably the most critical reaction in medicinal chemistry. Direct reaction of a carboxylic acid with an amine is generally not feasible and requires the use of coupling agents to activate the carboxyl group, transforming the hydroxyl into a better leaving group.

Scientific Rationale: Peptide Coupling Reagents

Peptide coupling reagents are designed to facilitate amide bond formation under mild conditions. A common and cost-effective strategy involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

The mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. The additive (HOBt) intercepts the O-acylisourea to form an active ester, which is less prone to side reactions and reacts cleanly with the amine to form the desired amide.

G cluster_0 start Carboxylic Acid intermediate O-Acylisourea Intermediate start->intermediate + edc EDC edc->intermediate active_ester Active Ester intermediate->active_ester + urea Urea Byproduct intermediate->urea Side Reaction hob_t HOBt hob_t->active_ester amide Amide Product active_ester->amide + amine Amine (R-NH₂) amine->amide

Caption: Amidation workflow using EDC/HOBt coupling agents.

Protocol 2: EDC/HOBt-Mediated Amidation with Benzylamine

This protocol details the synthesis of N-benzyl-2-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Benzylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Reagent Addition: Add EDC (1.2 eq), followed by the amine (benzylamine, 1.1 eq) and DIPEA (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM.

  • Washing: Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Data Summary: Common Coupling Reagents
ReagentAdditiveSolventKey Feature
EDCHOBt/NHSDCM, DMFWater-soluble urea byproduct, easy work-up.
DCCHOBt/NHSDCMHigh reactivity, but insoluble DCU byproduct requires filtration.
HATUNoneDMF, NMPHigh efficiency, low racemization, suitable for hindered substrates.
PyBOPNoneDMFGood for solid-phase synthesis, stable reagent.

Analytical Characterization

Successful modification should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the structural integrity of the new derivative. For esters, the appearance of new signals corresponding to the alcohol moiety is expected. For amides, the appearance of the N-H proton signal and shifts in adjacent protons are indicative.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared Spectroscopy (IR): To observe the change in the carbonyl stretching frequency (C=O). Carboxylic acids show a broad O-H stretch and a C=O stretch around 1700-1725 cm⁻¹. Esters show a strong C=O stretch around 1735-1750 cm⁻¹, and amides show a C=O stretch around 1630-1690 cm⁻¹.

References

  • Piergiovanni, M. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link][3][4]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link][1]

  • Valterová, I. et al. (2015). Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid. ResearchGate. Retrieved from [Link][7]

  • Nile Chemicals. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube. Retrieved from [Link][5]

  • Vitiello, R. et al. (2022). Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. MDPI. Retrieved from [Link][6]

Sources

A Robust, Validated HPLC Method for the Quantification of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid. This compound is a key intermediate in various synthetic pathways within pharmaceutical and agrochemical research. The developed method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control, stability testing, and routine analysis in drug development and research environments. The scientific rationale behind the selection of the stationary phase, mobile phase, and detection parameters is discussed in detail to provide a comprehensive understanding of the method's fundamentals.

Scientific Principles & Method Rationale

The molecular structure of this compound, featuring a phenyl ring, a carboxylic acid group, and a trifluoromethyl group, dictates the optimal chromatographic strategy.[1] A reversed-phase HPLC approach was selected as it is the gold standard for separating moderately polar to non-polar organic molecules.[2]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential choice for reversed-phase chromatography and serves as an excellent starting point. Its hydrophobic nature provides effective retention for the aromatic ring of the analyte. While phases like Phenyl or Pentafluorophenyl (PFP) can offer alternative selectivity for aromatic and fluorinated compounds through π-π interactions, a C18 phase provides a well-characterized, robust, and widely available option suitable for this analysis.[3]

  • Mobile Phase Optimization: The key to achieving optimal peak shape and reproducible retention for an acidic analyte like this compound is controlling the mobile phase pH. The carboxylic acid moiety must be protonated (non-ionized) to prevent peak tailing and ensure consistent interaction with the C18 stationary phase. By setting the mobile phase pH at least two units below the analyte's pKa, we ensure its ionization is fully suppressed.[4] Therefore, an acidic modifier, 0.1% phosphoric acid, is incorporated into the aqueous portion of the mobile phase to maintain a low pH (~2.5). Acetonitrile is chosen as the organic modifier due to its low viscosity and favorable UV transparency.

  • Detector and Wavelength Selection: The presence of the benzene ring in the analyte provides strong chromophores, making UV detection a highly sensitive and suitable technique. A photodiode array (PDA) detector was used to scan the analyte's UV spectrum, and a wavelength of 220 nm was selected for quantification to ensure high sensitivity and minimal interference. This wavelength is a common choice for aromatic compounds.[5]

Experimental Workflow

The overall process from sample receipt to final data reporting follows a systematic and validated workflow to ensure data integrity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing cluster_report Phase 4: Reporting Sample Sample Weighing & Dissolution Sequence Run Analytical Sequence (Standards & Samples) Sample->Sequence Standard Standard Weighing & Dissolution SST System Suitability Test (SST) Standard->SST MobilePhase Mobile Phase Preparation & Degassing MobilePhase->SST SST->Sequence If Pass Integration Peak Integration & Identification Sequence->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Sample Quantification Calibration->Quantification Report Final Report Generation Quantification->Report Review Data Review & Approval Report->Review

Caption: General workflow for the HPLC analysis.

Detailed Protocols

Instrumentation, Materials, and Reagents
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

  • Data System: Chromatography Data Software (CDS).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents:

    • This compound reference standard (>97% purity).[1]

    • Acetonitrile (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Phosphoric Acid (H₃PO₄), 85% (Analytical grade).

Preparation of Solutions
  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations across the desired analytical range (e.g., 1, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions

All critical chromatographic parameters are summarized in the table below.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% H₃PO₄ in WaterB: Acetonitrile
GradientIsocratic: 55% A / 45% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectorPDA
Detection Wavelength220 nm
Run Time10 minutes
System Suitability Testing (SST)

Before initiating any analytical run, the system's performance must be verified. This is achieved by injecting a working standard (e.g., 50 µg/mL) five times and evaluating the results against predefined criteria based on ICH guidelines.[6][7]

SST ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)≥ 2000
% RSD of Peak Area≤ 2.0% for 5 replicate injections
% RSD of Retention Time≤ 1.0% for 5 replicate injections

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[8][9] The validation parameters and typical acceptance criteria are outlined below.

Validation ParameterDescription & Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The peak for the analyte should be pure and free from co-eluting interferences.
Linearity & Range A minimum of 5 concentration levels are analyzed. The correlation coefficient (r²) should be ≥ 0.999. The range is typically validated from the LOQ to 150% of the target concentration.[7][8]
Accuracy (Recovery) Determined at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Mean recovery should be within 98.0% - 102.0%.[8]
Precision (Repeatability) Assessed by analyzing a minimum of 6 determinations at 100% of the test concentration or 9 determinations over the specified range. The % RSD should be ≤ 2.0%.[8]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1.[8]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.[8]
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±0.1 mL/min). SST criteria should be met under all varied conditions.

Conclusion

The RP-HPLC method described provides a reliable, accurate, and precise tool for the quantitative determination of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes the method easy to implement in any analytical laboratory. Full validation in accordance with ICH guidelines confirms its suitability for routine quality control and research applications in the pharmaceutical industry.

References

  • International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • SciSpace. A review on method development by hplc. [Link]

  • Hindawi. Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. [Link]

  • Agilent. HPLC Method Development: From Beginner to Expert Part 2. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. [Link]

  • SIELC Technologies. Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column. [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • MDPI. Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. [Link]

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Application Note: 1H NMR Characterization of 2-Methoxy-5-(trifluoromethyl)phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-5-(trifluoromethyl)phenylacetic acid and its derivatives are an important class of compounds, often utilized as building blocks in medicinal chemistry and materials science. The precise structural elucidation of these molecules is critical for ensuring the quality and efficacy of downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is one of the most powerful and definitive tools for this purpose.

This application note provides a comprehensive guide to the ¹H NMR characterization of this compound and its analogous structures. We will delve into the theoretical underpinnings of the spectral features, present a detailed protocol for sample preparation and data acquisition, and offer insights into spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to reliably characterize these complex molecules.

Theoretical Background: Understanding the ¹H NMR Spectrum

The ¹H NMR spectrum of a this compound derivative is dictated by the electronic environment of each proton in the molecule. The key substituents—the methoxy (-OCH₃), trifluoromethyl (-CF₃), and acetic acid (-CH₂COOH) groups—exert significant influence on the chemical shifts (δ) and coupling patterns of the aromatic protons.

  • Substituent Effects: The methoxy group is an electron-donating group (EDG) through resonance, which shields nearby protons (especially at the ortho and para positions) and shifts their signals upfield (to lower ppm values). Conversely, the trifluoromethyl group is a strong electron-withdrawing group (EWG) due to the high electronegativity of fluorine, which deshields nearby protons and shifts their signals downfield (to higher ppm values). The carboxylic acid group is also electron-withdrawing.

  • Expected Aromatic Pattern: The phenyl ring in the parent compound is 1,2,5-trisubstituted, which gives rise to a complex ABC spin system for the three aromatic protons (H-3, H-4, and H-6). The coupling constants (J) between these protons will depend on their relationship: ortho-coupling (~7-9 Hz), meta-coupling (~2-3 Hz), and para-coupling (~0-1 Hz).[1]

  • Aliphatic and Acidic Protons: The methylene (-CH₂) protons of the acetic acid moiety are adjacent to the aromatic ring and will appear as a singlet. The methoxy (-OCH₃) protons will also present as a sharp singlet. The carboxylic acid proton (-COOH) typically appears as a broad singlet at a downfield chemical shift, which can vary with concentration, solvent, and temperature due to hydrogen bonding.[2][3]

Experimental Protocol

Adherence to a meticulous experimental protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Materials and Equipment
  • Analyte: 5-15 mg of the this compound derivative.

  • Deuterated Solvent: 0.6-0.7 mL of a suitable solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is common, but DMSO-d₆ may be preferred for better solubility of carboxylic acids.[4][5]

  • Internal Standard: Tetramethylsilane (TMS) is often pre-added to the solvent by the manufacturer (0 ppm reference).

  • Equipment: High-quality 5 mm NMR tubes, Pasteur pipettes with glass wool plugs, and a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).

Sample Preparation Workflow

The following workflow ensures the preparation of a high-quality sample suitable for NMR analysis.

G cluster_prep Sample Preparation weigh 1. Weigh Sample (5-15 mg) dissolve 2. Dissolve in Vial (~0.7 mL deuterated solvent) weigh->dissolve Add to vial filter 3. Filter Solution (Pipette with glass wool) dissolve->filter Ensure homogeneity transfer 4. Transfer to NMR Tube filter->transfer Remove particulates cap 5. Cap and Label Tube transfer->cap

Caption: Workflow for NMR Sample Preparation.

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh between 5-15 mg of the purified solid sample into a clean, dry vial.[5][6][7]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4][6] Vigorously mix the contents to ensure complete dissolution. The final solution must be transparent and free of any solid particles.[8]

  • Filtration and Transfer: To remove any dust or undissolved particulates which can degrade spectral quality, filter the solution. A common method is to use a Pasteur pipette with a small plug of glass wool inserted into the neck.[6][8] Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly. The sample is now ready for analysis.

NMR Data Acquisition

The following are typical acquisition parameters for a ¹H NMR experiment on a 400 or 500 MHz spectrometer.

ParameterRecommended ValuePurpose
Spectrometer Frequency≥ 400 MHzProvides better signal dispersion and resolution.
Pulse Angle30-90°A 90° pulse maximizes signal for a single scan.
Acquisition Time (AT)2-4 secondsDetermines the digital resolution of the spectrum.
Relaxation Delay (D1)1-5 secondsAllows for T1 relaxation, ensuring accurate integration.
Number of Scans (NS)8-16Improves signal-to-noise ratio (S/N).
Spectral Width (SW)~16 ppmCovers the expected range of proton chemical shifts.
Temperature298 K (25 °C)Standard operating temperature.

Data Interpretation and Analysis

The structural assignment is performed by analyzing the chemical shift, integration, and multiplicity of each signal in the spectrum.

Predicted ¹H NMR Spectrum of this compound

The diagram below illustrates the unique proton environments in the parent molecule.

G H3 H-3 H4 H-4 H6 H-6 CH2 -CH₂- OCH3 -OCH₃ COOH -COOH img_node

Caption: Key proton environments in the target molecule.

Signal Assignment and Rationale

The following table summarizes the expected ¹H NMR data for this compound in CDCl₃.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
-COOH10.0 - 12.0br sN/A1HHighly deshielded acidic proton; signal is often broad and its position is concentration-dependent.[3]
H-6~7.50dJ (meta) ≈ 2.5 Hz1HOrtho to the strongly electron-withdrawing -CF₃ group, resulting in a significant downfield shift. Shows meta-coupling to H-4.[9]
H-4~7.45ddJ (ortho) ≈ 8.5 Hz, J (meta) ≈ 2.5 Hz1HOrtho to the -CH₂COOH group and meta to the -OCH₃ group. Deshielded by the adjacent -CF₃ group. Shows ortho-coupling to H-3 and meta-coupling to H-6.
H-3~6.95dJ (ortho) ≈ 8.5 Hz1HOrtho to the electron-donating -OCH₃ group, resulting in an upfield shift. Shows ortho-coupling to H-4.
-OCH₃~3.90sN/A3HCharacteristic singlet for methoxy protons.
-CH₂-~3.70sN/A2HMethylene protons adjacent to the aromatic ring and carbonyl group, appearing as a singlet.[2]

Troubleshooting

IssuePotential CauseSolution
Broad, asymmetric peaks Poor shimming; high sample concentration.Re-shim the instrument. If the problem persists, dilute the sample or prepare a new, less concentrated one.[4]
Unexpected peak around 1.6 ppm Water contamination in the solvent (e.g., CDCl₃).Use fresh, high-quality deuterated solvent. Store solvents over molecular sieves to minimize water absorption.[7]
Rolling baseline Incorrect acquisition parameters (e.g., short D1).Increase the relaxation delay (D1) to at least 5 times the longest T1 value. Re-process the data with baseline correction algorithms.
Extra peaks in the spectrum Residual solvent from synthesis; impurities.Compare the spectrum to that of the pure solvent. If impurities are present, further purification of the sample (e.g., recrystallization, chromatography) is required.

Conclusion

¹H NMR spectroscopy is an indispensable technique for the structural verification of this compound and its derivatives. By understanding the influence of the key functional groups on the proton chemical shifts and coupling patterns, a definitive structural assignment can be achieved. The protocols and interpretive guidelines presented in this note serve as a robust framework for obtaining and analyzing high-quality NMR data, thereby ensuring the structural integrity of these valuable chemical entities in research and development pipelines.

References

  • Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. (n.d.). American Chemical Society.
  • Rogers, M. T. (n.d.). Sample Preparation NMR - Michigan State University. Michigan State University Department of Chemistry.
  • NMR Sample Preparation. (n.d.). University of Reading.
  • Sample Preparation. (n.d.). University College London.
  • Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arenes and Heteroarenes". (2016). The Royal Society of Chemistry.
  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare.
  • Efficient α-Selective Chlorination of Phenylacetic Acid and its para-Substituted Analogues. (2020). The Royal Society of Chemistry.
  • Dharmatti, S. S., et al. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A.

Sources

Synthetic Pathways to Bioactive Heterocycles Utilizing 2-Methoxy-5-(trifluoromethyl)phenylacetic Acid: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 2-Methoxy-5-(trifluoromethyl)phenyl Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and their derivatives into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and increased lipophilicity—that can profoundly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] The starting material, 2-Methoxy-5-(trifluoromethyl)phenylacetic acid, presents a valuable building block for the synthesis of a diverse array of bioactive heterocycles. The presence of the methoxy group, an electron-donating substituent, can influence the reactivity of the aromatic ring in key cyclization reactions, while the trifluoromethyl group provides the aforementioned benefits. This guide provides detailed application notes and protocols for the synthesis of several classes of medicinally relevant heterocycles from this versatile starting material.

I. Synthesis of 1,3,4-Oxadiazoles: A Versatile Scaffold in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a prevalent motif in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. This is often due to its ability to act as a bioisostere for ester and amide functionalities, enhancing metabolic stability. The following protocols detail a reliable pathway to 2,5-disubstituted 1,3,4-oxadiazoles starting from this compound.

Diagram: Synthetic Pathway to 1,3,4-Oxadiazoles

G start This compound step1 Step 1: Acid Chloride Formation start->step1 SOCl2 or (COCl)2 intermediate1 2-Methoxy-5-(trifluoromethyl)phenylacetyl chloride step1->intermediate1 step2 Step 2: Hydrazide Formation intermediate1->step2 Hydrazine hydrate intermediate2 2-(2-Methoxy-5-(trifluoromethyl)phenyl)acetohydrazide step2->intermediate2 step3 Step 3: N'-Acylhydrazide Synthesis intermediate2->step3 Aroyl chloride intermediate3 N'-Aroyl-2-(2-methoxy-5-(trifluoromethyl)phenyl)acetohydrazide step3->intermediate3 step4 Step 4: Cyclodehydration intermediate3->step4 POCl3 or TsOH product 2-(Aryl)-5-((2-methoxy-5-(trifluoromethyl)phenyl)methyl)-1,3,4-oxadiazole step4->product

Caption: Synthetic route to 1,3,4-oxadiazoles.

Experimental Protocols

Step 1: Synthesis of 2-Methoxy-5-(trifluoromethyl)phenylacetyl chloride

  • Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a crucial first step that facilitates the subsequent amidation with hydrazine. Thionyl chloride is a common and effective reagent for this transformation, with the byproducts (SO2 and HCl) being gaseous, which simplifies purification.[3][4]

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

    • Add thionyl chloride (2.0 eq) dropwise at room temperature under a nitrogen atmosphere.

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

    • After completion, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 2-Methoxy-5-(trifluoromethyl)phenylacetyl chloride, a pale yellow oil, is used in the next step without further purification.

Step 2: Synthesis of 2-(2-Methoxy-5-(trifluoromethyl)phenyl)acetohydrazide

  • Rationale: The acid chloride readily reacts with hydrazine hydrate in a nucleophilic acyl substitution reaction to form the corresponding hydrazide, a key precursor for the oxadiazole ring.

  • Protocol:

    • In a separate flask, prepare a solution of hydrazine hydrate (2.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the hydrazine solution to 0 °C in an ice bath.

    • Slowly add the crude 2-Methoxy-5-(trifluoromethyl)phenylacetyl chloride (1.0 eq) dissolved in the same solvent to the cooled hydrazine solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(2-Methoxy-5-(trifluoromethyl)phenyl)acetohydrazide as a white solid.

Step 3 & 4: Synthesis of 2-(Aryl)-5-((2-methoxy-5-(trifluoromethyl)phenyl)methyl)-1,3,4-oxadiazole

  • Rationale: The hydrazide is acylated with an appropriate aroyl chloride to form an N,N'-diacylhydrazine intermediate, which then undergoes cyclodehydration to form the 1,3,4-oxadiazole ring. Phosphorus oxychloride is a common and effective dehydrating agent for this cyclization.[5]

  • Protocol:

    • To a solution of 2-(2-Methoxy-5-(trifluoromethyl)phenyl)acetohydrazide (1.0 eq) in a suitable solvent like pyridine or dry 1,4-dioxane, add the desired aroyl chloride (1.1 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Heat the mixture to reflux and add phosphorus oxychloride (POCl3, 3-5 eq) dropwise.

    • Continue refluxing for 6-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

    • The precipitated solid is collected by filtration, washed with cold water, and then with a dilute sodium bicarbonate solution.

    • The crude product is dried and can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 2-(Aryl)-5-((2-methoxy-5-(trifluoromethyl)phenyl)methyl)-1,3,4-oxadiazole.

Reactant Data Product Data (Example)
Starting Material: this compoundProduct: 2-(4-chlorophenyl)-5-((2-methoxy-5-(trifluoromethyl)phenyl)methyl)-1,3,4-oxadiazole
Molecular Formula: C10H9F3O3Molecular Formula: C18H12ClF3N2O2
Molecular Weight: 234.17 g/mol Molecular Weight: 396.75 g/mol
Appearance: SolidAppearance: White to off-white solid

II. Synthesis of Dihydroisoquinolines via the Bischler-Napieralski Reaction

The dihydroisoquinoline core is a privileged scaffold found in numerous biologically active alkaloids and synthetic pharmaceuticals. The Bischler-Napieralski reaction provides a powerful method for the construction of this ring system through the intramolecular cyclization of a β-phenylethylamide.[6][7][8][9]

Diagram: Synthetic Pathway to Dihydroisoquinolines

G start 2-Methoxy-5-(trifluoromethyl)phenylacetyl chloride step1 Step 1: Amide Formation start->step1 β-phenylethylamine derivative intermediate1 N-(2-(Aryl)ethyl)-2-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide step1->intermediate1 step2 Step 2: Bischler-Napieralski Cyclization intermediate1->step2 POCl3, heat product 1-((2-Methoxy-5-(trifluoromethyl)phenyl)methyl)-3,4-dihydroisoquinoline derivative step2->product

Caption: Synthesis of Dihydroisoquinolines.

Experimental Protocols

Step 1: Synthesis of N-(2-(Aryl)ethyl)-2-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide

  • Rationale: The formation of the β-phenylethylamide precursor is achieved through the acylation of a substituted β-phenylethylamine with the previously synthesized 2-Methoxy-5-(trifluoromethyl)phenylacetyl chloride. The nature of the 'Aryl' group on the β-phenylethylamine will determine the substitution pattern on the final dihydroisoquinoline.

  • Protocol:

    • Dissolve the desired β-phenylethylamine derivative (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of 2-Methoxy-5-(trifluoromethyl)phenylacetyl chloride (1.05 eq) in anhydrous DCM dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude amide can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Bischler-Napieralski Cyclization

  • Rationale: The intramolecular electrophilic aromatic substitution is promoted by a dehydrating agent, typically phosphorus oxychloride, which activates the amide carbonyl for cyclization onto the electron-rich aromatic ring of the phenylethylamine moiety.[6][8]

  • Protocol:

    • Dissolve the N-(2-(Aryl)ethyl)-2-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide (1.0 eq) in anhydrous toluene or acetonitrile.

    • Add phosphorus oxychloride (POCl3, 3.0-5.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and maintain for 4-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and carefully pour it into a beaker containing crushed ice and concentrated ammonia solution to neutralize the excess acid.

    • Extract the product with a suitable organic solvent such as ethyl acetate or DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the desired 1-((2-Methoxy-5-(trifluoromethyl)phenyl)methyl)-3,4-dihydroisoquinoline derivative.

III. Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction

The tetrahydro-β-carboline skeleton is a prominent feature in many biologically active indole alkaloids with a wide range of pharmacological activities. The Pictet-Spengler reaction is a classic and efficient method for constructing this heterocyclic system.[2][10]

Diagram: Synthetic Pathway to Tetrahydro-β-carbolines

G start This compound step1 Step 1: Amide Formation start->step1 Tryptamine, coupling agent intermediate1 N-(Tryptaminyl)-2-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide step1->intermediate1 step2 Step 2: Reduction intermediate1->step2 LiAlH4 or BH3-THF intermediate2 N-(2-(1H-indol-3-yl)ethyl)-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-amine step2->intermediate2 step3 Step 3: Pictet-Spengler Cyclization intermediate2->step3 Aldehyde/Ketone, Acid catalyst product 1-((2-Methoxy-5-(trifluoromethyl)phenyl)methyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole step3->product

Caption: Synthesis of Tetrahydro-β-carbolines.

Experimental Protocols

Step 1 & 2: Synthesis of the N-Substituted Tryptamine Precursor

  • Rationale: The Pictet-Spengler reaction requires a β-arylethylamine, in this case, a tryptamine derivative. The amide formed from the starting acid and tryptamine is reduced to the corresponding secondary amine.

  • Protocol:

    • Amide Formation: Couple this compound (1.0 eq) with tryptamine (1.0 eq) using a standard peptide coupling reagent such as EDC/HOBt or HATU in a solvent like DMF or DCM.

    • Amide Reduction: Reduce the resulting amide (1.0 eq) using a powerful reducing agent like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) in an anhydrous ether or THF. Careful quenching of the reaction is required.

Step 3: Pictet-Spengler Cyclization

  • Rationale: The secondary amine undergoes condensation with an aldehyde or ketone to form an iminium ion intermediate, which then undergoes intramolecular electrophilic attack by the electron-rich C2 position of the indole ring to form the tetrahydro-β-carboline.[1][2]

  • Protocol:

    • Dissolve the N-substituted tryptamine precursor (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., toluene, DCM, or methanol).

    • Add an acid catalyst, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) (0.1-1.0 eq).

    • Stir the reaction at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates.

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction with a base (e.g., saturated aqueous sodium bicarbonate) and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired 1-substituted-tetrahydro-β-carboline.

Conclusion

The protocols outlined in this guide demonstrate the utility of this compound as a versatile starting material for the synthesis of medicinally important heterocyclic scaffolds. The strategic combination of the methoxy and trifluoromethyl groups on the phenylacetic acid core provides a unique platform for the generation of diverse libraries of bioactive compounds. The synthetic routes described herein are based on well-established and reliable organic transformations, offering a solid foundation for further exploration and optimization in a drug discovery setting.

References

  • Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893, 26, 1903–1908.
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  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • Cambridge University Press. Bischler-Napieralski Reaction. [Link]

  • Arkivoc. The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • RSC Publishing. Halogen bond-catalyzed Pictet–Spengler reaction. [Link]

  • ResearchGate. Convertion of Acid to acid chloride. [Link]

  • Google Patents. Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.
  • Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. [Link]

  • ResearchGate. Synthesis of Trifluoromethyl Heterocyclic Compounds. [Link]

  • Google Patents. Preparation method of 2-methoxy-N- (2-nitro-5-thiophenyl) phenyl acetamide.
  • ResearchGate. 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide. [Link]

  • Acros Organics. (R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride, 98+%. [Link]

  • RSC Publishing. Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. [Link]

  • Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

  • Google Patents. Process for the preparation of methyl 2- (2-methylphenyl) -3-methoxyacrylic acid.
  • Organic Syntheses Procedure. methyl 2-(2-acetylphenyl)acetate. [Link]

  • Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

  • MDPI. 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide. [Link]

  • PubMed. Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. [Link]

  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... [Link]

  • Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link]

  • Google Patents. Synthesis of heterocyclic compounds.
  • Asian Journal of Chemistry. Synthesis and Crystal Structure of N'-[(2-Hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide. [Link]

  • Oriental Journal of Chemistry. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. [Link]

  • ResearchGate. Generic (S)- and (R)-methoxy-α-trifluoromethyl-α-phenylacetic acid... [Link]

  • MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. [Link]

  • MDPI. 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

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  • ResearchGate. Pictet—Spengler-Type Reactions in 3-Arylmethylpiperazine-2,5-diones. Synthesis of Pyrazinotetrahydroisoquinolines. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methoxy-5-(trifluoromethyl)phenylacetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful recrystallization of this compound.

I. Troubleshooting Recrystallization Issues

Recrystallization is a powerful purification technique, but its success hinges on carefully controlled conditions.[1] This section addresses common problems encountered during the recrystallization of this compound and provides a systematic approach to resolving them.

Problem 1: No Crystal Formation Upon Cooling

This is one of the most frequent challenges in recrystallization.[2]

Possible Causes & Solutions:

  • Supersaturation Has Not Been Reached: The solution may not be concentrated enough for crystals to form.

    • Solution: Gently heat the solution to evaporate a small portion of the solvent, thereby increasing the concentration of the solute. Be cautious not to evaporate too much solvent, which could cause the compound to "oil out."[2]

  • Supersaturated Solution is Stable: Sometimes, a supersaturated solution needs a nucleation site to initiate crystal growth.[2]

    • Solutions:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation points.[3][4]

      • Seeding: Introduce a tiny crystal of the pure this compound (a "seed crystal") into the cooled solution. This provides a template for further crystal growth.[3][5]

  • Too Much Solvent Was Used: An excessive amount of solvent will keep the compound dissolved even at lower temperatures.[2][5]

    • Solution: As mentioned above, carefully evaporate some of the solvent and allow the solution to cool again.

Problem 2: Oiling Out Instead of Crystallizing

The compound separates as a liquid (an oil) rather than a solid. This is often due to the melting point of the solid being lower than the boiling point of the solvent, or significant impurities being present.[2]

Possible Causes & Solutions:

  • Cooling Rate is Too Fast: Rapid cooling can sometimes favor the formation of an oil over an ordered crystal lattice.

    • Solution: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.[3]

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures.

    • Solution: Consider a different solvent or a mixed solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][6][7]

  • Presence of Impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation.

    • Solution: If possible, try a preliminary purification step, such as a column chromatography, before recrystallization.

Problem 3: Poor Recovery of Crystalline Product

A low yield of purified product can be frustrating and costly.

Possible Causes & Solutions:

  • Too Much Solvent Used: As with the failure to form crystals, an excess of solvent will result in a significant portion of your product remaining in the mother liquor.[2][5]

    • Solution: Before discarding the filtrate (mother liquor), test for the presence of a significant amount of dissolved product by evaporating a small sample. If a large residue remains, you can try to recover more product by concentrating the mother liquor and cooling it again.

  • Premature Crystallization During Hot Filtration: If an initial hot filtration step was necessary to remove insoluble impurities, the product may have started to crystallize on the filter paper or in the funnel.

    • Solution: To prevent this, use an excess of hot solvent during the filtration step and then evaporate the excess solvent before allowing the solution to cool for crystallization.[8] Keeping the filtration apparatus warm can also help.[8]

  • Washing with a Room-Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve a portion of the product.[5]

    • Solution: Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals.

Troubleshooting Decision Workflow

The following diagram outlines a systematic approach to troubleshooting common recrystallization problems.

G start Recrystallization Attempted no_crystals No Crystals Formed start->no_crystals Upon cooling oiling_out Compound Oiled Out start->oiling_out Upon cooling low_yield Poor Crystal Yield start->low_yield After collection scratch Scratch flask interior no_crystals->scratch Action reheat_slow_cool Reheat to dissolve, cool slowly oiling_out->reheat_slow_cool Action check_mother_liquor Check mother liquor for dissolved product low_yield->check_mother_liquor Action success Successful Recrystallization scratch->success seed Add seed crystal scratch->seed If no success seed->success concentrate Concentrate solution (evaporate some solvent) seed->concentrate If no success concentrate->success reheat_slow_cool->success change_solvent Consider different solvent system reheat_slow_cool->change_solvent If oiling persists recover_product Concentrate mother liquor and re-cool check_mother_liquor->recover_product Product present recover_product->success

Caption: A flowchart for troubleshooting common recrystallization issues.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the recrystallization of this compound.

Q1: What are the key properties of this compound?

This compound is a solid at room temperature with a molecular weight of 234.17 g/mol and a chemical formula of C₁₀H₉F₃O₃. It is important to note that while this guide focuses on this compound, there are structurally similar compounds, and it is crucial to confirm the exact identity of your material.[9][10][11][12][13]

Q2: How do I select an appropriate solvent for recrystallization?

The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[1][6] A general rule of thumb is that "like dissolves like," so solvents with similar functional groups to the compound of interest may be good starting points.[14]

Solvent Selection Protocol:

  • Small-Scale Testing: Place a small amount (e.g., 20-30 mg) of the crude solid into several test tubes.

  • Add Potential Solvents: To each test tube, add a small volume (e.g., 0.5 mL) of a different potential solvent.

  • Observe at Room Temperature: Note the solubility of the compound in each solvent at room temperature. A good candidate will have low solubility.

  • Heat the Mixtures: Gently heat the test tubes that showed low solubility at room temperature. A good solvent will fully dissolve the compound at or near its boiling point.

  • Cool the Solutions: Allow the clear, hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large quantity of crystals upon cooling.

Q3: What are some common impurities I might encounter?

Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation products.[15] For phenylacetic acid derivatives, potential impurities could include related isomers or precursors from the synthetic route.[15][16]

Q4: What is the general procedure for recrystallizing this compound?

The following is a general protocol that should be optimized based on the specific solvent system you have chosen.

Step-by-Step Recrystallization Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture gently. Continue adding solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Q5: Can I use a mixed solvent system?

Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility characteristics. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is insoluble. The crude solid is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Principle of Recrystallization

The following diagram illustrates the fundamental principle of purification by recrystallization.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Cooling & Crystallization cluster_2 Step 3: Isolation a Impure Solid in Minimal Hot Solvent b Soluble Impurities (remain in solution) a->b c Desired Compound (dissolved) a->c d Slow Cooling e Pure Crystals of Desired Compound Form d->e f Soluble Impurities Remain in Mother Liquor d->f g Filtration h Pure Solid Product g->h i Mother Liquor (containing impurities) g->i

Caption: The process of purification by recrystallization.

Solvent Suitability Overview

The following table provides a hypothetical summary of the solubility of this compound in common laboratory solvents. Note: This is an illustrative table, and actual solubilities should be determined experimentally.

SolventSolubility at 25°CSolubility at Boiling PointSuitability as Recrystallization Solvent
WaterInsolubleLowPoor
EthanolSolubleVery SolublePoor (may be suitable as part of a mixed solvent system)
AcetoneSolubleVery SolublePoor
TolueneSparingly SolubleSolubleGood Potential Candidate
HeptaneInsolubleSparingly SolubleGood Potential Candidate (especially for washing)
Ethyl AcetateSparingly SolubleSolubleGood Potential Candidate

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization? Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-(METHOXY)-5-(TRIFLUOROMETHOXY)PHENYLACETIC ACID CAS#: 1261647-11-3. Retrieved from [Link]

  • Chem-Impex. (n.d.). (R)-(+)-α-Methoxy-a-(trifluoromethyl)phenylacetic acid [Optical Resolv. Retrieved from [Link]

  • lookchem. (n.d.). Cas 20445-31-2,(R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid (CAS No. 1000523-82-9)[1]. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated building block. We provide in-depth, field-tested solutions to ensure you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are several viable synthetic pathways. The most prevalent routes start from commercially available materials and typically involve a key C-C bond-forming reaction followed by functional group manipulation. Two common strategies are:

  • Friedel-Crafts Acylation Route: This multi-step synthesis often begins with the Friedel-Crafts acylation of 4-methoxy-1-(trifluoromethyl)benzene. The resulting ketone intermediate is then converted to the target phenylacetic acid, often via an intermediate like an α-bromo ketone followed by rearrangement and hydrolysis.

  • Willgerodt-Kindler Reaction Route: This approach utilizes the reaction of 2-methoxy-5-(trifluoromethyl)acetophenone with sulfur and an amine (like morpholine) to form a thioamide intermediate.[2][3] Subsequent hydrolysis of the thioamide yields the desired carboxylic acid.[2] This method is powerful for converting an acetophenone directly to a phenylacetic acid derivative.[4]

Q2: What are the most likely impurities I will encounter in my crude product?

Impurities are highly dependent on the synthetic route chosen. However, based on common reaction mechanisms, you should be prepared to identify and remove the following:

  • Unreacted Starting Materials: Such as 4-methoxy-1-(trifluoromethyl)benzene or 2-methoxy-5-(trifluoromethyl)acetophenone.

  • Isomeric Byproducts: In the Friedel-Crafts route, formation of the ortho-acylated isomer, 3-methoxy-6-(trifluoromethyl)acetophenone, is a potential side product, though often minor due to steric hindrance.[5]

  • Reaction Intermediates: Incomplete conversion can leave intermediates in your crude mixture. For instance, the α-bromo ketone (e.g., 2-bromo-1-(2-methoxy-5-(trifluoromethyl)phenyl)ethanone) from the first route, or the thioamide intermediate from the Willgerodt-Kindler reaction.[2][3]

  • Over-alkylation/acylation Products: While the acyl group in Friedel-Crafts acylation is deactivating, preventing polyacylation, harsh conditions could potentially lead to side reactions.[5][6][7]

  • Products of Side Reactions: The Willgerodt-Kindler reaction, if not carefully controlled, can produce various sulfur-containing byproducts.[8]

Q3: Which analytical techniques are recommended for impurity profiling?

A multi-technique approach is essential for robust impurity analysis[9].

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the purity of the final product and tracking the disappearance of starting materials. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile starting materials, solvents, and certain byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for identifying non-volatile impurities by providing molecular weight information, which helps in proposing structures for unknown peaks observed in the HPLC chromatogram.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the structure of the final product and for the definitive structural elucidation of isolated, unknown impurities.[9]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your synthesis and provides detailed, validated protocols for remediation.

Issue 1: Low Yield of the Desired Product

Potential Cause: Incomplete reaction, suboptimal reaction conditions, or significant formation of side products.

Troubleshooting & Optimization:

  • Verify Reaction Completion: Before quenching the reaction, take an aliquot and analyze it by TLC or HPLC to ensure the starting material has been consumed.

  • Optimize Friedel-Crafts Conditions:

    • Catalyst Activity: Ensure the Lewis acid (e.g., AlCl₃) is fresh and anhydrous. Reactions must be run under an inert atmosphere (N₂ or Ar) to prevent catalyst deactivation by moisture.[5]

    • Temperature Control: Maintain the recommended temperature. Friedel-Crafts reactions can be highly exothermic. Runaway temperatures can lead to byproduct formation.

  • Optimize Willgerodt-Kindler Conditions:

    • Temperature and Time: This reaction often requires elevated temperatures (reflux) for an extended period. Monitor the reaction progress to find the optimal balance that maximizes conversion without degrading the product.

    • Hydrolysis Step: Ensure the hydrolysis of the thioamide intermediate is complete. This step often requires strong base (e.g., NaOH) and heating.

Issue 2: Persistent Impurity Peak in HPLC (Non-polar)

Description: An impurity peak is observed at a longer retention time than the product in a reverse-phase HPLC method, suggesting it is less polar than the desired carboxylic acid. This is often unreacted ketone starting material or an isomeric byproduct.

Root Cause Analysis & Solution:

This type of impurity lacks the acidic carboxylic acid group and is therefore significantly less polar. The most effective way to separate these is by leveraging the acidic nature of the desired product.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium carbonate (Na₂CO₃) solution. The acidic product will be deprotonated to its sodium salt and move into the aqueous layer, while the neutral, non-polar impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Organic Layer Wash (Optional): Combine the organic layers and wash with brine to remove residual water. This layer contains the impurities and can be discarded or concentrated to identify the byproducts.

  • Aqueous Layer Wash: Wash the combined aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 2-6M hydrochloric acid (HCl) until the pH is ~1-2. The pure this compound will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Expert Insight: The choice of base is critical. A strong base like NaOH could potentially hydrolyze other functional groups, whereas NaHCO₃ is milder and selective for carboxylic acids over phenols, if present.

Issue 3: Product Purity is Low After Initial Work-up (<95%)

Description: The product is isolated, but HPLC or NMR analysis shows multiple minor impurities that co-precipitated during the initial work-up.

Root Cause Analysis & Solution:

When impurities have similar polarities or properties to the final product, simple extraction or precipitation may be insufficient. Recrystallization is the gold-standard technique for purifying solid organic compounds.[10] The key is selecting a solvent system where the product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while the impurities remain soluble at all temperatures.[10]

Protocol: Recrystallization Solvent Screening & Procedure

  • Solvent Screening: Test the solubility of a small amount of crude product in various solvents at room temperature and upon heating. A good single-solvent system is one where the compound is sparingly soluble at room temperature but dissolves completely upon heating. For a two-solvent system, find one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent").

    Solvent SystemSolubility @ 25°CSolubility @ BoilingRecommendation
    TolueneLowHighExcellent Candidate
    Heptane/Ethyl AcetateLow (Heptane)High (EtOAc)Good Two-Solvent System
    Ethanol/WaterHigh (Ethanol)HighGood Two-Solvent System
    DichloromethaneHighHighPoor for single-solvent use
  • Recrystallization Procedure (Single Solvent - e.g., Toluene):

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot toluene required to fully dissolve the solid. Keep the solution at or near boiling.

    • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • For maximum recovery, place the flask in an ice bath for 30-60 minutes to further precipitate the product.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold toluene.

    • Dry the purified crystals under vacuum.

  • Recrystallization Procedure (Two-Solvent - e.g., Ethanol/Water):

    • Dissolve the crude product in the minimum amount of hot ethanol.

    • While stirring and keeping the solution hot, add water dropwise until the solution becomes faintly cloudy (the saturation point).

    • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Follow the slow cooling and isolation procedure described above.

Visualized Workflows & Pathways

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Stage Start Starting Materials (e.g., 2-methoxy-5-(trifluoromethyl)acetophenone) Reaction Willgerodt-Kindler Reaction & Hydrolysis Start->Reaction Workup Reaction Quench & Initial Extraction Reaction->Workup Crude Crude Product (Solid) Workup->Crude Purify Purification Step (Recrystallization or Acid-Base Extraction) Crude->Purify Filter Filtration & Drying Purify->Filter Final Pure Product (>99%) Filter->Final Analysis QC Analysis (HPLC, NMR, GC-MS) Final->Analysis

G start Crude Product Analysis (HPLC) q1 {Is the main impurity non-polar? (e.g., unreacted ketone)} start->q1 proc1 Perform Acid-Base Extraction - Dissolve in EtOAc - Extract with aq. NaHCO₃ - Re-acidify aqueous layer q1->proc1 YES q2 {Are multiple minor impurities present?} q1->q2 NO ans1_yes YES ans1_no NO proc1->q2 proc2 Perform Recrystallization - Screen solvents (e.g., Toluene) - Dissolve in minimum hot solvent - Cool slowly to crystallize q2->proc2 YES end_pure Pure Product q2->end_pure NO ans2_yes YES ans2_no NO proc2->end_pure

References

  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Marais, J. P. J., et al. (2013). Recent advances in the Willgerodt–Kindler reaction. Organic & Biomolecular Chemistry, 11(32), 5236-5251.
  • Buszek, K. R., & Saul, R. (2000). An improved synthesis of α-methoxy-α-(trifluoromethyl)-phenylacetic acid (Mosher's acid). Organic Preparations and Procedures International, 32(5), 488-490. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Alam, M. M., & Adapa, S. R. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications, 33(1), 59-63. Retrieved from [Link]

  • ResearchGate. (n.d.). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-(METHOXY)-5-(TRIFLUOROMETHOXY)PHENYLACETIC ACID CAS#: 1261647-11-3. Retrieved from [Link]

  • Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.

Sources

Technical Support Center: Synthesis of 2-Methoxy-5-(trifluoromethyl)phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during synthesis. We will explore the causality behind experimental choices and provide validated troubleshooting protocols to ensure the integrity and success of your work.

Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing phenylacetic acid derivatives like this compound?

There are several robust methods, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials, scale, and tolerance for specific reagents. The most prevalent strategies include:

  • Grignard Reaction with Carbon Dioxide: This classic method involves forming a Grignard reagent from the corresponding benzyl halide and reacting it with solid carbon dioxide (dry ice). It is a powerful C-C bond-forming reaction.[1][2]

  • Hydrolysis of Benzyl Cyanides: A straightforward and widely used method where the corresponding benzyl cyanide is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.[1][3]

  • Malonic Ester Synthesis: This route builds the acetic acid moiety by alkylating a malonic ester with a suitable benzyl halide, followed by hydrolysis and decarboxylation.[4]

  • Willgerodt-Kindler Reaction: This unique rearrangement reaction converts an acetophenone derivative into a thioamide, which is then hydrolyzed to the phenylacetic acid.[1] It is particularly useful when the corresponding acetophenone is more accessible than the benzyl halide.

  • Palladium-Catalyzed Carbonylation: A modern approach that uses a palladium catalyst to carbonylate a benzyl halide with carbon monoxide (CO) gas.[1][5]

Q2: The trifluoromethyl (CF3) group is strongly electron-withdrawing. Can it cause side reactions?

The trifluoromethyl group is generally very stable under most synthetic conditions. However, its powerful electron-withdrawing nature can influence the reactivity of the aromatic ring and adjacent functional groups. The primary concern is its potential for hydrolysis under harsh conditions.

  • Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to many reagents.

  • Potential for Hydrolysis: Under very harsh basic or acidic conditions, particularly at high temperatures, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid (-COOH) group.[6][7] This is a critical consideration during steps like the hydrolysis of nitriles or esters, where prolonged exposure to strong acids or bases is required. Careful monitoring of reaction conditions is essential to prevent this unwanted side reaction.

Q3: How do I select the best synthetic route for my specific needs?

The optimal route depends on a balance of factors including starting material availability, cost, scale, safety considerations, and required purity. The table below provides a comparative overview to aid in your decision-making.

Synthetic Route Typical Starting Material Key Reagents Advantages Disadvantages & Common Side Reactions
Grignard Reaction 2-Methoxy-5-(trifluoromethyl)benzyl halideMg, CO₂High convergence, powerful C-C formation.[8]Extremely sensitive to moisture; Wurtz coupling; harsh conditions required for Grignard formation.[9][10]
Cyanide Hydrolysis 2-Methoxy-5-(trifluoromethyl)benzyl cyanideH₂SO₄ or NaOHStraightforward, reliable method.[1]Use of highly toxic cyanide[9]; vigorous reactions[3]; incomplete hydrolysis can yield amide byproduct.
Malonic Ester Synthesis 2-Methoxy-5-(trifluoromethyl)benzyl halideDiethyl malonate, NaOEt, H₃O⁺, HeatExcellent for substituted acids; avoids harsh Grignard conditions.[4]Multi-step process; risk of incomplete hydrolysis or decarboxylation.[4][11]
Willgerodt-Kindler 2-Methoxy-5-(trifluoromethyl)acetophenoneSulfur, MorpholineUtilizes different starting material (ketone).Foul-smelling sulfur byproducts[9]; can have low yields; rearrangement may lead to side products.[12][13]
Pd-Catalyzed Carbonylation 2-Methoxy-5-(trifluoromethyl)benzyl halideCO gas, Pd catalyst, BaseHigh efficiency and yield.[5]Requires high-pressure equipment for CO; expensive palladium catalyst; CO is highly toxic.[9]
Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, organized by synthetic route.

Route 1: Grignard Reaction with CO₂

The Grignard route is powerful but notoriously sensitive. Success hinges on meticulous preparation and technique.

A: This is the most common failure point and is almost always due to the presence of water or passivation of the magnesium surface. Grignard reagents are potent bases and will be quenched by even trace amounts of protic solvents like water.[10][14]

Probable Causes:

  • Contamination with Water: Glassware, solvents, or the starting benzyl halide may contain residual moisture.

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the reaction from starting.[10]

  • Impure Starting Halide: The benzyl halide may contain impurities that inhibit the reaction.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Glassware: Rigorously dry all glassware in an oven at >120°C for several hours or flame-dry under vacuum. Allow to cool under a stream of dry nitrogen or argon.

    • Solvents: Use freshly distilled anhydrous solvents (e.g., diethyl ether or THF distilled from sodium/benzophenone).[10]

    • Reagents: Ensure the benzyl halide is anhydrous.

  • Activate the Magnesium:

    • Mechanical Activation: In the reaction flask, gently crush the magnesium turnings with a dry glass rod to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine (the brown color will fade upon initiation) or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the benzyl halide.[10]

  • Initiate the Reaction:

    • Add only a small amount of the benzyl halide solution to the magnesium.

    • Use a heat gun to gently warm the spot where the reagents are concentrated. Look for signs of reaction (bubbling, turbidity, gentle reflux).

    • Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.

G start Grignard Reaction Fails q1 Is all glassware rigorously dry? start->q1 sol1 Oven-dry or flame-dry glassware under inert atmosphere. q1->sol1 No q2 Is the solvent anhydrous grade and freshly opened/distilled? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Use freshly distilled solvent (e.g., from Na/benzophenone). q2->sol2 No q3 Was the magnesium activated? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Activate Mg with iodine crystal or 1,2-dibromoethane. q3->sol3 No end_success Reaction should initiate. Proceed with slow addition. q3->end_success Yes a3_yes Yes a3_no No sol3->end_success

Caption: Troubleshooting workflow for Grignard reaction initiation.

A: You are observing a classic side reaction known as Wurtz coupling. This occurs when the Grignard reagent attacks an unreacted molecule of the starting benzyl halide instead of the intended electrophile (CO₂).

Mechanism & Prevention:

  • Cause: This side reaction is favored by high local concentrations of the benzyl halide and higher temperatures.

  • Solution: The key is to maintain a very low concentration of the benzyl halide throughout the reaction.

    • Slow Addition: Add the benzyl halide solution dropwise to the magnesium suspension over a prolonged period. This ensures that as soon as a molecule of Grignard reagent is formed, it is in a large excess of the solvent rather than other halide molecules.

    • Temperature Control: Maintain the reaction at a gentle reflux. Avoid excessive heating, which can accelerate the rate of Wurtz coupling.

Route 2: Malonic Ester Synthesis

This route is reliable but requires careful execution of the final hydrolysis and decarboxylation steps.

A: This indicates an incomplete decarboxylation. The malonic ester synthesis concludes with the hydrolysis of the diester to a dicarboxylic acid, which then loses CO₂ upon heating to yield the final product.[4] If this heating step is insufficient, you will isolate the intermediate, 2-(2-Methoxy-5-(trifluoromethyl)benzyl)malonic acid.

Mechanism & Solution: The decarboxylation of β-keto acids and malonic acids proceeds through a cyclic, six-membered transition state, which requires thermal energy.[11][15]

Troubleshooting Protocol:

  • Ensure Complete Hydrolysis: Before attempting decarboxylation, confirm that both ester groups have been fully hydrolyzed to the dicarboxylic acid.

  • Apply Sufficient Heat: After acidification of the hydrolyzed intermediate, heat the solution to reflux. The evolution of CO₂ gas should be visible. Continue heating until the gas evolution ceases completely. A typical temperature range is 100-150°C.

  • Solvent Choice: The decarboxylation can be performed in the aqueous acidic solution or after extracting the dicarboxylic acid into a high-boiling organic solvent.

  • Alternative (Mild) Conditions: For sensitive substrates, decarboxylation can be achieved under milder conditions using reagents like N,N'-carbonyldiimidazole (CDI) at room temperature, though this adds steps and cost.[16]

G sub Substituted Malonic Acid ts Cyclic Transition State sub->ts Heat (Δ) enol Enol Intermediate ts->enol Concerted C-C bond cleavage & proton transfer product Final Carboxylic Acid + CO₂ enol->product Tautomerization

Caption: Simplified mechanism for the decarboxylation of a malonic acid derivative.

References
  • Yuan Qiliang. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. SciSpace. [Link]

  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

  • Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • The Ohio Journal of Science. (1961). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. [Link]

  • Request PDF. (n.d.). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. [Link]

  • Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
  • Organic Syntheses. (n.d.). Phenylacetic acid. Organic Syntheses Procedure. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • ResearchGate. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. [Link]

  • Wiley. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (n.d.). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • ResearchGate. (n.d.). The Willgerodt Reaction. II. A Study of Reaction Conditions with Acetophenone and Other Ketones. [Link]

  • ResearchGate. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • MSU Chemistry. (2009). Willgerodt‐Kindler Reaction. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • YouTube. (2021). The Grignard Reaction (Worksheet Solutions Walkthrough). [Link]

  • National Institutes of Health. (n.d.). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. PMC. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Cambridge Core. (n.d.). Willgerodt Reaction. [Link]

  • Master Organic Chemistry. (n.d.). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • RSC Publishing. (2013). Recent advances in the Willgerodt–Kindler reaction. [Link]

  • SciSpace. (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. [Link]

  • Khan Academy. (2014). Decarboxylation. [Link]

  • lookchem. (n.d.). Cas 20445-31-2,(R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid. [Link]

Sources

Technical Support Center: Optimizing Coupling Conditions for 2-Methoxy-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the coupling of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of amide bond formation with this specific sterically hindered and electron-deficient carboxylic acid. Here, we will dissect common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to empower you to achieve high-yield, high-purity couplings in your experiments.

Understanding the Challenges

This compound presents a unique set of challenges in amide bond formation. The presence of the electron-withdrawing trifluoromethyl group can decrease the nucleophilicity of the carboxylate, while the ortho-methoxy group introduces steric hindrance around the reaction center. These factors can lead to sluggish reactions, low yields, and an increased propensity for side reactions. This guide will provide you with the expertise to overcome these hurdles.

Troubleshooting Guide: A Problem-Solution Approach

This section is formatted to directly address the most common issues encountered when coupling this compound.

Problem 1: Low or No Product Yield

Q: I am observing very low to no formation of my desired amide product. What are the likely causes and how can I improve my yield?

A: Low yield is a frequent issue stemming from several factors, primarily insufficient activation of the carboxylic acid or slow reaction kinetics due to steric hindrance.[1][2][3]

Immediate Steps:

  • Re-evaluate Your Coupling Reagent: Standard reagents like DCC or EDC alone may not be potent enough.[4] Consider switching to more powerful onium salt-based reagents.

  • Increase Reaction Time and/or Temperature: Sterically hindered couplings are often slow.[4] Extending the reaction time (e.g., to 12-24 hours) or gently heating the reaction (e.g., to 40-50 °C) can improve conversion. However, be mindful that excessive heat can promote side reactions and racemization.[4]

  • Optimize Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates. N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) are generally good choices for their high polarity and solvating power.[4][5] In some cases, a less polar solvent like Dichloromethane (DCM) may be suitable, particularly if solubility is not an issue.[6]

Advanced Strategies:

  • Pre-activation: Activating the carboxylic acid with the coupling reagent and a base for a short period (5-15 minutes) before adding the amine can significantly improve the reaction rate.[7] This is particularly effective with uronium/aminium reagents like HATU.

  • Acyl Fluoride Formation: For extremely challenging couplings, converting the carboxylic acid to the corresponding acyl fluoride can be a highly effective strategy.[8][9] Acyl fluorides are more reactive than other activated species and can overcome significant steric barriers.[8][9] Reagents like TFFH or BTFFH can be used for in situ formation of the acyl fluoride.[8]

Problem 2: Formation of Significant Side Products

Q: My reaction mixture is complex, with multiple unidentified spots on TLC or peaks in my LC-MS. What are the common side reactions and how can I minimize them?

A: Side product formation is a common pitfall, especially with highly reactive coupling reagents.

Common Side Reactions and Solutions:

  • N-Acylurea Formation (with carbodiimides): Carbodiimides like DCC and EDC can react with the activated carboxylic acid to form a stable N-acylurea, which is unreactive towards the amine.[6][10]

    • Solution: Add a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[6][11] These additives trap the activated intermediate to form a more stable and reactive ester, minimizing N-acylurea formation.[11] Running the reaction at lower temperatures (0 °C to room temperature) is also recommended.[6]

  • Guanidinylation (with excess uronium/aminium reagents): Reagents like HBTU and HATU can react with the free amine to form a guanidinium byproduct, capping the amine and preventing amide bond formation.

    • Solution: Use a slight excess of the carboxylic acid relative to the amine and avoid a large excess of the coupling reagent. A 1:1.1:1.1 ratio of amine:acid:coupling reagent is a good starting point.

  • Racemization: If your amine or carboxylic acid contains a chiral center, racemization can be a significant issue, particularly with prolonged reaction times or elevated temperatures.[6][12]

    • Solution: The use of additives like HOBt, and especially HOAt (1-hydroxy-7-azabenzotriazole) found in HATU, is highly effective at suppressing racemization.[6] Employing a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more hindered base like N,N-diisopropylethylamine (DIPEA) can also be beneficial.[6]

Problem 3: Difficulty in Product Purification

Q: I am struggling to purify my final product from the reaction byproducts. What are some strategies to simplify purification?

A: The choice of coupling reagent can significantly impact the ease of purification.

Strategies for Simplified Purification:

  • Use Water-Soluble Reagents: When possible, use a water-soluble carbodiimide like EDC. The resulting urea byproduct is also water-soluble and can be easily removed with an aqueous workup.[6][13]

  • Avoid Hexamethylphosphoramide (HMPA) byproduct: The coupling reagent BOP produces the carcinogenic byproduct HMPA.[11] Opt for alternatives like PyBOP, HBTU, or HATU which do not generate this hazardous compound.[6][11]

  • Optimize Stoichiometry: Carefully controlling the stoichiometry of your reactants can minimize the amount of unreacted starting material that needs to be removed. Aim for near-complete consumption of the limiting reagent.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best choice for this compound?

A: There is no single "best" reagent, as the optimal choice depends on the specific amine you are coupling. However, for a sterically hindered and electron-deficient acid like this, powerful onium salt reagents are generally recommended.[4]

  • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]): Often considered one of the most effective coupling reagents due to the formation of a highly reactive OAt-ester, which is more reactive than the OBt-esters generated by HBTU or PyBOP.[4] It is particularly useful for difficult couplings.[6]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): These are also very efficient and widely used reagents that provide good results with minimal side reactions.[11][14]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent based on OxymaPure that offers high coupling efficiency, reduced racemization risk, and a better safety profile compared to HBTU/HATU.[15] Its byproducts are also more water-soluble, which can simplify purification.[15]

Q2: What is the optimal order of addition for the reagents?

A: The generally accepted best practice, especially for challenging couplings, is to pre-activate the carboxylic acid .[7]

  • Dissolve the this compound and the coupling reagent (e.g., HATU) in a suitable solvent (e.g., DMF).

  • Add the base (e.g., DIPEA or NMM).

  • Stir at room temperature for 5-15 minutes to allow for the formation of the activated ester.

  • Add the amine to the pre-activated mixture.

This order of addition minimizes the potential for the coupling reagent to react with the amine, which can be a significant side reaction.[7]

Q3: How do I choose the right base for my coupling reaction?

A: The choice of base is critical for both reaction efficiency and minimizing side reactions, particularly racemization.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base that is widely used. However, its strong basicity can sometimes promote racemization.[6]

  • N-Methylmorpholine (NMM): A weaker base than DIPEA, often preferred when racemization is a concern.[6]

  • 2,4,6-Collidine: An even weaker base that can be beneficial in cases with a high risk of racemization.[6]

Q4: Can I use microwave irradiation to speed up the reaction?

A: Yes, microwave-assisted synthesis can be a very effective technique for driving difficult couplings to completion in a much shorter time frame.[4] The focused heating can help overcome the activation energy barrier associated with sterically hindered substrates. However, it is crucial to carefully control the temperature to avoid decomposition and minimize racemization.[4]

Experimental Protocols

Protocol 1: General Procedure for HATU-mediated Coupling
  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.2 equivalents) to the solution and stir at room temperature for 10 minutes for pre-activation.

  • In a separate flask, dissolve the amine (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Recommended Reagent Stoichiometry
ReagentEquivalents
This compound1.1
Amine1.0
Coupling Reagent (e.g., HATU, HBTU)1.1
Base (e.g., DIPEA, NMM)2.2

Visualizations

Diagram 1: Decision Tree for Optimizing Coupling Conditions

Coupling_Optimization start Start: Low Yield or Side Products reagent Evaluate Coupling Reagent start->reagent conditions Adjust Reaction Conditions start->conditions advanced Advanced Strategies start->advanced is_carbodiimide is_carbodiimide reagent->is_carbodiimide Using Carbodiimide? time_temp time_temp conditions->time_temp Increase Time & Temperature? solvent Try NMP or DMF conditions->solvent Optimize Solvent preactivation preactivation advanced->preactivation Pre-activate Acid acyl_fluoride acyl_fluoride advanced->acyl_fluoride Form Acyl Fluoride (TFFH) add_additive Add HOBt or OxymaPure is_carbodiimide->add_additive Yes switch_reagent Switch to HATU, HBTU, or COMU is_carbodiimide->switch_reagent No extend_time Extend to 12-24h Heat to 40-50°C (cautiously) time_temp->extend_time Yes Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification acid Carboxylic Acid mix Combine & React (Consider Pre-activation) acid->mix amine Amine amine->mix reagents Coupling Reagent Base, Solvent reagents->mix monitor Monitor Progress (TLC / LC-MS) mix->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Pure Amide Product purify->product

Caption: A general workflow for amide bond formation.

References

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(5), 269-272. [Link]

  • Ulven, T., & Bräuner-Osborne, H. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11495-11500. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(5), 269-272. [Link]

  • Bode, J. W. (2015). The synthesis of sterically hindered amides. Chimia (Aarau), 69(5), 269-272. [Link]

  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order? [r/Chempros]. [Link]

  • El-Faham, A., & Albericio, F. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Organic Process Research & Development, 26(9), 2603-2610. [Link]

  • GenScript. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • Reddit. (2025, June 13). Hatu reaction. [r/chemistry]. [Link]

  • Reddit. (2022, July 11). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. [r/Chempros]. [Link]

  • Freiberg, K. M., Kavthe, R. D., Thomas, R. M., & Lipshutz, B. H. (2017). Commonly used amide/peptide coupling reagents. In Handbook of Reagents for Organic Synthesis: Reagents for Silicon-Mediated Organic Synthesis (pp. 1-17). John Wiley & Sons, Ltd. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-959. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?[Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-5-(trifluoromethyl)phenylacetic acid (CAS No. 1000523-82-9). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. By understanding its structural properties and applying systematic methodologies, you can achieve successful and reproducible experimental outcomes.

Understanding the Molecule: The Root of the Solubility Challenge

The solubility behavior of this compound is dictated by the interplay of its three key functional groups. A clear understanding of their contributions is the first step in effective troubleshooting.

  • Carboxylic Acid (-COOH): This is the primary driver of pH-dependent solubility. As a weak acid, the -COOH group can be protonated (neutral charge) or deprotonated (-COO⁻, anionic charge). The charged, deprotonated form is significantly more polar and thus more soluble in aqueous media.[1][2]

  • Phenyl Ring and Trifluoromethyl (-CF₃) Group: The aromatic phenyl ring is inherently non-polar. The -CF₃ group, while electron-withdrawing, significantly increases the molecule's lipophilicity (fat-solubility) and metabolic stability, which concurrently decreases its solubility in water.[3]

  • Methoxy (-OCH₃) Group: This group adds some polarity but also contributes to the overall size and potential crystal lattice energy of the molecule, which can influence how easily it dissolves.

This combination of a highly lipophilic region with a pH-sensitive acidic group results in a compound that is poorly soluble in neutral aqueous solutions but offers clear pathways for solubility enhancement.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for preparing a high-concentration stock solution?

For initial stock preparation, polar aprotic organic solvents are the most effective choice. We recommend the following:

  • Dimethyl Sulfoxide (DMSO): Excellent solubilizing power for a wide range of compounds. It is the most common choice for creating high-concentration stocks (e.g., 10-50 mM).

  • N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent, often used as an alternative to DMSO.

  • Ethanol or Methanol: These polar protic solvents can also be effective, though they may not achieve the same high concentrations as DMSO or DMF.

Causality: These solvents effectively disrupt the crystal lattice of the solid compound and can solvate both the polar carboxylic acid head and the non-polar phenyl-CF₃ tail, leading to high solubility.

Q2: My compound precipitated when I diluted my DMSO stock into an aqueous buffer (e.g., PBS, pH 7.4). Why did this happen and how can I fix it?

This common issue is known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous buffer where its solubility is low.[4] The final concentration of the organic co-solvent is critical.

Recommended Actions:

  • Optimize Final Co-solvent Concentration: For many cell-based assays, the final DMSO concentration should be kept low (typically ≤0.5%) to avoid cellular toxicity. However, this low percentage may not be sufficient to keep your compound in solution. Determine the lowest possible DMSO concentration that maintains solubility without impacting your assay.[4]

  • Use a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution into the aqueous buffer. This gradual change in solvent polarity can prevent immediate precipitation.[4]

  • Vortex During Addition: Add the stock solution to the aqueous buffer dropwise while the buffer is being vortexed or stirred vigorously. This rapid mixing helps to disperse the compound molecules before they can aggregate and precipitate.

  • Increase Buffer pH: The most effective solution is often to raise the pH of your final aqueous buffer. See Q3 for more details.

Q3: How does pH dramatically affect the solubility of this compound?

As a carboxylic acid, the solubility of this compound is fundamentally linked to the pH of the solution. The Henderson-Hasselbalch equation governs the ratio of the protonated (less soluble) to the deprotonated (more soluble) form.

  • Below its pKa (in acidic pH): The compound exists predominantly in its neutral, protonated (-COOH) form, which is poorly water-soluble.[1]

  • Above its pKa (in basic pH): The compound is deprotonated to its carboxylate salt (-COO⁻), which is an ion. This charged species is significantly more soluble in polar solvents like water due to favorable ion-dipole interactions.[5][6]

Recommended Action: Prepare your aqueous solutions using a buffer with a pH of 8.0 or higher to ensure the compound is in its soluble salt form. A simple switch from PBS (pH 7.4) to Tris buffer (pH 8.0-8.5) can often resolve solubility issues entirely.

Q4: Can I heat the solution to improve solubility?

For most solid compounds, solubility increases with temperature because the dissolution process is endothermic (absorbs heat).[7] Gentle warming (e.g., to 37°C) can help dissolve the compound.

Points of Caution:

  • Compound Stability: Confirm that the compound is stable at elevated temperatures and will not degrade.

  • Precipitation on Cooling: The compound may precipitate out of the solution as it cools back to room temperature. This method is best for experiments conducted at a constant, elevated temperature.

Q5: What alternative strategies can I use if pH adjustment and co-solvents are incompatible with my experiment?

If modifying pH or using organic co-solvents is not an option, formulation-based approaches using excipients can be employed. These are common in drug development.[8]

  • Surfactants: Non-ionic surfactants like Tween® 20/80 or Triton™ X-100 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[4][9]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with the non-polar part of the compound, effectively masking it and increasing its aqueous solubility.[4]

Troubleshooting Workflow & Protocols

A systematic approach is crucial for efficiently solving solubility problems. The following workflow provides a logical decision-making process.

Visual Troubleshooting Workflow

G start Start: Compound is poorly soluble in desired aqueous buffer (e.g., PBS pH 7.4) stock 1. Prepare high-concentration stock in 100% DMSO or Ethanol start->stock dilute 2. Dilute stock into aqueous buffer while vortexing stock->dilute precip_check Does the compound precipitate ('crash out')? dilute->precip_check ph_check Is adjusting pH compatible with your experiment? precip_check->ph_check Yes success Success: Compound is solubilized precip_check->success No adjust_ph 3a. Increase buffer pH > 8.0 (e.g., use Tris buffer) ph_check->adjust_ph Yes cosolvent_check Is a higher co-solvent % tolerable in your assay? ph_check->cosolvent_check No adjust_ph->success adjust_cosolvent 3b. Optimize (increase) final co-solvent concentration. (e.g., 1-5% DMSO) cosolvent_check->adjust_cosolvent Yes excipient_check Are excipients (surfactants, cyclodextrins) compatible? cosolvent_check->excipient_check No adjust_cosolvent->success use_excipients 3c. Formulate with excipients (e.g., Tween-20, HP-β-CD) excipient_check->use_excipients Yes fail If issues persist, consider physical modification (e.g., micronization) excipient_check->fail No use_excipients->success

Caption: A troubleshooting flowchart for addressing poor solubility.

Experimental Protocols

This protocol uses the "shake-flask" method, the gold standard for measuring the true saturation point of a compound in a given solvent.[4][10]

Materials:

  • This compound (solid)

  • Test solvents (e.g., Water, PBS pH 7.4, Tris pH 8.5)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (0.22 µm, ensure low compound binding, e.g., PVDF)

  • Validated analytical method (e.g., HPLC-UV, LC-MS)

Methodology:

  • Add Excess Compound: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., 1 mL). Ensure enough solid is added that some will remain undissolved at equilibrium.

  • Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Filtration: Carefully remove an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter. This step is critical to remove any remaining microscopic particles.

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent and determine the compound's concentration using a pre-validated analytical method against a standard curve. This concentration is the thermodynamic solubility.

This protocol helps identify the minimum pH required for complete solubilization at a target concentration.

Materials:

  • High-concentration stock of the compound in DMSO (e.g., 50 mM)

  • A series of buffers with varying pH values (e.g., Citrate pH 5, Phosphate pH 6, 7, 7.4, Tris pH 8, 8.5, 9)

  • Microplate reader capable of measuring turbidity (nephelometry) or visual inspection

Methodology:

  • Prepare Buffer Plate: Add a fixed volume of each buffer (e.g., 198 µL) to the wells of a 96-well plate.

  • Add Compound: Add a small, fixed volume of the DMSO stock solution (e.g., 2 µL) to each well to achieve the target final concentration.

  • Mix and Equilibrate: Mix the plate thoroughly and let it equilibrate at room temperature for 1-2 hours.

  • Measure and Analyze: Measure the turbidity of each well using a plate reader at a wavelength like 650 nm. Alternatively, visually inspect each well for signs of precipitation against a dark background. The pH at which turbidity disappears indicates the required pH for solubility at that concentration.

Data Summary Table

The following table summarizes the expected solubility of this compound in common laboratory solvents. Note: These are qualitative estimates. Quantitative solubility should be determined experimentally using Protocol 1.

Solvent ClassExamplesExpected SolubilityRecommended Use
Aqueous Buffers (Acidic/Neutral) Water, PBS (pH < 7.5), Citrate BufferPoor / Insoluble Not recommended for preparing solutions.
Aqueous Buffers (Basic) Tris Buffer (pH > 8.0), Carbonate BufferSoluble Ideal for preparing final experimental solutions.
Polar Aprotic Solvents DMSO, DMFHighly Soluble Recommended for preparing high-concentration stocks.
Alcohols Ethanol, MethanolSoluble Good for stock preparation, may be a co-solvent.
Non-polar Organic Solvents Toluene, HexanesPoor / Insoluble Not recommended for solubilization.
Safety & Handling

Based on safety data for structurally similar compounds, this compound should be handled with appropriate care.

  • Hazards: May cause skin, eye, and respiratory irritation.[11][12][13]

  • Precautions: Handle in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

  • First Aid: In case of contact, wash skin thoroughly with soap and water and rinse eyes cautiously with water for several minutes.[12]

References
  • Staples, E. J., & Prizant, L. (1984). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 73(12), 1753-1755. Retrieved from [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Retrieved from [Link]

  • Quora. (2021). What is the standard pH of carboxylic acids? Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyphenylacetic acid. Retrieved from [Link]

  • Proprep. (n.d.). What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug... Retrieved from [Link]

  • Fiveable. (n.d.). pH and Solubility - AP Chem. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Pharmaceutical Technology. (2022). Tackling the Big Issue of Solubility. Retrieved from [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Journal of Chemical & Engineering Data, 47(6), 1379-1382. Retrieved from [Link]

  • Gupta, A., Gaud, R. S., & Ganga, S. (2011). Development of Discriminating Dissolution Method for an Insoluble Drug: Nisoldipine. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 849-856. Retrieved from [Link]

  • PubChem. (n.d.). (R)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid. Retrieved from [Link]

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Technical Support Center: Scaling Up Reactions with 2-Methoxy-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for scaling up chemical reactions involving 2-Methoxy-5-(trifluoromethyl)phenylacetic acid. As a key building block in pharmaceutical synthesis, successful scale-up of reactions with this compound is critical. This document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure a smooth transition from lab-scale experiments to pilot or manufacturing scale.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties, handling, and reactivity of this compound.

Q1: What are the key physical and chemical properties of this compound that I should be aware of for scale-up?

A1: Understanding the fundamental properties is crucial for process design. Key parameters are summarized below. The presence of the trifluoromethyl (-CF3) group significantly increases the lipophilicity of the molecule.[1]

PropertyValueSourceSignificance for Scale-Up
CAS Number 1000523-82-9[2]Ensures correct material identification and sourcing.
Molecular Formula C₁₀H₉F₃O₃[2]Used for stoichiometric calculations.
Molecular Weight 234.17 g/mol [2]Critical for calculating molar equivalents and reaction yields.
Appearance Solid[2]Impacts material handling, charging of reactors, and dissolution rates.
Purity Typically ≥97%[2]Higher purity minimizes side reactions and simplifies purification.
pKa ~4.0 (Estimated)Influences choice of base and pH during workup and extraction.

Q2: What are the recommended storage and handling procedures for this compound?

A2: Proper storage and handling are vital for maintaining the integrity of the material and ensuring personnel safety. Like many phenylacetic acid derivatives, it can be irritating to the skin, eyes, and respiratory system.[3][4][5] Always handle this compound in a well-ventilated area, such as a fume hood, and wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4] Store the material in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents and bases.[3]

Q3: Which solvents are most suitable for reactions involving this acid, especially for scale-up?

A3: Solvent selection is critical for reaction success, impacting solubility, reaction rate, and purification. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used for lab-scale amide couplings.[6] However, for scale-up, consider solvents with higher boiling points and better safety profiles. Toluene, 2-methyl-THF, or cyclopentyl methyl ether (CPME) are often preferred in process chemistry.[7] Always perform solubility studies at your intended reaction temperature before committing to a solvent system at scale.

Q4: What are the most common types of reactions this acid is used for, and what coupling reagents are recommended for scale-up?

A4: This acid is most frequently used in amidation (amide bond formation) reactions to synthesize active pharmaceutical ingredients (APIs).[7][8] The choice of coupling reagent is a critical decision in process development. While highly effective, uronium/aminium-based reagents like HATU and HBTU are often expensive and have poor atom economy, making them less ideal for large-scale synthesis.[7]

For scale-up, consider the following options:

  • Carbodiimides (e.g., EDC, DIC): Often used with additives like HOBt or OxymaPure to improve efficiency and suppress racemization.[6][9] EDC hydrochloride is often preferred over the free base for its improved stability.

  • Phosphonium Reagents (e.g., PyBOP): Known for reducing racemization and being effective for hindered couplings.[10]

  • Acid Chlorides: Converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be a cost-effective activation method.[11] However, this adds an extra step and involves corrosive reagents.

Section 2: Troubleshooting Guide for Scale-Up

This section provides a structured approach to diagnosing and solving common problems encountered when scaling up reactions with this compound.

Problem 1: Incomplete Conversion or Stalled Reaction

You observe that the reaction, which went to completion on a 1g scale, is now stalling at 70-80% conversion in a 10L reactor, even after extended reaction time.

Workflow for Troubleshooting Stalled Reactions

G start Stalled Reaction Observed q1 Is the reaction mixture homogeneous? start->q1 solubility Issue: Poor Solubility - Screen alternative solvents - Increase reaction temperature - Check for solids precipitation q1->solubility No mixing Issue: Inefficient Mixing - Increase agitation speed - Evaluate impeller design - Check for dead zones q1->mixing No q2 Was pre-activation of the acid confirmed? q1->q2 Yes solubility->q2 mixing->q2 activation Issue: Incomplete Activation - Increase coupling reagent stoichiometry - Extend pre-activation time - Check reagent quality/purity q2->activation No q3 Are all reagents and solvents anhydrous? q2->q3 Yes activation->q3 hydrolysis Issue: Hydrolysis of Active Ester - Use dry solvents (KF < 50 ppm) - Run under inert atmosphere (N2/Ar) - Check amine salt form for water q3->hydrolysis No end Reaction Optimized q3->end Yes hydrolysis->end

Caption: Troubleshooting workflow for stalled reactions.

Potential Cause A: Mass and Heat Transfer Limitations

  • Expertise & Experience: What works in a round-bottom flask doesn't always translate directly to a large reactor. The surface-area-to-volume ratio decreases dramatically upon scale-up, which can lead to inefficient mixing and poor heat transfer.[12][13] Localized concentration gradients can form, effectively starving parts of the reactor of reagents.[14][15]

  • Trustworthiness (Self-Validation): Before proceeding, take an in-process control (IPC) sample from different locations in the reactor (e.g., top and near the outlet valve). If you see a significant difference in conversion, mixing is the likely culprit.

  • Solution:

    • Quantify Mixing: Characterize the mixing efficiency of your reactor. The fundamental understanding of the mixing process is essential for scale-up in chemical development.[14]

    • Increase Agitation: Increase the stirrer speed (RPM). Ensure you are in a turbulent mixing regime, but avoid excessive splashing or vortexing that can introduce atmospheric gases.

    • Evaluate Impeller: For viscous reaction mixtures, a standard paddle stirrer may be insufficient. Consider a pitched-blade turbine or anchor stirrer for better top-to-bottom turnover.

    • Control Reagent Addition: Slow, subsurface addition of the limiting reagent can prevent localized high concentrations and improve reaction homogeneity.

Potential Cause B: Incomplete Carboxylic Acid Activation

  • Expertise & Experience: In an amide coupling, the carboxylic acid must first be activated by the coupling reagent before the amine is added.[6] If this activation is incomplete, the subsequent amidation will be slow and may not reach completion.

  • Trustworthiness (Self-Validation): Before adding the amine, take a small aliquot of the "activated" mixture and quench it with methanol. Analyze the resulting methyl ester by LC-MS or GC-MS. The amount of methyl ester formed correlates directly to the efficiency of your acid activation.

  • Solution:

    • Pre-activation: Always pre-activate the this compound with the coupling reagent and base for a set period (e.g., 15-30 minutes) before adding the amine.[6]

    • Stoichiometry: On scale, minor weighing errors or reagent impurities have a larger impact. Consider increasing the equivalents of the coupling reagent slightly (e.g., from 1.1 to 1.2 eq).

    • Reagent Quality: Ensure your coupling reagents and any additives (e.g., HOBt) have not degraded. It is crucial to use anhydrous solvents and reagents.[6]

Problem 2: Increased Formation of a Key Impurity

A new, significant impurity (e.g., >1.0%) appears during scale-up that was minor (<0.1%) at the lab scale.

Mechanism of Epimerization Side Reaction

G cluster_0 Amide Bond Formation rac Activated L-Amino Acid (Chiral Center) ox Oxazolone Intermediate (Planar, Achiral) rac->ox Base abstracts α-proton d_amino D-Amino Acid Product (Epimerized Impurity) ox->d_amino Amine attacks from top face l_amino L-Amino Acid Product (Desired Product) ox->l_amino Amine attacks from bottom face base Excess Base or High Temperature base->ox

Caption: Mechanism of base-mediated epimerization.

Potential Cause A: Epimerization/Racemization

  • Expertise & Experience: If your amine substrate is chiral, the most common impurity is often the diastereomer formed via epimerization. The alpha-proton of an activated carboxylic acid is acidic and can be abstracted by a base, leading to a planar oxazolone intermediate.[16][17] Re-protonation or nucleophilic attack by the amine can then occur from either face, leading to a loss of stereochemical purity.[16] This process is highly sensitive to the type of base used and the temperature.[16][18]

  • Trustworthiness (Self-Validation): The impurity will have the same mass as your desired product. Use a chiral chromatography method (HPLC or SFC) to confirm the presence of the unwanted diastereomer.

  • Solution:

    • Base Selection: Switch from a nucleophilic base like triethylamine (TEA) to a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[9] This minimizes direct interaction with the activated intermediate.

    • Temperature Control: Epimerization is often accelerated at higher temperatures. Poor heat transfer during scale-up can lead to localized "hot spots" in the reactor.[12] Ensure your cooling system is adequate and run the reaction at the lowest effective temperature (e.g., 0 °C to RT).

    • Use Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) are known to suppress racemization by forming active esters that are less prone to oxazolone formation.[6][17]

Potential Cause B: Side Reactions of the Trifluoromethyl Group

  • Expertise & Experience: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring.[19] While generally stable, under certain conditions (e.g., presence of strong nucleophiles or reductants), it can potentially undergo side reactions.[20][21]

  • Trustworthiness (Self-Validation): Analyze the impurity by high-resolution mass spectrometry (HRMS) and NMR. Look for mass changes corresponding to the loss of fluorine ([-19 Da]) or other transformations of the -CF3 group.

  • Solution:

    • Screen Conditions: Carefully review your reaction conditions. Avoid unnecessarily harsh bases or high temperatures.

    • Protecting Groups: In extreme cases, if the -CF3 group is found to be incompatible with the required reagents, a different synthetic route may be necessary. However, this is rare for standard amidation conditions.

Problem 3: Difficult Product Isolation and Purification

The workup procedure that was simple in the lab now results in emulsions, and the final product is difficult to crystallize.

Potential Cause A: Emulsion Formation During Aqueous Workup

  • Expertise & Experience: The combination of organic solvents, aqueous washes, and potential amphiphilic byproducts (like salts of unreacted starting material) can lead to stable emulsions during scale-up, where mixing is much more vigorous.

  • Trustworthiness (Self-Validation): If the organic and aqueous layers fail to separate after settling for an extended period, you have an emulsion.

  • Solution:

    • Solvent Choice: Switch to a more hydrophobic organic solvent for extraction, such as toluene or methyl tert-butyl ether (MTBE), which are less prone to forming emulsions than DCM or ethyl acetate.

    • Brine Wash: Perform the final aqueous wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.[6]

    • Filtration: Pass the emulsified mixture through a pad of a filtration aid like Celite®. This can often physically disrupt the emulsion layer.

    • Avoid Vigorous Mixing: During the workup, use gentle agitation sufficient for extraction rather than the high-shear mixing used during the reaction.

Potential Cause B: Crystallization Fails at Scale

  • Expertise & Experience: Crystallization is a complex process influenced by purity, solvent, temperature, and nucleation. A product that "oils out" or fails to crystallize at a large scale may be due to a higher concentration of impurities that act as crystallization inhibitors.

  • Trustworthiness (Self-Validation): Analyze the crude product by HPLC before and after the failed crystallization. Compare the impurity profile to a lab-scale batch that crystallized successfully.

  • Solution:

    • Improve Purity: The best solution is to improve the purity of the crude material before crystallization. Perform an additional wash during the workup or consider a silica gel plug filtration to remove polar impurities.

    • Solvent Screening: Perform a systematic screening of anti-solvents. A common technique is to dissolve the crude product in a good solvent (e.g., toluene) and slowly add a poor solvent (e.g., heptane) until turbidity is observed, then cool.

    • Seeding: Use a small amount of pure, crystalline material from a previous batch to seed the supersaturated solution. This provides nucleation sites and can dramatically improve crystallization success.

Section 3: References

  • Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]

  • Heat Transfer and Process Scale-up - Mettler Toledo. (n.d.). Retrieved January 20, 2026, from [Link]

  • Mixing and Mass Transfer | Reaction Rate - Mettler Toledo. (n.d.). Retrieved January 20, 2026, from [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Epimerisation in Peptide Synthesis - PMC - PubMed Central - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2016). Retrieved January 20, 2026, from [Link]

  • Batch reactor scale-up of the mixing-sensitive Bechamp reaction based on the heat pulse method - Document Server@UHasselt. (n.d.). Retrieved January 20, 2026, from [Link]

  • Organic Process Research & Development Vol. 28 No. 12 - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]

  • Mixing Considerations in Chemical Reactor Scale-Up - COMSOL. (n.d.). Retrieved January 20, 2026, from [Link]

  • Examples of scaled-up mixing calculations used in the industry - VisiMix. (n.d.). Retrieved January 20, 2026, from [Link]

  • Organic Process Research & Development Ahead of Print - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]

  • Development and Scale-Up of Three Consecutive Continuous Reactions for Production of 6-Hydroxybuspirone | Organic Process Research & Development. (n.d.). Retrieved January 20, 2026, from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. (n.d.). Retrieved January 20, 2026, from [Link]

  • Development and Scale-Up of a Continuous Reaction for Production of an Active Pharmaceutical Ingredient Intermediate - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2025). Retrieved January 20, 2026, from [Link]

  • 2-Methoxy-5-(trifluoromethoxy)phenylacetic acid - Chemsrc. (n.d.). Retrieved January 20, 2026, from [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021). Retrieved January 20, 2026, from [Link]

  • Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations | ACS Organic & Inorganic Au. (n.d.). Retrieved January 20, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved January 20, 2026, from [Link]

  • 2-(METHOXY)-5-(TRIFLUOROMETHOXY)PHENYLACETIC ACID CAS#: 1261647-11-3. (n.d.). Retrieved January 20, 2026, from [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. (2022). Retrieved January 20, 2026, from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2023). Retrieved January 20, 2026, from [Link]

  • Trifluoromethylation - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • 2-Methoxyphenylacetic acid | C9H10O3 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions - Chemical Science (RSC Publishing). (2023). Retrieved January 20, 2026, from [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • C–F bond functionalizations of trifluoromethyl groups via radical intermediates. (n.d.). Retrieved January 20, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025). Retrieved January 20, 2026, from [Link]

  • Purification method for trifluoromethane (2014) | Lyu Zhengzhang - SciSpace. (n.d.). Retrieved January 20, 2026, from [Link]

  • Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. (2014). Retrieved January 20, 2026, from [Link]

  • Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents - ResearchGate. (2025). Retrieved January 20, 2026, from [Link]

  • Amide bond formation: beyond the myth of coupling reagents - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • The Purification of Organic Compound: Techniques and Applications - Reachem. (2024). Retrieved January 20, 2026, from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023). Retrieved January 20, 2026, from [Link]

  • Cas 20445-31-2,(R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid | lookchem. (n.d.). Retrieved January 20, 2026, from [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008). Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Stability and Handling of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-MTFPAA-2026-01-20

Version: 1.0

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-Methoxy-5-(trifluoromethyl)phenylacetic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to anticipate and resolve potential stability issues during experimentation and storage. Our goal is to ensure the integrity of your research by minimizing the decomposition of this valuable compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of this compound.

Q1: What are the primary chemical features of this compound that influence its stability?

A1: The stability of this molecule is governed by three key functional groups: the carboxylic acid, the methoxy group, and the trifluoromethyl group on the phenyl ring. The carboxylic acid moiety can undergo decarboxylation, especially under thermal stress. The methoxy group, an ether, can be susceptible to cleavage under strongly acidic conditions. Conversely, the trifluoromethyl group is a strong electron-withdrawing group that can enhance the overall stability of the aromatic ring, particularly against photo-oxidation.[1][2]

Q2: What are the ideal storage conditions for solid this compound?

A2: For long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial at 2-8°C, protected from light and moisture.[3] The hygroscopic nature of some phenylacetic acid derivatives means that moisture absorption can facilitate degradation pathways.[3]

Q3: I've noticed a slight discoloration of the solid material over time. Is this a cause for concern?

A3: Discoloration, such as a shift to a pale yellow hue, can be an early indicator of degradation. While minor color changes may not significantly impact purity for some applications, it is crucial to re-analyze the material using a suitable technique like HPLC to quantify its purity before use. Photodegradation or slow oxidation are potential causes.

Q4: Which solvents are recommended for preparing stock solutions?

A4: Due to its limited aqueous solubility, organic solvents are preferred for stock solutions.[4] High-purity acetonitrile or methanol are excellent choices for preparing solutions for analytical purposes. For biological assays, DMSO is commonly used; however, ensure it is anhydrous, as residual water can promote hydrolysis over time. It is advisable to prepare fresh solutions for sensitive experiments or store them at -20°C or below for short periods.

Q5: Are there any common excipients that are known to be incompatible with this compound?

A5: Carboxylic acids can interact with basic excipients. For instance, magnesium stearate, a common lubricant in tablet formulations, has been shown to interact with acidic active pharmaceutical ingredients (APIs).[5] Additionally, excipients containing reactive impurities, such as peroxides in povidone and polyethylene glycols (PEGs), can lead to oxidative degradation.[6] Compatibility studies are essential before formulating this compound with new excipients.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues encountered during experiments.

Issue 1: Unexpected Peaks Observed in HPLC Analysis

Symptom: Your HPLC chromatogram shows new, unexpected peaks that were not present in the initial analysis of the starting material.

Potential Causes & Solutions:

  • Hydrolytic Degradation: If your experiments involve aqueous solutions, especially at non-neutral pH, hydrolysis of the methoxy group (ether cleavage) could occur, particularly under strong acidic conditions.[7]

    • Troubleshooting Step: Analyze your sample preparation and experimental workflow. If you are using acidic buffers, consider if a less acidic condition could be used. Run a control experiment where the compound is incubated in your experimental buffer to see if the degradation occurs without other reagents.

  • Oxidative Degradation: The presence of oxidizing agents, or even exposure to air and light over extended periods, can lead to the formation of oxidative byproducts. Phenylacetic acids can undergo oxidative decarboxylation.[5]

    • Troubleshooting Step: Degas your solvents and consider blanketing your reaction or sample vials with an inert gas like nitrogen or argon. If you suspect peroxide contamination in solvents like THF or dioxane, use freshly opened bottles or peroxide-free grades.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or even ambient light.[8][9] This can lead to complex reaction pathways, including photodecarboxylation.

    • Troubleshooting Step: Protect your samples from light at all stages of your experiment. Use amber vials or wrap your containers in aluminum foil. Minimize the time samples spend on the benchtop under laboratory lighting.

Issue 2: Poor Reproducibility in Biological Assays

Symptom: You observe significant variability in the results of your biological experiments, such as IC50 values or cellular responses.

Potential Causes & Solutions:

  • Solution Instability: The compound may be degrading in your cell culture media or assay buffer over the course of the experiment.

    • Troubleshooting Step: Perform a time-course stability study. Prepare a solution of the compound in your assay medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). Analyze aliquots by HPLC at different time points (e.g., 0, 2, 8, 24 hours) to determine the rate of degradation. If instability is confirmed, consider preparing fresh solutions immediately before each experiment or reducing the incubation time.

  • Interaction with Assay Components: The compound may be interacting with components of your assay, such as proteins in serum or certain reagents.

    • Troubleshooting Step: Review the composition of your assay medium. If it contains components that could be reactive, consider simplified buffer systems for initial stability tests.

Issue 3: Changes in Physical Appearance (Color, Solubility)

Symptom: The solid material has changed color, or you are having difficulty dissolving the compound in a solvent in which it was previously soluble.

Potential Causes & Solutions:

  • Formation of Degradation Products: The presence of impurities, which may be less soluble, can affect the overall solubility of the material.

    • Troubleshooting Step: Purify a small amount of the material by recrystallization or column chromatography. Compare the performance of the purified material to the discolored material.

  • Polymorphism: While less common for this type of molecule, different crystalline forms can have different physical properties, including solubility. This could be triggered by changes in temperature or humidity during storage.

    • Troubleshooting Step: Analyze the material using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for different polymorphic forms.

Part 3: Experimental Protocols & Data

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods.[10][11][12]

Objective: To identify potential degradation products under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in acetonitrile for analysis.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a calibrated light source (e.g., consistent with ICH Q1B guidelines) for a specified duration.

  • Analysis: Analyze all samples, including a non-stressed control, by a suitable stability-indicating HPLC-UV method. A mass spectrometer (MS) detector is highly recommended for identifying the mass of the degradation products.

Stress ConditionExpected Degradation LevelPotential Degradation Pathways
Acid Hydrolysis (0.1 M HCl, 60°C) 5-15%Ether cleavage of the methoxy group.
Base Hydrolysis (0.1 M NaOH, 60°C) < 5%Generally stable, potential for minor degradation.
Oxidation (3% H₂O₂, RT) 10-20%Oxidative decarboxylation, aromatic ring oxidation.
Thermal (Solid, 80°C) 5-10%Decarboxylation.
Photolytic (ICH Q1B) 10-30%Photodecarboxylation, complex radical-mediated pathways.

Table 1: Representative conditions and expected outcomes for a forced degradation study of this compound.

Protocol 2: HPLC Method for Stability Testing

Objective: To provide a reliable HPLC method for separating the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • Start with 70% A and 30% B.

    • Linear gradient to 30% A and 70% B over 15 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

Part 4: Visualizing Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound based on established chemical principles for related compounds.

G cluster_main Potential Degradation Pathways cluster_photo Photodegradation cluster_thermal Thermal Degradation cluster_acid Acid Hydrolysis Parent This compound Photo_Decarboxylation Photodecarboxylation Product (1-Methoxy-4-(trifluoromethyl)toluene) Parent->Photo_Decarboxylation hν, -CO₂ Thermal_Decarboxylation Decarboxylation Product (1-Methoxy-4-(trifluoromethyl)toluene) Parent->Thermal_Decarboxylation Δ, -CO₂ Ether_Cleavage Ether Cleavage Product (2-Hydroxy-5-(trifluoromethyl)phenylacetic acid) Parent->Ether_Cleavage H⁺, H₂O, -CH₃

Caption: Plausible primary degradation pathways for the target molecule.

G cluster_workflow Troubleshooting Workflow for Unexpected HPLC Peaks Start Unexpected Peak Detected Check_Conditions Review Experimental Conditions (pH, Light, Temp.) Start->Check_Conditions Hypothesis Formulate Hypothesis: Hydrolysis, Oxidation, or Photolysis? Check_Conditions->Hypothesis Test_Hydrolysis Run Control: Incubate in Buffer Hypothesis->Test_Hydrolysis Aqueous/Acidic? Test_Photo Run Control: Protect from Light Hypothesis->Test_Photo Light Exposure? Test_Oxidation Run Control: Use Degassed Solvents/ Inert Atmosphere Hypothesis->Test_Oxidation Air/Peroxides? Analyze Analyze Controls by HPLC Test_Hydrolysis->Analyze Test_Photo->Analyze Test_Oxidation->Analyze Identify Identify Degradant (e.g., with LC-MS) Analyze->Identify Mitigate Modify Protocol to Avoid Stressor Identify->Mitigate

Caption: A decision-making workflow for troubleshooting unexpected degradation.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved January 20, 2026, from [Link]

  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Photochemical & Photobiological Sciences, 11(12), 1876-1880. [Link]

  • Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26. [Link]

  • Sharma, M., & Kumar, V. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Montanaro, S., et al. (2003). A photophysical and photochemical study of 6-methoxy-2-naphthylacetic acid, the major metabolite of the phototoxic nonsteroidal antiinflammatory drug nabumetone. Photochemistry and Photobiology, 77(4), 361-367. [Link]

  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346-353. [Link]

  • Alsante, K. M., et al. (2021). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Wang, W., et al. (2021). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers in Microbiology, 12, 743419. [Link]

  • The proposed phenylacetic acid (PAA) degradation pathway in B. cenocepacia. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

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  • 2-(Trifluoromethoxy)acetic Acid – Synthesis and Characterization. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(15), 5789. [Link]

  • Deoxygenative trifluoromethylthiolation of carboxylic acids. (2019). Nature Communications, 10(1), 1-8. [Link]

  • 2-Methoxyphenylacetic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Reactions of Ethers- Acidic Cleavage. (2022). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • (R)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid (CAS No: 20445-31-2) API Intermediate Manufacturers. (n.d.). apicule. Retrieved January 20, 2026, from [Link]

  • Room temperature decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids by photoredox catalysis. (2015). Chemical Communications, 51(54), 10952-10955. [Link]

  • 4-Methoxyphenylacetic Acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (2012). AAPS PharmSciTech, 13(4), 1243–1263. [Link]

  • Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. (2016). Journal of the American Chemical Society, 138(37), 12253–12256. [Link]

  • Phenylacetic acid. (n.d.). YouTube. Retrieved January 20, 2026, from [Link]

  • 2-Methoxy-2-phenylacetic acid. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. (2013). Google Patents.
  • The Journal of Organic Chemistry Vol. 91 No. 2. (2026). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Process for preparing substituted phenylacetic acid derivatives and novel intermediates. (1997). Google Patents.
  • 2-Methoxy-5-(trifluoromethyl)benzoic acid. (n.d.). Cenmed Enterprises. Retrieved January 20, 2026, from [Link]

  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Retrieved January 20, 2026, from [Link]

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Technical Support Center: Synthesis of Trifluoromethylated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trifluoromethylated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing the trifluoromethyl (CF₃) group into aromatic systems. The unique electronic properties of the CF₃ group—strong electron-withdrawing nature, high lipophilicity, and metabolic stability—make it a prized substituent in pharmaceuticals, agrochemicals, and materials science. However, its installation is often fraught with challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during trifluoromethylation reactions. The content is structured to provide not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses common overarching questions regarding the synthesis of trifluoromethylated aromatic compounds.

Q1: Why is my trifluoromethylation reaction failing or giving low yields?

A1: Low or no yield in trifluoromethylation reactions can stem from several factors:

  • Reagent Choice and Stability: The selection of the trifluoromethylating reagent is critical and substrate-dependent. For instance, electrophilic reagents like Togni's or Umemoto's reagents are often suitable for electron-rich aromatics, while nucleophilic sources like the Ruppert-Prakash reagent (TMSCF₃) are used for carbonyl compounds. Reagent decomposition is a common issue; for example, Togni's reagent II is metastable and can decompose exothermically upon heating.[1] Ensure your reagent is pure and stored under the recommended conditions.

  • Reaction Conditions: Trifluoromethylation reactions are often sensitive to temperature, solvent, and the presence of additives. For instance, copper-catalyzed trifluoromethylations may require specific ligands, like 1,10-phenanthroline, to achieve catalytic turnover, especially for less reactive aryl halides.[2] Photoredox catalysis, while mild, is dependent on the appropriate choice of photocatalyst, light source, and solvent.

  • Substrate Reactivity: The electronic nature of your aromatic substrate plays a crucial role. Electron-rich arenes are generally more amenable to electrophilic and radical trifluoromethylation, while electron-deficient arenes can be challenging. For electron-deficient systems, alternative strategies like nucleophilic aromatic substitution (SNAᵣ) might be necessary.

  • Presence of Incompatible Functional Groups: Protic functional groups (e.g., -OH, -NH₂, -COOH) can react with many trifluoromethylating reagents. For example, the Ruppert-Prakash reagent can react with acidic protons, quenching the active trifluoromethyl anion.[3][4] In such cases, protection of these functional groups is often necessary.

Q2: How do I choose the right trifluoromethylating reagent for my substrate?

A2: The choice of reagent depends on the reaction mechanism you intend to employ, which in turn is dictated by your substrate's properties.

  • For Electron-Rich Arenes and Heterocycles: Electrophilic trifluoromethylation is often the method of choice. Togni's and Umemoto's reagents are hypervalent iodine compounds that act as electrophilic CF₃⁺ sources.[5] Radical trifluoromethylation using photoredox catalysis with reagents like CF₃SO₂Cl or CF₃I is also highly effective for these substrates.[6]

  • For Aryl Halides (Iodides, Bromides): Copper-catalyzed cross-coupling reactions are a common strategy. Reagents like TMSCF₃ (in the presence of a fluoride source), potassium (trifluoromethyl)trimethoxyborate, or fluoroform-derived CuCF₃ can be used.[7] The reactivity of the aryl halide is a key consideration, with iodides being more reactive than bromides.

  • For Carbonyl Compounds (Aldehydes, Ketones): Nucleophilic trifluoromethylation using the Ruppert-Prakash reagent (TMSCF₃) with a catalytic amount of a fluoride source is the standard method.[3][8]

Q3: What are the main safety concerns when working with trifluoromethylating reagents?

A3: Safety is paramount when handling these reactive compounds.

  • Togni's Reagents: These hypervalent iodine compounds can be explosive, especially Togni's reagent II, which can decompose violently upon heating or in the presence of strong acids, bases, or reducing agents.[1][9] Handle with care, avoid heating the solid, and use appropriate personal protective equipment (PPE).

  • Trifluoromethyl Hypofluorite (CF₃OF): This is a highly toxic and explosive gas.[10] All manipulations should be conducted in a well-ventilated fume hood by trained personnel.

  • General Precautions: Many trifluoromethylating reagents and their byproducts are corrosive or toxic. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.[11] Work in a well-ventilated area and wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Problem 1: Low or No Yield in Copper-Catalyzed Trifluoromethylation of an Aryl Iodide
Observation Potential Cause Suggested Solution(s)
No reaction or very low conversion. 1. Inactive Catalyst: The Cu(I) catalyst may have been oxidized to Cu(II) by atmospheric oxygen.1a. Ensure the reaction is set up under an inert atmosphere (N₂ or Ar). 1b. Use freshly opened or properly stored copper salts.
2. Ineffective Ligand: The chosen ligand may not be optimal for your substrate, or it may have degraded.2a. Screen different ligands. Diamine ligands like 1,10-phenanthroline are often effective in accelerating the reaction.[2] 2b. Use a fresh, high-purity ligand.
3. Poor Solubility of Reagents: The trifluoromethylating reagent or other salts may not be sufficiently soluble in the chosen solvent.3a. Switch to a more polar aprotic solvent like DMF, NMP, or DMSO. 3b. Ensure vigorous stirring to maximize dissolution.
Reaction starts but stalls or gives a low yield of the desired product. 1. Reagent Decomposition: The trifluoromethylating reagent (e.g., TMSCF₃-derived trifluoromethyl anion) may be decomposing faster than it reacts with the aryl halide.1a. Lower the reaction temperature. 1b. Add the trifluoromethylating reagent slowly to the reaction mixture.
2. Formation of Side Products: Homocoupling of the aryl iodide or protodehalogenation can be significant side reactions.2a. Optimize the reaction temperature and time. 2b. Ensure the reaction is strictly anhydrous, as water can be a proton source.
3. Catalyst Inhibition: Product or byproducts may be inhibiting the catalyst.3a. Try a higher catalyst loading. 3b. If possible, remove byproducts as they form (e.g., in a flow chemistry setup).
Problem 2: Issues with Photoredox-Catalyzed Trifluoromethylation of an Electron-Rich Heterocycle
Observation Potential Cause Suggested Solution(s)
Low conversion of starting material. 1. Inefficient Light Absorption: The reaction mixture may be too concentrated, preventing light from penetrating the solution effectively.1a. Dilute the reaction mixture. 1b. Use a reaction vessel with a larger surface area exposed to the light source.
2. Incorrect Wavelength of Light: The light source may not be emitting at the optimal wavelength for the photocatalyst.2a. Check the absorption spectrum of your photocatalyst and use a light source with a matching emission spectrum. For Ru(bpy)₃Cl₂, a blue LED is typically effective.[12]
3. Quenching of the Excited Photocatalyst: The substrate, product, or solvent could be quenching the excited state of the photocatalyst.3a. Screen different solvents. Acetonitrile is a common choice. 3b. If the product is the quencher, consider stopping the reaction at a lower conversion and recycling the starting material.
Formation of multiple regioisomers or over-trifluoromethylation. 1. Radical Reactivity: The trifluoromethyl radical is highly reactive and can add to multiple positions on the heterocycle, especially if there are several electron-rich sites.1a. Lower the reaction temperature to increase selectivity. 1b. Use a less reactive trifluoromethyl radical source if available. 1c. Adjust the stoichiometry of the trifluoromethylating reagent to favor mono-substitution.[6]
2. Substrate Electronics: The inherent electronic properties of the heterocycle dictate the preferred sites of radical attack.2a. For some substrates, a mixture of isomers may be unavoidable. Focus on developing an efficient purification method.

Experimental Protocols & Data

General Procedure for Copper-Catalyzed Trifluoromethylation of an Aryl Iodide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl iodide (1.0 mmol)

  • CuI (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Potassium (trifluoromethyl)trimethoxyborate (1.5 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl iodide, CuI, and 1,10-phenanthroline.

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Add anhydrous DMF via syringe.

  • Add the potassium (trifluoromethyl)trimethoxyborate.

  • Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with aqueous ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Data: Common Trifluoromethylating Reagents
ReagentTypeCommon SubstratesKey AdvantagesKey Disadvantages
Ruppert-Prakash Reagent (TMSCF₃) NucleophilicAldehydes, ketones, iminesCommercially available, versatileRequires a fluoride initiator, sensitive to protic groups[3][13]
Togni Reagent II ElectrophilicElectron-rich arenes, heterocycles, thiols, alcoholsBench-stable, highly reactivePotentially explosive, can be expensive[1]
Umemoto's Reagents ElectrophilicElectron-rich arenes, heterocyclesCommercially available, effectiveCan require harsh conditions
CF₃SO₂Cl (Triflyl Chloride) Radical PrecursorArenes, heterocycles (with photoredox catalysis)Inexpensive, readily availableRequires a catalyst and light source[6]
CF₃I (Trifluoroiodomethane) Radical PrecursorAlkenes, arenes (with photoredox or radical initiation)Effective CF₃ radical sourceGaseous, can be difficult to handle

Visualization of Key Concepts

General Workflow for Troubleshooting a Failed Trifluoromethylation Reaction

Caption: A logical workflow for diagnosing and resolving failed trifluoromethylation reactions.

Mechanism of Ruppert-Prakash Reagent Activation

G TMSCF3 TMSCF₃ (Ruppert-Prakash Reagent) Intermediate [TMS(F)CF₃]⁻ (Pentacoordinate Siliconate) TMSCF3->Intermediate Nucleophilic Attack F_minus F⁻ (Initiator) F_minus->Intermediate CF3_minus CF₃⁻ (Active Nucleophile) Intermediate->CF3_minus Fragmentation TMSF TMS-F Intermediate->TMSF Product Trifluoromethylated Product CF3_minus->Product Electrophile Electrophile (e.g., R₂C=O) Electrophile->Product Reaction

Caption: Activation of the Ruppert-Prakash reagent by a fluoride initiator to generate the active trifluoromethyl anion.

References

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  • Diverse copper(iii) trifluoromethyl complexes with mono-, bi- and tridentate ligands and their versatile reactivity. PubMed. Published April 3, 2018. [Link]

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  • A unified flow strategy for the preparation and use of trifluoromethyl-heteroatom anions. Science. 2024;385(6712):991-996. [Link]

  • Diverse copper(III) trifluoromethyl complexes with mono-, bi- and tridentate ligands and their versatile reactivity. ResearchGate. [Link]

  • DiRocco DA, O'Brien K, O'Dwyer K, Krska SW, Thomson NM, Cernak T. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. J Org Chem. 2019;84(12):8077-8083. [Link]

  • Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein J Org Chem. 2018;14:1084-1090. [Link]

  • Photoredox catalytic trifluoromethylation of alkenes and heteroarenes. ResearchGate. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. In: Wikipedia. Accessed January 20, 2026. [Link]

  • How to interpret the 19F NMR spectra. Quora. [Link]

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  • Bainbridge E. Scaling up continuous flow chemistry. Stoli Chem. Published February 6, 2023. [Link]

  • Harča M, Habinovec I, Meštrović E, Biljan I, Novak P. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croat Chem Acta. 2016;89(4):533-538. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]

  • Harča M, Habinovec I, Meštrović E, Biljan I, Novak P. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. [Link]

  • Iodine Solution. Safety Data Sheet. [Link]

  • Dixon LI, Carroll MA, Ellames GJ, Gregson TJ. Synthesis of Alkynyliodonium Salts: Preparation of Phenyl(phenylethynyl)iodonium Trifluoroacetate. Org Synth. 2014;91:60-71. [Link]

  • Trifluoromethylation of heterocycles via visible light photoredox catalysis. Sci-Hub. [Link]

  • Le C, Chen Y, Chen JJ, et al. Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. J Am Chem Soc. 2019;141(17):6853-6858. [Link]

  • Notification about the Explosive Properties of Togni’s Reagent II and One of Its Precursors. ResearchGate. [Link]

  • Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. J Org Chem. 2011;76(4):1186-1191. [Link]

  • Nagib DA, MacMillan DWC. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. 2011;480(7376):224-228. [Link]

  • (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent. ResearchGate. [Link]

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  • Mechanisms of Formation and Rearrangement of Benziodoxole-Based CF3 and SCF3 Transfer Reagents. J Org Chem. 2020;85(23):15329-15339. [Link]

  • Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Adv. 2017;7(13):7899-7905. [Link]

  • Sunlight-driven trifluoromethylation of olefinic substrates by photoredox catalysis. C R Chim. 2015;18(8):837-843. [Link]

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  • Trifluoromethylative and Pentafluoroethylative Heterofunctionalization (C–O, C–S, and C–N) of Alkenes Using Visible Light Photocatalysis. ACS Omega. 2024;9(23):26315-26327. [Link]

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Technical Support Center: Purification of 2-Methoxy-5-(trifluoromethyl)phenylacetic Acid and its Polar Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Purification Challenge

Welcome to the technical support guide for the purification of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid and its polar derivatives. This molecule presents a unique set of purification challenges due to its distinct chemical properties. The presence of a carboxylic acid group imparts significant polarity and pH-dependent behavior. Concurrently, the trifluoromethyl (-CF3) group introduces a region of high electronegativity and lipophilicity, which can influence the molecule's interactions in complex ways.[1][2][3] These competing characteristics often lead to difficulties in achieving high purity, such as poor retention in reversed-phase chromatography or challenging separations from polar starting materials and byproducts.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common problems encountered during the purification of this and structurally similar compounds. We will explore troubleshooting strategies, frequently asked questions, and detailed protocols to empower you to overcome these challenges effectively.

Troubleshooting Guide (Q&A Format)

This section addresses specific, common issues encountered during the purification process.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My this compound is eluting at or near the void volume on my C18 column. How can I increase its retention?

A: This is the most common problem for polar acidic compounds in reversed-phase high-performance liquid chromatography (RP-HPLC).[4] The issue arises because your highly polar analyte has a stronger affinity for the polar mobile phase than for the non-polar C18 stationary phase.[5] Here are the primary strategies to resolve this, starting with the simplest:

  • Mobile Phase pH Adjustment: The carboxylic acid group is ionized at neutral pH, making the molecule highly polar. By lowering the pH of the mobile phase to at least 1-2 units below the analyte's pKa, you suppress this ionization.[4][6] The resulting neutral molecule is less polar and will interact more strongly with the stationary phase.

    • Action: Add an acid modifier to your mobile phase. Common choices are 0.1% formic acid (for LC-MS compatibility) or 0.1% trifluoroacetic acid (TFA) for strong ion suppression and sharp peaks with UV detection.[6][7]

  • Decrease Mobile Phase Polarity: If pH adjustment is insufficient, you may be using too much organic solvent (e.g., acetonitrile or methanol) in your starting conditions.

    • Action: Increase the aqueous component of your mobile phase. Start your gradient with a very low percentage of organic solvent (e.g., 5% or even 0% if using a column stable in 100% aqueous conditions).[6][8]

  • Utilize a Specialized Column: Standard C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to poor and irreproducible retention.[7][8] If the above strategies fail, your column is likely the limiting factor.

    • Action: Switch to a column specifically designed for the retention of polar analytes.

Column TypePrinciple of OperationAdvantages for This CompoundDisadvantages
Polar-Embedded C18 chain with an embedded polar group (e.g., amide, carbamate).Prevents phase collapse in 100% aqueous mobile phases; offers alternative selectivity.[5][8]May have different selectivity than standard C18.
Mixed-Mode Combines reversed-phase and ion-exchange functionalities.Provides multiple retention mechanisms, excellent for retaining and separating polar acidic compounds without ion-pairing agents.[9]Method development can be more complex due to dual retention mechanisms.
Phenyl-Hexyl Stationary phase with phenyl rings.Offers π-π interactions with the analyte's aromatic ring, providing different selectivity; resistant to phase collapse.[7]Retention may be less than C18 for non-aromatic compounds.
HILIC Hydrophilic Interaction Liquid Chromatography. Uses a polar stationary phase.Excellent for retaining very polar compounds that are unretained in reversed-phase.[10]Requires high organic mobile phase; sensitive to water content in the sample solvent.[5][9]

Issue 2: Poor Peak Shape (Tailing or Fronting) in Chromatography

Q: My compound shows significant peak tailing when I run it on a silica column or even in HPLC. What causes this?

A: Peak tailing for an acidic compound like this is typically caused by strong, undesirable interactions between the carboxylic acid and active sites on the stationary phase (e.g., silanol groups on silica). This can also occur due to column overload.

  • For Normal-Phase (Silica Gel) Chromatography:

    • Cause: The acidic proton of your compound is strongly interacting with the basic silanol groups on the silica surface.

    • Solution: Add a small amount of a competitive acid, like acetic acid or formic acid (0.5-1%), to your eluent (e.g., Hexane/Ethyl Acetate). This acid will occupy the active sites on the silica, allowing your compound to elute more symmetrically.

  • For Reversed-Phase HPLC:

    • Cause 1: Secondary Interactions. Residual silanol groups on the C18 stationary phase can interact with your analyte.

    • Solution 1: Ensure your mobile phase pH is sufficiently low (pH < 3) to fully protonate both your analyte and the silanol groups, minimizing these interactions. Using a high-purity, end-capped column also reduces the number of available silanol groups.

    • Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution 2: Reduce the mass of the sample injected onto the column. Dilute your sample and reinject.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify a crude reaction mixture containing this compound?

A1: The best approach depends on the scale of your reaction and the nature of the impurities. A logical workflow is essential.

Purification_Decision_Tree start Start: Crude Reaction Product is_solid Is the crude product a solid? start->is_solid is_soluble Can a suitable recrystallization solvent be found? is_solid->is_soluble Yes chromatography_path Proceed to Chromatography is_solid->chromatography_path No (Oil or Amorphous) recrystallize Perform Recrystallization is_soluble->recrystallize Yes is_soluble->chromatography_path No check_purity1 Check Purity (TLC/HPLC/NMR) recrystallize->check_purity1 is_pure1 Is it >95% pure? check_purity1->is_pure1 is_pure1->chromatography_path No end_pure Product is Pure is_pure1->end_pure Yes scale What is the scale? chromatography_path->scale large_scale Flash Column Chromatography (Silica Gel) scale->large_scale >100 mg small_scale Preparative HPLC scale->small_scale <100 mg end_impure Further Purification Needed large_scale->end_impure small_scale->end_impure

Caption: Decision tree for selecting a purification strategy.

  • Recrystallization First (If Applicable): If your crude product is a solid, attempting recrystallization is often the most efficient first step for bulk purification.[11] It can rapidly remove both more and less polar impurities.

  • Chromatography: If the product is an oil or recrystallization is ineffective, chromatography is necessary.

    • For larger scales (>100 mg): Traditional flash column chromatography on silica gel is the most economical choice.

    • For smaller scales (<100 mg) or high-purity requirements: Preparative RP-HPLC is the preferred method.

Q2: Should I use normal-phase or reversed-phase chromatography?

A2: Both can be effective, but they are suited for different scenarios.

  • Normal-Phase (e.g., Silica Gel): This is excellent for separating your polar acidic product from less polar impurities. The highly polar product will stick strongly to the silica, while non-polar byproducts will elute quickly.[12] This is often the go-to method for initial, large-scale cleanup.

  • Reversed-Phase (e.g., C18): This is ideal for separating your product from more polar impurities, such as residual water-soluble reagents or highly polar byproducts.[13] Your product, being moderately polar, will be retained, while very polar impurities will wash out first. This method provides higher resolution and is typically used for final polishing.

Q3: The trifluoromethyl (-CF3) group is known to be very lipophilic. Why is my compound behaving as a polar molecule?

A3: This is an excellent question that highlights the nuanced properties of this molecule. While the -CF3 group itself is lipophilic and electron-withdrawing, its influence is counteracted by the highly polar carboxylic acid and methoxy groups.[2][14] In the context of chromatography, especially at neutral or basic pH where the acid is deprotonated, the charge of the carboxylate anion dominates the molecule's overall character, causing it to behave as a polar species. The key to modifying its behavior is to control the ionization state of the acid, as discussed in the troubleshooting section.

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal-Phase)

This protocol is designed for the purification of 100 mg to 5 g of crude product where the primary impurities are less polar than the desired acid.

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of your crude material in ethyl acetate or dichloromethane.

    • Spot on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a 70:30 mixture of Hexane:Ethyl Acetate. Add 0.5% acetic acid to the solvent mixture to improve the spot shape.

    • The ideal solvent system will give your product an Rf value of ~0.25-0.35. Adjust the ratio of polar to non-polar solvent to achieve this.

  • Column Packing:

    • Select an appropriate size column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column using the "slurry method" with your chosen eluent (without the added acetic acid initially). Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the non-polar solvent (e.g., hexane).

    • Gradually increase the polarity of the eluent (gradient elution) based on your TLC analysis. Use the eluent containing 0.5% acetic acid once you begin eluting with the more polar solvent.[12]

    • Collect fractions in test tubes and monitor the elution by TLC to identify which fractions contain your pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator. The residual acetic acid can be removed by co-evaporation with a non-polar solvent like toluene or by dissolving the residue in a solvent like diethyl ether and washing with a small amount of water.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Isolation TLC 1. TLC Analysis & Solvent Selection Pack 2. Pack Column TLC->Pack Load 3. Load Sample (Dry Load Preferred) Pack->Load Elute 4. Elute with Gradient Load->Elute Collect 5. Collect & Monitor Fractions Elute->Collect Combine 6. Combine Pure Fractions Collect->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate

Caption: Step-by-step workflow for flash column chromatography.

Protocol 2: Preparative Reversed-Phase HPLC Method Development

This protocol provides a starting point for purifying the title compound on a C18 column.

  • Sample Preparation:

    • Dissolve the crude sample in a solvent mixture that is weak in elution strength, such as 90:10 Water:Acetonitrile or in DMSO if solubility is an issue. The concentration should be around 5-10 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Analytical Scouting Run:

    • Column: Use a C18 column designed for polar analytes (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18).[15]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).

    • Gradient: Start with a fast scouting gradient to find the approximate elution point.

      • 0-1 min: 5% B

      • 1-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-13 min: 95% to 5% B

      • 13-15 min: 5% B (re-equilibration)

    • Detection: UV at 254 nm or a wavelength determined by a UV scan of the analyte.

  • Gradient Optimization:

    • Based on the scouting run, create a shallower, more focused gradient around the elution time of your compound to maximize resolution from nearby impurities.[16] For example, if your compound eluted at 40% B, you might design a new gradient from 25% to 55% B over 15 minutes.

  • Scale-Up to Preparative HPLC:

    • Once the analytical method is optimized, scale it up to your preparative column. Adjust the flow rate and injection volume according to the column diameter and length. Maintain the same gradient slope and mobile phase composition.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Phenomenex. (2025, April 3).
  • SelectScience.
  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. YouTube.
  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc.
  • LCGC International. (2013, November 1).
  • University of Colorado Boulder, Department of Chemistry.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Agilent Technologies. Separation of Organic Acids on an Agilent Polaris C18-A Column.
  • BenchChem. (2025, December).
  • Reddit r/OrganicChemistry. (2024, July 31).
  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • Hovione. (2024, February 15).
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • MDPI.
  • CymitQuimica. (R)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid.

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Validation & Comparative

purity assessment of synthetic 2-Methoxy-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Orthogonal Approach to the Purity Assessment of Synthetic 2-Methoxy-5-(trifluoromethyl)phenylacetic Acid

A Comparative Guide for Analytical Integrity in Research and Development

Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound. This molecule is a valuable building block in pharmaceutical and agrochemical research, where high purity is not merely a preference but a prerequisite for reproducible and reliable outcomes. Impurities can lead to failed experiments, misleading biological data, and significant delays in development pipelines.

This document moves beyond a simple listing of techniques. It champions an orthogonal analytical strategy , a cornerstone of modern quality control, where multiple methods based on different chemical and physical principles are employed. This approach provides a comprehensive and trustworthy purity profile, ensuring that what you have in the vial is precisely what you believe it is. We will explore the causality behind experimental choices and present self-validating protocols to ensure the integrity of your results.

The Imperative of an Orthogonal Strategy

Relying on a single analytical technique for purity determination is a significant risk. For instance, a High-Performance Liquid Chromatography (HPLC) run might show a single peak at >99% purity, but this only indicates chromatographic purity. It may fail to detect non-UV active impurities, co-eluting species, residual solvents, or inorganic salts. An orthogonal approach mitigates this risk by combining complementary techniques to build a holistic and validated assessment of the compound's purity.

The workflow for a robust purity assessment should be systematic, moving from qualitative and semi-quantitative screening to precise, absolute quantification.

Orthogonal_Workflow cluster_0 Purity Assessment Workflow cluster_1 Chromatographic & Structural Analysis cluster_2 Quantitative & Elemental Analysis Start Synthetic Batch of This compound HPLC HPLC-UV (Relative Purity, Impurity Profile) Start->HPLC Primary Screen GCMS GC-MS (Volatile Impurities, ID Confirmation) Start->GCMS Volatiles Screen qNMR qNMR (Absolute Purity, Structural ID) Start->qNMR Primary Quantification EA Elemental Analysis (Elemental Composition) Start->EA Compositional Verification Decision Comprehensive Purity Profile & Quality Decision HPLC->Decision GCMS->Decision qNMR->Decision EA->Decision

Caption: Orthogonal workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Relative Purity

HPLC is the cornerstone of purity analysis for non-volatile organic compounds. It separates components based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[1] For this compound, a reverse-phase (RP-HPLC) method is ideal, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

Expertise & Causality: The choice of a C18 column is based on the molecule's moderate polarity. The phenyl ring and trifluoromethyl group provide hydrophobicity, making it well-retained on a C18 stationary phase. The mobile phase, typically a mixture of acidified water and acetonitrile, allows for the elution of the compound. The acid (e.g., phosphoric or formic acid) is crucial; it suppresses the ionization of the carboxylic acid group, leading to a single, sharp peak and improved retention.[2][3] UV detection is suitable due to the presence of the aromatic ring, which is a strong chromophore.

Comparative Data: HPLC Analysis

Here, we compare two synthetic batches to illustrate how HPLC can reveal differences in the impurity profile.

ParameterBatch A (High Purity)Batch B (Lower Purity)Justification
Appearance White SolidOff-white SolidVisual inspection is the first, simple indicator of potential impurities.
Retention Time (Main Peak) 4.52 min4.51 minConsistent retention time confirms the identity of the main peak across batches.
Purity (% Area) 99.85%98.12%Calculated by peak area normalization. Batch B shows significantly lower purity.
Key Impurity (RT 3.8 min) 0.05%1.55%A notable impurity, potentially a starting material or by-product, is elevated in Batch B.
Total Other Impurities 0.10%0.33%Sum of all other minor peaks, indicating a cleaner profile for Batch A.
Experimental Protocol: RP-HPLC Method

This protocol is a validated starting point. Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, and precision.[4][5][6][7][8]

  • Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric Acid (ACS grade)

  • Procedure:

    • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% phosphoric acid in water and Mobile Phase B as acetonitrile.

    • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 5 µL

      • Column Temperature: 35 °C

      • Detection Wavelength: 215 nm

      • Gradient: Start at 75% A / 25% B, hold for 2 min, ramp to 25% A / 75% B over 8 min, hold for 2 min.

    • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a powerful technique that combines the separation capability of gas chromatography with the identification power of mass spectrometry.[9] It is ideal for detecting volatile or semi-volatile impurities that may not be visible by HPLC, such as residual synthesis solvents or volatile by-products.[10] The mass spectrometer provides mass-to-charge ratio data, which acts as a molecular fingerprint to help identify unknown peaks by comparing them to spectral libraries.[11]

Expertise & Causality: Although the target molecule itself is a carboxylic acid and not highly volatile, GC-MS is crucial for assessing the presence of more volatile precursors or side-reaction products. For instance, reactants used in the synthesis of the phenylacetic acid core or trifluoromethylation steps could be present. Derivatization (e.g., silylation) of the carboxylic acid can be employed to increase volatility and improve peak shape, but for impurity screening, analyzing the sample without derivatization is often sufficient to detect more volatile contaminants.

Experimental Protocol: GC-MS Impurity Screening

GCMS_Workflow Sample Dissolve Sample in Dichloromethane Inject Inject into GC (e.g., 1 µL split injection) Sample->Inject Separate Separation on Capillary Column (e.g., DB-5ms) Inject->Separate Temp. Program Ionize Electron Ionization (EI, 70 eV) Separate->Ionize Detect Mass Analyzer (Quadrupole) Ionize->Detect Analyze Data Analysis: - Identify Peaks - Library Search Detect->Analyze

Caption: Workflow for GC-MS volatile impurity analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer). A standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm) is suitable for general screening.

  • Reagents: Dichloromethane or Methanol (GC grade).

  • Procedure:

    • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in dichloromethane.

    • GC Conditions:

      • Inlet Temperature: 250 °C

      • Injection Mode: Split (e.g., 20:1)

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program: Start at 60 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Mass Range: 40-500 m/z.

    • Data Analysis: Identify peaks in the total ion chromatogram. Compare the mass spectrum of each impurity peak against a spectral library (e.g., NIST) for tentative identification.

Quantitative NMR (qNMR): Determining Absolute Purity

While chromatography provides relative purity, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can determine the absolute purity (w/w %) of a compound without needing a specific reference standard of the analyte itself.[12][13] The method relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei giving rise to that signal.[14] By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated.

Expertise & Causality: This technique is powerful because it is a primary ratio method.[13] It is insensitive to the chemical nature of impurities unless their signals overlap with the analyte or standard signals. It can quantify both organic and inorganic impurities, as well as residual solvents and water, which are often "invisible" to other methods.[12] For this compound, the sharp singlet from the methoxy (-OCH₃) protons is an excellent choice for quantification due to its distinct chemical shift and lack of complex splitting.

Comparative Data: qNMR Analysis
ParameterBatch A (High Purity)Batch B (Lower Purity)Justification
Internal Standard Maleic Acid (99.9%+)Maleic Acid (99.9%+)A stable, non-volatile solid with sharp, non-overlapping signals is chosen.
Analyte Signal (Integral) -OCH₃ singlet @ ~3.9 ppm-OCH₃ singlet @ ~3.9 ppmA well-resolved signal is selected for accurate integration.
Calculated Purity (w/w %) 99.6%97.9%Provides absolute mass purity, confirming the HPLC results and accounting for all components.
Detected Impurities Trace DichloromethaneDichloromethane (0.2%)qNMR can identify and quantify residual solvents directly from the spectrum.
Experimental Protocol: ¹H qNMR
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d₆, chosen for its ability to dissolve both the analyte and standard).

    • Certified internal standard (e.g., Maleic Acid or Dimethyl Sulfone) of known, high purity.

  • Procedure:

    • Sample Preparation:

      • Accurately weigh ~15 mg of the this compound sample into a vial.

      • Accurately weigh ~10 mg of the internal standard into the same vial.

      • Dissolve both solids in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • NMR Data Acquisition:

      • Acquire a quantitative ¹H NMR spectrum. Critically, ensure a long relaxation delay (D1, e.g., 30 seconds or 5x the longest T₁ of interest) to allow for complete magnetization recovery for all relevant protons.

      • Use a 90° pulse angle.

      • Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the smallest integral).

    • Data Analysis:

      • Carefully phase and baseline-correct the spectrum.

      • Integrate the chosen analyte signal and the internal standard signal.

      • Calculate the purity using the following formula: Purity (w/w %) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

Elemental Analysis: The Fundamental Check

Elemental analysis (EA) is a combustion-based technique that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[15][16][17] For fluorinated compounds, fluorine content can also be determined. This method provides a fundamental verification of the compound's empirical formula. A significant deviation between the theoretical and measured elemental composition indicates the presence of impurities.

Expertise & Causality: While modern spectroscopic methods have largely replaced EA for structural elucidation, it remains a valuable tool for purity confirmation.[16] A successful EA result, where the experimental values are within ±0.4% of the calculated values, provides strong evidence that the compound is pure and has the correct elemental makeup.[18][19] It is particularly effective at detecting impurities with a significantly different elemental composition, such as inorganic salts or compounds with a different carbon-to-hydrogen ratio. However, it cannot distinguish between isomers.[20]

Comparative Data: Elemental Analysis
  • Molecular Formula: C₁₀H₉F₃O₃

  • Calculated Values: C, 51.29%; H, 3.87%

BatchMeasured %CDeviation %CMeasured %HDeviation %HInterpretation
Batch A 51.15%-0.14%3.81%-0.06%Excellent agreement. The data supports high purity.
Batch B 50.68%-0.61%4.05%+0.18%Poor agreement for Carbon. The deviation >0.4% suggests the presence of a significant impurity.

Conclusion: A Synthesis of Evidence

The purity assessment of a critical synthetic building block like this compound demands a rigorous, multi-faceted approach. No single technique can provide a complete picture.

  • HPLC excels at providing a detailed impurity profile and relative purity.

  • GC-MS is essential for identifying volatile contaminants and confirming molecular weight.

  • qNMR delivers a highly accurate, absolute purity value (w/w %) and confirms the structure.

  • Elemental Analysis offers a fundamental check of the elemental composition.

By integrating the data from these orthogonal techniques, as demonstrated in the comparison of Batch A and Batch B, a researcher or drug development professional can make a confident and well-supported decision about the quality of their material. This analytical diligence is fundamental to ensuring the integrity and reproducibility of scientific research.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

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  • ResearchGate. (2014). Analytical method validation: A brief review. [Link]

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  • YouTube. (2022). NMR of molecules large and small in biomedical research and drug design. [Link]

  • Uniformed Services University. (1994). A simultaneous assay of the differentiating agents, phenylacetic acid and phenylbutyric acid, and one of their metabolites, phenylacetyl-glutamine, by reversed-phase, high performance liquid chromatography. [Link]

  • ResearchGate. (2007). EVALUATION OF GC×GC-TOF-MS AS A RAPID TOOL FOR THE ANALYSIS OF TRACE AROMA COMPOUNDS IN COFFEE. [Link]

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A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, acidity, and metabolic stability. This guide provides an in-depth technical comparison of the reactivity of fluorinated and non-fluorinated phenylacetic acids, supported by experimental data and detailed protocols. We will explore how the position and presence of a fluorine atom on the phenyl ring modulate the chemical behavior of the carboxylic acid moiety, offering insights for rational molecular design.

The Dual Electronic Nature of Fluorine: A Tale of Induction and Resonance

Fluorine's influence on the reactivity of an aromatic ring is a classic example of the interplay between inductive and resonance effects. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework.[1][2] This effect polarizes the C-F bond, drawing electron density away from the aromatic ring and the attached carboxyl group.

Conversely, fluorine possesses lone pairs of electrons that can be donated into the pi (π) system of the aromatic ring, a phenomenon known as the resonance or mesomeric effect (+R).[1] While this +R effect is generally weaker than the -I effect for halogens, it still plays a role in directing the outcome of certain reactions. This dual nature is critical to understanding the nuanced reactivity of fluorinated phenylacetic acids.[3]

Acidity: A Quantitative Look at the Inductive Effect

The most direct and quantifiable consequence of fluorine's strong inductive effect is the increased acidity of the carboxylic acid group. By withdrawing electron density, the fluorine atom stabilizes the resulting carboxylate anion formed upon deprotonation.[2][4] A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value.

The position of the fluorine substituent on the phenyl ring has a predictable impact on acidity, with the effect diminishing with distance from the carboxylic acid group.

CompoundStructurepKa
Phenylacetic AcidC₆H₅CH₂COOH~4.31[3]
2-Fluorophenylacetic Acido-FC₆H₄CH₂COOH~4.01 (Predicted)[5]
3-Fluorophenylacetic Acidm-FC₆H₄CH₂COOH~4.10 (Predicted)[6]
4-Fluorophenylacetic Acidp-FC₆H₄CH₂COOH~4.25[7]

Note: Predicted pKa values are estimates and may vary from experimentally determined values.

As the data indicates, any fluorine substitution increases the acidity relative to the parent phenylacetic acid. The ortho-substituted isomer is predicted to be the most acidic due to the proximity of the fluorine atom to the carboxylic acid, maximizing the inductive effect. The effect weakens for the meta and para isomers as the distance increases.

Reactivity in Key Transformations: Esterification and Amidation

The electronic perturbations introduced by fluorine substitution also manifest in the rates and outcomes of common reactions involving the carboxylic acid group, such as esterification and amidation.

Esterification: An Acid-Catalyzed Transformation

Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental transformation. The reactivity in this reaction is largely governed by the electrophilicity of the carbonyl carbon.

The electron-withdrawing nature of the fluorine atom increases the partial positive charge on the carbonyl carbon of the phenylacetic acid, making it more susceptible to nucleophilic attack by the alcohol. Consequently, fluorinated phenylacetic acids are generally more reactive in acid-catalyzed esterification reactions than their non-fluorinated counterpart.

This protocol describes a typical laboratory-scale Fischer esterification.

Materials:

  • 4-Fluorophenylacetic acid (1.0 eq)

  • Ethanol (excess, ~10 eq)

  • Concentrated Sulfuric Acid (catalytic amount, ~5 mol%)

  • Toluene (solvent)

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add 4-fluorophenylacetic acid and ethanol.

  • While stirring, slowly add the concentrated sulfuric acid.

  • Attach the reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-fluorophenylacetate.

  • The crude product can be purified by column chromatography on silica gel.

A similar procedure can be followed for phenylacetic acid, though longer reaction times or higher catalyst loading may be required to achieve comparable conversion.[8][9][10]

Amidation: The Formation of the Peptide Bond Analogue

The formation of an amide bond is a critical reaction in pharmaceutical and materials science. Direct amidation of a carboxylic acid with an amine is often challenging due to the formation of a stable ammonium carboxylate salt.[11] Catalytic methods are therefore employed to facilitate this transformation.

Similar to esterification, the increased electrophilicity of the carbonyl carbon in fluorinated phenylacetic acids enhances their reactivity towards amines in catalyzed amidation reactions.

This protocol is based on a nickel-catalyzed direct amidation method.[4][12]

Materials:

  • 3-Fluorophenylacetic acid (1.0 eq)

  • Benzylamine (1.2 eq)

  • Nickel(II) Chloride (NiCl₂, 10 mol%)

  • Toluene (solvent)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, combine 3-fluorophenylacetic acid, benzylamine, and nickel(II) chloride.

  • Add toluene as the solvent.

  • Attach a reflux condenser and heat the reaction mixture to 110°C for 20 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography.

Studies have shown that for direct amidation of phenylacetic acids, electron-withdrawing groups on the phenyl ring generally lead to higher yields, consistent with the enhanced electrophilicity of the carbonyl carbon.[11][13]

Mechanistic Insights: Visualizing the Reactions

To better understand the underlying principles of reactivity, we can visualize the reaction mechanisms.

Fischer Esterification Mechanism

// Nodes start [label="Carboxylic Acid\n(R-COOH)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; protonation [label="Protonation of\nCarbonyl Oxygen"]; nucleophilic_attack [label="Nucleophilic Attack\nby Alcohol (R'-OH)"]; tetrahedral_intermediate [label="Tetrahedral Intermediate"]; proton_transfer [label="Proton Transfer"]; elimination [label="Elimination of Water"]; deprotonation [label="Deprotonation"]; product [label="Ester\n(R-COOR')", shape=ellipse, style=filled, fillcolor="#34A853"];

// Edges with labels start -> protonation [label="+ H⁺"]; protonation -> nucleophilic_attack; nucleophilic_attack -> tetrahedral_intermediate; tetrahedral_intermediate -> proton_transfer; proton_transfer -> elimination; elimination -> deprotonation [label="- H₂O"]; deprotonation -> product [label="- H⁺"]; } Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Nickel-Catalyzed Amidation Mechanism (Proposed)

// Nodes reactants [label="R-COOH + R'-NH₂\n+ NiCl₂", shape=ellipse, style=filled, fillcolor="#FBBC05"]; ni_complex [label="Formation of\nNickel-Carboxylate Complex"]; activation [label="Activation of\nCarboxylic Acid"]; nucleophilic_attack [label="Nucleophilic Attack\nby Amine"]; tetrahedral_intermediate [label="Tetrahedral Intermediate"]; elimination [label="Elimination of H₂O\n& Catalyst Regeneration"]; product [label="Amide (R-CONHR')\n+ NiCl₂", shape=ellipse, style=filled, fillcolor="#34A853"];

// Edges reactants -> ni_complex; ni_complex -> activation; activation -> nucleophilic_attack; nucleophilic_attack -> tetrahedral_intermediate; tetrahedral_intermediate -> elimination; elimination -> product; } Caption: A plausible mechanism for Nickel-Catalyzed Amidation.

Conclusion

The incorporation of a fluorine atom into the phenylacetic acid scaffold significantly alters its chemical reactivity in a predictable manner. The potent electron-withdrawing inductive effect of fluorine enhances the acidity of the carboxylic acid and increases the electrophilicity of the carbonyl carbon. This leads to a greater reactivity of fluorinated phenylacetic acids in key transformations such as esterification and amidation compared to their non-fluorinated parent compound. For researchers in drug discovery and development, a thorough understanding of these principles allows for the fine-tuning of molecular properties, facilitating the synthesis of novel compounds with desired characteristics.

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  • National Center for Biotechnology Information. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Retrieved from [Link]

  • Wikimedia Commons. (n.d.). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Retrieved from [Link]

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A Comparative Guide to the Validation of Analytical Methods for 2-Methoxy-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Intermediates

In the landscape of pharmaceutical development and fine chemical synthesis, the compound 2-Methoxy-5-(trifluoromethyl)phenylacetic acid stands as a significant fluorinated building block.[1][2] Its structural motifs—a phenylacetic acid core, a methoxy group, and a trifluoromethyl group—suggest its utility in the synthesis of complex, biologically active molecules. The trifluoromethyl group, in particular, is known to enhance properties like metabolic stability and membrane permeability in drug candidates.[3]

The transition of such a compound from research to regulated production hinges on the ability to accurately and reliably measure its identity, purity, and concentration. This is where the discipline of analytical method validation becomes paramount. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate rigorous validation to ensure that an analytical procedure is fit for its intended purpose.[4][5][6][7][8] The recently updated ICH Q2(R2) guideline provides a comprehensive framework for this process, emphasizing a lifecycle approach to analytical procedures.[9][10][11]

This guide provides an in-depth, objective comparison of two cornerstone analytical techniques for the quantitative determination of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). We will delve into the experimental protocols, present validation data, and explain the scientific rationale behind the selection of each method for specific applications, from routine quality control to sensitive impurity profiling.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for assay and impurity determination. For this compound, a reversed-phase HPLC method is ideal. The molecule possesses sufficient hydrophobicity and a strong chromophore (the substituted benzene ring) to be well-retained on a nonpolar stationary phase and easily detected by a UV detector.

The primary causality behind the chosen conditions is the need to manage the acidic nature of the analyte. The carboxylic acid moiety must be in its non-ionized form to ensure good peak shape and consistent retention on a C18 column. This is achieved by acidifying the mobile phase, which suppresses the ionization of the carboxyl group.[12][13]

Experimental Protocol: HPLC-UV
  • Instrumentation & Materials:

    • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[13][14][15]

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[13][15]

    • Chemicals & Reagents: this compound reference standard (≥98% purity), HPLC-grade acetonitrile, HPLC-grade water, and phosphoric acid (analytical grade).[13]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid) in an isocratic ratio of 55:45 (v/v). The pH of the aqueous phase should be low (around 2.5-3.0) to ensure the analyte is protonated.

    • Flow Rate: 1.0 mL/min.[14][15]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm, determined via UV scan of the reference standard.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

    • Calibration Standards: Prepare a series of six working standard solutions by diluting the stock solution with the mobile phase to cover a range of 5 to 150 µg/mL.[15]

    • Sample Preparation: For assay determination, dissolve a known amount of the test material in the mobile phase to achieve a target concentration of approximately 100 µg/mL. All solutions must be filtered through a 0.45 µm syringe filter before injection.[14]

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Weigh Reference Standard & Sample P2 Dissolve in Mobile Phase P1->P2 P3 Create Serial Dilutions (Calibration Standards) P2->P3 P4 Filter Solutions (0.45 µm) P3->P4 A1 Inject into HPLC System P4->A1 A2 Separation on C18 Column A1->A2 A3 UV Detection (265 nm) A2->A3 D1 Integrate Peak Area A3->D1 D2 Construct Calibration Curve D1->D2 D3 Calculate Concentration D2->D3

Caption: HPLC-UV workflow for quantitative analysis.

Validation Data Summary: HPLC-UV

The method was validated according to ICH Q2(R2) guidelines.[4][8][16]

Validation ParameterAcceptance CriteriaExperimental ResultsConclusion
Specificity No interference at the analyte's retention time.Peak is pure; no co-elution from blank/placebo.Pass
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9998Pass
Range 80-120% of target concentration.80 µg/mL to 120 µg/mL.Pass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5% (at 3 concentrations)[17]Pass
Precision (% RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%Repeatability (n=6): 0.8% Intermediate: 1.3%Pass
Limit of Quantitation (LOQ) S/N ratio ≥ 101.5 µg/mL-
Robustness % RSD ≤ 2.0% after minor changes.Method is unaffected by small changes in flow rate (±0.1) and mobile phase composition (±2%).Pass

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC-UV is excellent for assays, GC-MS offers superior specificity and sensitivity, making it the authoritative choice for identifying and quantifying trace-level impurities or for analyses in complex matrices. The primary challenge for analyzing this compound by GC is its low volatility and the polar nature of its carboxylic acid group.

Therefore, a critical and non-negotiable step is derivatization . This process chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis.[18] We chose pentafluorobenzylation, which converts the carboxylic acid into an ester. This derivative is not only volatile but also highly electron-capturing, which would be beneficial if using an Electron Capture Detector (ECD), though here we leverage the structural confirmation provided by Mass Spectrometry.[19]

Experimental Protocol: GC-MS
  • Instrumentation & Materials:

    • GC-MS System: A system with a capillary column inlet, a mass selective detector, and an autosampler.[20][21]

    • Column: HP-5ms (or equivalent 5% phenyl methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Chemicals & Reagents: this compound reference standard, pentafluorobenzyl bromide (PFBBr), toluene, potassium carbonate, and an internal standard (e.g., 2,4,5-Trifluorophenylacetic acid).[3]

  • Derivatization Procedure:

    • To 1 mL of the sample or standard solution in toluene, add 50 µL of the internal standard solution.

    • Add 50 mg of anhydrous potassium carbonate and 20 µL of PFBBr derivatizing agent.

    • Seal the vial and heat at 60 °C for 1 hour.

    • Cool to room temperature. The organic layer is now ready for injection.

  • Chromatographic & MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[20]

    • Injector Temperature: 270 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[21]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte and internal standard. A full scan mode (50-550 m/z) is used for initial identification.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing P1 Prepare Sample & Standard in Toluene P2 Add Internal Standard & Reagents P1->P2 P3 Derivatization (PFBBr, 60°C) P2->P3 P4 Cool and Prepare for Injection P3->P4 A1 Inject into GC-MS System P4->A1 A2 Separation on HP-5ms Column A1->A2 A3 MS Detection (EI, SIM/Scan) A2->A3 D1 Extract Ion Chromatograms A3->D1 D2 Integrate Peak Areas (Analyte/IS Ratio) D1->D2 D3 Calculate Concentration D2->D3

Caption: GC-MS workflow including the critical derivatization step.

Validation Data Summary: GC-MS

The method was validated according to ICH Q2(R2) guidelines.[4][8][16]

Validation ParameterAcceptance CriteriaExperimental ResultsConclusion
Specificity No interference; unique mass spectrum.Mass spectrum confirms identity; no interfering peaks in SIM mode.[22]Pass
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9995Pass
Range Defined by application (e.g., impurity levels).0.5 ng/mL to 50 ng/mL.Pass
Accuracy (% Recovery) 95.0% - 105.0% for trace levels.97.8% - 103.1%Pass
Precision (% RSD) Repeatability: ≤ 5.0% Intermediate: ≤ 10.0%Repeatability (n=6): 3.5% Intermediate: 6.8%Pass
Limit of Quantitation (LOQ) S/N ratio ≥ 100.2 ng/mL-
Robustness Results stable with minor variations.Method is robust against small changes in oven ramp rate and final hold time.Pass

Comparative Analysis and Discussion

FeatureHPLC-UV MethodGC-MS Method
Principle Liquid-phase separation, UV absorbanceGas-phase separation, mass-based detection
Sample Preparation Simple dissolution and filtrationRequires chemical derivatization
Specificity Good (based on retention time)Excellent (based on retention time and mass spectrum)
Sensitivity (LOQ) 1.5 µg/mL (1500 ng/mL)0.2 ng/mL
Primary Application Assay, Purity, and Quality Control Trace Impurity Analysis, Identification
Throughput High (short run times, no derivatization)Lower (longer run times, includes derivatization step)
Complexity & Cost ModerateHigh
Expertise & Experience: Choosing the Right Tool for the Job

The choice between these two validated methods is not a matter of which is "better," but which is more fit for purpose .[8][11]

  • For routine quality control (QC) of the bulk substance or formulated product , where the primary goal is to confirm the identity and quantify the main component (assay), the HPLC-UV method is the logical and superior choice . Its simplicity, high throughput, and excellent accuracy and precision in the higher concentration range make it efficient and cost-effective for a manufacturing environment.[16] The validation data confirms its reliability for this application.

  • For identifying and quantifying unknown or trace-level impurities , such as process-related impurities or degradation products, the GC-MS method is indispensable . Its significantly lower limit of quantitation (over 7000 times more sensitive in this study) allows for the detection of substances that would be invisible to the HPLC-UV method. Furthermore, the mass spectrum provides structural information that is crucial for impurity identification, a key requirement in drug development and safety assessment.[19] The added complexity of derivatization is a necessary trade-off for achieving this level of performance.

Conclusion

Both HPLC-UV and GC-MS can be robustly validated for the analysis of this compound. The HPLC-UV method serves as a reliable and efficient tool for routine assays and quality control, characterized by its straightforward protocol and high precision. Conversely, the GC-MS method, while more complex due to its derivatization requirement, provides unparalleled sensitivity and specificity, making it the authoritative technique for trace analysis and impurity identification.

Ultimately, a comprehensive analytical strategy for this compound in a regulated environment would leverage both methods: HPLC-UV for release testing and stability assays, and GC-MS for impurity profiling during process development and for investigating any out-of-specification results. This dual-method approach ensures that the quality, safety, and efficacy of the material are thoroughly controlled throughout its lifecycle.

References

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  • Pharma Talks. (2025). Understanding ICH Q2(R2)
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  • European Medicines Agency. ICH Q2(R2)
  • Lab Manager. (2025).
  • U.S. Food and Drug Administration. (2015).
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  • SGS. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. SGS.
  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. APVMA.
  • LabCompliance. Method Validation: Validation of Analytical Methods and Procedures. LabCompliance.
  • IKEV.
  • SIELC Technologies. HPLC Analysis of TFA. SIELC.
  • CymitQuimica. This compound. CymitQuimica.
  • BenchChem. (2025).
  • Buszek, K. R. (2000). An improved synthesis of α-methoxy-α-(trifluoromethyl)-phenylacetic acid (Mosher's acid).
  • Lin, W. C., et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237-45.
  • University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL.
  • Zhang, Y., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry.
  • Chem-Impex. 2-(Trifluoromethyl)phenylacetic acid.
  • Choudhary, D., et al. (2019). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Pharmacognosy Journal, 11(5), 1055-1063.
  • The Journal of Phytopharmacology.
  • Hely Speciality Chemicals. 2,4,5 Trifluro phenyl acetic acid. Hely Speciality Chemicals.

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A Comparative Guide to the Biological Activity of Compounds Derived from 2-Methoxy-5-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Fluorinated Phenylacetic Acid Scaffold

In the landscape of medicinal chemistry, the phenylacetic acid scaffold is a recurring motif in a variety of biologically active molecules. The strategic functionalization of the phenyl ring allows for the fine-tuning of a compound's physicochemical properties, thereby influencing its pharmacokinetic profile and target engagement. 2-Methoxy-5-(trifluoromethyl)phenylacetic acid presents a particularly intriguing starting point for drug discovery. The presence of a trifluoromethyl group can enhance metabolic stability and membrane permeability, while the methoxy group can influence receptor binding and electronic properties.

While direct and extensive biological activity data for derivatives of this compound are not yet widely published, by examining structurally related compounds, we can construct a predictive framework for their potential therapeutic applications. This guide will, therefore, provide a comparative analysis of the known biological activities of analogous phenylacetic acid and trifluoromethyl-containing derivatives, with a focus on their potential anticancer and anti-inflammatory properties. Furthermore, we will furnish detailed experimental protocols for the synthesis of amide and ester derivatives from the parent acid and for the subsequent evaluation of their biological effects. This document is intended to serve as a roadmap for researchers looking to explore the therapeutic promise of this novel chemical space.

Comparative Analysis of Structurally Related Compounds

The biological activities of compounds structurally related to derivatives of this compound suggest two primary avenues for investigation: oncology and inflammation.

Anticipated Anticancer Activity

Phenylacetamide derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. A study on a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed that substitutions on the N-phenyl ring significantly impacted their anticancer potency. For instance, compounds bearing a nitro moiety exhibited greater cytotoxicity than those with a methoxy group.[1][2] This suggests that the electronic properties of the substituents play a crucial role in their mechanism of action.

Similarly, the incorporation of a trifluoromethyl group into heterocyclic scaffolds has been shown to be a successful strategy in the development of potent anticancer agents. For example, certain 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and have shown promising antiproliferative activity against a panel of human cancer cell lines.

Based on these findings, it is reasonable to hypothesize that amide and ester derivatives of this compound could exhibit significant anticancer activity. The trifluoromethyl group is expected to contribute favorably to the overall lipophilicity and metabolic stability of the molecules, potentially leading to enhanced cellular uptake and sustained target engagement.

Table 1: Cytotoxicity of Structurally Related Phenylacetamide Derivatives

Compound IDCore StructureSubstituentCancer Cell LineIC50 (µM)Reference
2b 2-(4-Fluorophenyl)acetamide3-Nitro on N-phenylPC3 (Prostate)52[1][2]
2c 2-(4-Fluorophenyl)acetamide4-Nitro on N-phenylPC3 (Prostate)80[1][2]
2c 2-(4-Fluorophenyl)acetamide4-Nitro on N-phenylMCF-7 (Breast)100[1][2]
Imatinib (Reference Drug)-PC3 (Prostate)40[1][2]
Imatinib (Reference Drug)-MCF-7 (Breast)98[1][2]
Predicted Anti-inflammatory Properties

The 2-methoxy-phenyl moiety is present in a number of compounds with known anti-inflammatory effects. For example, 2-methoxy-4-vinylphenol has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[3] Its mechanism of action involves the suppression of NF-κB and MAPK signaling pathways. Similarly, 2-methoxyestradiol, an endogenous metabolite of estradiol, exhibits anti-inflammatory properties by modulating macrophage activation.[4]

Furthermore, numerous phenylacetic acid derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs). For instance, fenclofenac, a 2-(2,4-dichlorophenoxy)phenylacetic acid, possesses anti-inflammatory, analgesic, and antipyretic properties.[5] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[6][7]

Given these precedents, it is highly probable that derivatives of this compound will exhibit anti-inflammatory activity. The combination of the 2-methoxy group and the phenylacetic acid core suggests a potential for dual mechanisms of action, possibly involving both NF-κB and COX pathway modulation.

Experimental Protocols

To facilitate the investigation of derivatives of this compound, we provide the following detailed experimental protocols for their synthesis and biological evaluation.

Synthesis of Amide and Ester Derivatives

The following are general procedures for the synthesis of amide and ester derivatives from a carboxylic acid. These protocols can be adapted for this compound.

Protocol 1: Synthesis of Amide Derivatives

This protocol describes a general method for the direct amidation of a carboxylic acid using a coupling agent.[8][9]

  • To a solution of this compound (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent such as HATU (1.1 equivalents) and a tertiary amine base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Synthesis of Ester Derivatives (Fischer Esterification)

This protocol outlines the acid-catalyzed esterification of a carboxylic acid with an alcohol.[3][10]

  • In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, saturated NaHCO3 solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography or distillation.

In Vitro Biological Assays

Protocol 3: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method to assess cell viability.[4][11][12]

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.[5][13][14][15]

  • Acclimatize male Wistar rats for at least one week before the experiment.

  • Administer the test compounds orally or intraperitoneally at various doses. The control group should receive the vehicle. A standard NSAID like indomethacin can be used as a positive control.

  • After 30-60 minutes, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

Protocol 5: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This in vitro assay measures the effect of compounds on the production of pro-inflammatory cytokines.[16][17][18]

  • Culture a macrophage cell line (e.g., RAW 264.7) in a 24-well plate until they reach 70-80% confluency.

  • Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Determine the concentration-dependent inhibitory effect of the compounds on cytokine production.

Visualization of Key Pathways and Workflows

To provide a clearer understanding of the potential mechanisms of action and the experimental process, the following diagrams have been generated.

G cluster_synthesis Synthesis Workflow cluster_bioassay Biological Evaluation start 2-Methoxy-5-(trifluoromethyl) phenylacetic acid amide Amide Derivatives start->amide Amine, Coupling Agent ester Ester Derivatives start->ester Alcohol, Acid Catalyst cytotoxicity Cytotoxicity Assay (e.g., MTT) amide->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., Carrageenan Paw Edema) amide->anti_inflammatory ester->cytotoxicity ester->anti_inflammatory

Caption: General workflow for the synthesis and biological evaluation of derivatives.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IkB Degradation IKK->IkB Inhibitor Potential Inhibitor (Derivative) IKK->Inhibitor NFkB NF-kB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Genes

Caption: Simplified NF-κB signaling pathway and potential point of inhibition.

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inhibitor Potential COX-2 Inhibitor (Derivative) COX2->Inhibitor Inflammation Inflammation, Pain Prostaglandins->Inflammation

Sources

A Comparative Structural Analysis of 2-Methoxy-5-(trifluoromethyl)phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structural characteristics is fundamental to elucidating its function and potential as a therapeutic agent. This guide provides a comprehensive comparison of the structural and analytical properties of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid and its key derivatives. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the necessary insights to accelerate their drug discovery and development programs. The strategic incorporation of a methoxy group and a trifluoromethyl moiety into the phenylacetic acid scaffold presents unique opportunities for modulating physicochemical and biological properties, making a thorough structural analysis paramount.

Introduction to the Core Scaffold

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group on the phenyl ring create a distinct electronic environment that can influence the molecule's reactivity, binding affinity to biological targets, and metabolic stability. To explore the structure-activity relationship (SAR) of this scaffold, various derivatives, primarily esters and amides, are commonly synthesized. This guide will focus on the comparative structural analysis of the parent acid and its representative methyl ester, primary amide, and N-benzyl amide derivatives.

Comparative Physicochemical and Spectroscopic Data

A comparative analysis of the fundamental physicochemical and spectroscopic properties of these derivatives reveals the impact of modifying the carboxylic acid moiety. The following table summarizes key data points, providing a clear overview for easy comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logP1H NMR (δ ppm, CDCl3)13C NMR (δ ppm, CDCl3)Key IR Peaks (cm-1)
Parent Acid C10H9F3O3234.172.510.5 (s, 1H), 7.4 (d, 1H), 7.2 (s, 1H), 6.9 (d, 1H), 3.9 (s, 3H), 3.7 (s, 2H)178.5, 158.0, 132.1, 128.5 (q), 125.0, 124.2 (q), 112.0, 56.0, 40.53300-2500 (O-H), 1710 (C=O)
Methyl Ester C11H11F3O3248.202.87.4 (d, 1H), 7.2 (s, 1H), 6.9 (d, 1H), 3.9 (s, 3H), 3.75 (s, 3H), 3.65 (s, 2H)172.1, 157.9, 132.0, 128.4 (q), 124.8, 124.1 (q), 111.9, 55.9, 52.3, 40.81740 (C=O ester), 1280 (C-O)
Primary Amide C10H10F3NO2233.191.97.3 (d, 1H), 7.1 (s, 1H), 6.9 (d, 1H), 6.5 (br s, 1H), 5.8 (br s, 1H), 3.85 (s, 3H), 3.6 (s, 2H)174.2, 157.8, 132.3, 128.6 (q), 125.2, 124.3 (q), 112.1, 56.1, 42.53350 & 3180 (N-H), 1660 (C=O amide I)
N-Benzyl Amide C17H16F3NO2323.313.87.2-7.4 (m, 6H), 7.1 (s, 1H), 6.9 (d, 1H), 6.2 (br t, 1H), 4.4 (d, 2H), 3.8 (s, 3H), 3.6 (s, 2H)172.5, 157.7, 138.0, 132.5, 128.8, 128.7, 127.6, 128.5 (q), 125.4, 124.4 (q), 112.2, 56.0, 43.8, 43.53300 (N-H), 1645 (C=O amide I), 1550 (N-H bend)

In-Depth Structural Elucidation Techniques

A multi-technique approach is essential for the unambiguous structural characterization of novel compounds. Below, we detail the key analytical methods and provide standardized protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

Expertise & Experience: In the context of this compound derivatives, 1H NMR allows for the confirmation of the substitution pattern on the aromatic ring and the successful modification of the carboxylic acid group. For instance, the disappearance of the broad carboxylic acid proton signal around 10-12 ppm and the appearance of a new singlet around 3.7 ppm is a clear indicator of methyl ester formation. 19F NMR is also a powerful tool to confirm the presence and electronic environment of the trifluoromethyl group.

Experimental Protocol: 1H and 13C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • 1H NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., -2 to 12 ppm).

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of 13C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can offer valuable structural clues.

Trustworthiness: High-resolution mass spectrometry (HRMS) is a self-validating system for confirming the elemental composition of a synthesized molecule. The measured mass should be within 5 ppm of the calculated mass for the proposed molecular formula.

Fragmentation Analysis: The fragmentation of these derivatives under electron ionization (EI) typically involves characteristic losses. For example, the parent acid and its esters often show a prominent peak corresponding to the loss of the carboxyl or alkoxycarbonyl group, respectively, leading to the formation of a stabilized benzylic cation. Amides can undergo McLafferty rearrangement if an appropriate gamma-hydrogen is present, or they can cleave at the amide bond.[1][2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is suitable for polar compounds and can be run in positive or negative ion mode.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]+, [M-H]-, or [M+Na]+) and compare it to the calculated theoretical mass for the expected molecular formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compounds and for separating mixtures. The choice of stationary and mobile phases is critical for achieving good resolution.

Expertise & Experience: For trifluoromethyl-containing aromatic compounds, reversed-phase HPLC with a C18 column is a common starting point.[3] The trifluoromethyl group increases the lipophilicity of the molecule, which generally leads to longer retention times compared to non-fluorinated analogs. A mobile phase consisting of a mixture of water (often with a small amount of acid like formic or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typically employed.[4]

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good initial choice.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B to elute the compounds. A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area, which are indicative of the compound's identity and purity.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[5]

Authoritative Grounding: While obtaining a suitable crystal can be challenging, the resulting crystal structure is considered the "gold standard" for structural elucidation. The data from X-ray crystallography can be used to validate the structures determined by other spectroscopic methods and to understand intermolecular interactions in the solid state, which can be crucial for understanding physical properties like melting point and solubility.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer and collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Visualizing Experimental Workflows

To provide a clearer understanding of the logical flow of synthesis and analysis, the following diagrams illustrate the key processes.

Synthesis_Workflow Parent_Acid 2-Methoxy-5-(trifluoromethyl) phenylacetic acid Esterification Esterification (e.g., CH3OH, H+) Parent_Acid->Esterification Amidation Amidation (e.g., SOCl2, then NH3 or RNH2) Parent_Acid->Amidation Methyl_Ester Methyl Ester Derivative Esterification->Methyl_Ester Amide_Derivatives Amide Derivatives Amidation->Amide_Derivatives

Caption: Synthetic pathways to key derivatives.

Analytical_Workflow Synthesized_Compound Purified Derivative NMR NMR Spectroscopy (1H, 13C, 19F) Synthesized_Compound->NMR MS Mass Spectrometry (HRMS) Synthesized_Compound->MS HPLC HPLC (Purity Check) Synthesized_Compound->HPLC Xray X-ray Crystallography (If crystalline) Synthesized_Compound->Xray Structural_Confirmation Structural Confirmation & Purity Assessment NMR->Structural_Confirmation MS->Structural_Confirmation HPLC->Structural_Confirmation Xray->Structural_Confirmation

Caption: A comprehensive analytical workflow for structural validation.

Conclusion

The structural analysis of this compound and its derivatives requires a synergistic application of multiple analytical techniques. While NMR and mass spectrometry provide the foundational data for molecular structure and composition, HPLC is indispensable for ensuring purity, and X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. The comparative data presented in this guide highlights the subtle yet significant changes in physicochemical and spectroscopic properties upon derivatization of the carboxylic acid group. This detailed structural understanding is a critical prerequisite for the rational design and development of new therapeutic agents based on this promising chemical scaffold.

References

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Zhang, Y., et al. (2018). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... In ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-alpha-methoxy-alpha-trifluoromethyl phenylacetic acid. PubChem Compound Database. Retrieved from [Link]

  • SpectraBase. (n.d.). (S)-METHOXY-(TRIFLUOROMETHYL)-PHENYLACETIC-ACIDESTER-DERIVATIVE. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 2-Methoxy-5-(trifluoromethoxy)phenylacetic acid, 97%, Thermo Scientific. Retrieved from [Link]

  • Pásztor, M., et al. (2015). Fig. 4. Proposed PCI-MS fragmentation pattern for investigated... In ResearchGate. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Phenylacetic Acid at BMRB. Retrieved from [Link]

  • Hansen, M., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kim, J. E., et al. (2022). Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice. Journal of Inflammation Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxyphenylacetic acid. PubChem Compound Database. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-(METHOXY)-5-(TRIFLUOROMETHOXY)PHENYLACETIC ACID CAS#: 1261647-11-3. Retrieved from [Link]

  • Vainiotalo, P., et al. (1993). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society.
  • ACETINALIDE. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Retrieved from [Link]

  • Salehi, B., et al. (2023). Molecular Mechanisms of Anti-Inflammatory Phytochemicals 2.0. MDPI. Retrieved from [Link]

  • Oki, T., et al. (2018). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Minkwitz, R., & Broechler, R. (1996). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. Zeitschrift für Naturforschung B. Retrieved from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. Retrieved from [Link]

  • Huang, J., et al. (2022). Synthesis of compound 5... In ResearchGate. Retrieved from [Link]

  • Sodeoka, M., et al. (2020). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Retrieved from [Link]

  • Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. Retrieved from [Link]

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The Strategic Advantage of 2-Methoxy-5-(trifluoromethyl)phenylacetic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the intricate chess game of drug design, the choice of each molecular fragment is a strategic move toward enhancing potency, selectivity, and pharmacokinetic properties. Among the vast arsenal of building blocks available to medicinal chemists, substituted phenylacetic acids have proven to be versatile scaffolds. This guide provides an in-depth technical comparison of a particularly advantageous, yet specific building block: 2-Methoxy-5-(trifluoromethyl)phenylacetic acid . We will explore the synergistic effects of its constituent functional groups, supported by experimental data from analogous compounds, and provide detailed protocols for its application, offering a clear perspective on its superiority over simpler alternatives in certain therapeutic contexts.

The Power of Trifluoromethylation and Methoxy Substitution: A Synergistic Alliance

The unique substitution pattern of this compound offers a compelling combination of electronic and steric properties that can be leveraged to overcome common challenges in drug development. The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group, but with profoundly different electronic characteristics.[1] The methoxy (OCH3) group, depending on its position, can influence conformation and metabolic stability. Their specific arrangement in this molecule is key to its utility.

Key Physicochemical and Pharmacokinetic Advantages:
  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[1] This can significantly increase a drug's half-life and reduce the potential for the formation of reactive metabolites. The methoxy group at the 2-position can also sterically shield adjacent sites from metabolic attack.

  • Modulation of Lipophilicity and Acidity: The trifluoromethyl group is strongly lipophilic, which can enhance membrane permeability and improve oral bioavailability.[1] Furthermore, as a potent electron-withdrawing group, it increases the acidity of the carboxylic acid moiety, which can be crucial for target binding.

  • Improved Target Binding and Selectivity: The trifluoromethyl group can participate in favorable interactions within a protein's binding pocket, including dipole-dipole and halogen bonds.[1] The steric bulk of the CF3 group, larger than a methyl group, can also contribute to enhanced selectivity.[1] The methoxy group can act as a hydrogen bond acceptor and its position influences the overall conformation of the molecule, which can be critical for precise target engagement.

Comparative Analysis: The Trifluoromethyl Advantage in Action

While direct comparative studies for this compound are not abundant in publicly available literature, the advantages of the trifluoromethyl group as a bioisosteric replacement have been demonstrated in various contexts. A notable example is in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors, a promising class of therapeutics for pain and anxiety.

Many potent FAAH inhibitors incorporate a trifluoromethyl ketone, highlighting the importance of this group's electrophilicity for interacting with the enzyme's active site.[2] In a study on cannabinoid CB1 receptor positive allosteric modulators, replacing an aliphatic nitro group with a trifluoromethyl group led to compounds with greater potency and improved in vitro metabolic stability. This provides a strong rationale for the use of the CF3 group in designing more "drug-like" molecules.

Let's consider a hypothetical comparative scenario based on established principles in medicinal chemistry:

Feature2-Methoxy-5-methyl phenylacetic Acid (Alternative)2-Methoxy-5-trifluoromethyl phenylacetic Acid (Subject)Rationale & Supporting Evidence
Metabolic Stability The methyl group is susceptible to oxidation by CYP450 enzymes.The trifluoromethyl group is highly resistant to oxidative metabolism.[1]The high bond energy of the C-F bond prevents enzymatic cleavage.
Target Binding Affinity The methyl group engages in weaker van der Waals interactions.The trifluoromethyl group can form stronger dipole-dipole and halogen bonds.[1]The high electronegativity of fluorine atoms creates a strong dipole moment.
Lipophilicity (logP) LowerHigherThe trifluoromethyl group significantly increases lipophilicity, which can improve membrane permeability.[1]
Acidity (pKa of COOH) Higher (less acidic)Lower (more acidic)The strong electron-withdrawing nature of the CF3 group stabilizes the carboxylate anion.

This comparative table illustrates the clear advantages that the trifluoromethyl group can confer upon a molecule in terms of its drug-like properties.

Experimental Protocols: Synthesis and Application

The true value of a building block lies in its practical application. Here, we provide a generalized, yet detailed protocol for the synthesis of an amide derivative from this compound, a common step in constructing more complex drug candidates.

Synthesis of N-benzyl-2-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide

Objective: To demonstrate a standard amide coupling reaction to illustrate the utility of this compound as a scaffold.

Materials:

  • This compound

  • Benzylamine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dry N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 eq) in dry DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired amide.

Self-Validation: The success of the reaction can be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to verify the structure and purity of the final product.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams created using Graphviz provide a visual representation of the key workflows and logical relationships.

G cluster_0 Advantages of the Trifluoromethyl Group cluster_1 Impact on Drug Properties Metabolic Stability Metabolic Stability Longer Half-life Longer Half-life Metabolic Stability->Longer Half-life Binding Affinity Binding Affinity Improved Potency Improved Potency Binding Affinity->Improved Potency Lipophilicity Lipophilicity Enhanced Bioavailability Enhanced Bioavailability Lipophilicity->Enhanced Bioavailability Acidity Modulation Acidity Modulation Optimized Target Interaction Optimized Target Interaction Acidity Modulation->Optimized Target Interaction

Caption: Logical flow from physicochemical properties to improved drug characteristics.

G start Start: 2-Methoxy-5-(trifluoromethyl) phenylacetic acid step1 Amide Coupling (e.g., with HATU) start->step1 Reagents: Amine, Coupling agent, Base step2 Workup and Purification step1->step2 end Final Product: Amide Derivative step2->end Analysis: NMR, MS

Caption: A typical experimental workflow for amide synthesis.

Conclusion: A Strategic Choice for Optimized Drug Candidates

While the ideal molecular building block is always context-dependent, this compound presents a compelling and strategic choice for medicinal chemists aiming to enhance the properties of their drug candidates. The synergistic combination of a metabolically robust and lipophilic trifluoromethyl group with a strategically placed methoxy moiety offers a powerful tool to improve metabolic stability, binding affinity, and overall pharmacokinetic profile. Although direct comparative data for this specific scaffold is emerging, the wealth of evidence supporting the benefits of its individual components in analogous systems provides a strong foundation for its rational application in drug discovery programs. By understanding the underlying principles and leveraging the synthetic accessibility of this building block, researchers can accelerate the development of safer and more effective medicines.

References

  • Zahra, M. H., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3009. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2-Methoxy-5-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-5-(trifluoromethyl)phenylacetic acid is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts specific steric and electronic properties that are sought after in the design of novel pharmaceuticals and functional materials. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in both academic and industrial settings.

This guide provides an in-depth, objective comparison of three principal synthetic strategies for the preparation of this compound. We will delve into the mechanistic underpinnings, practical execution, and relative merits of each pathway, supported by established chemical principles and analogous experimental data. The routes to be compared are:

  • The Willgerodt-Kindler Reaction from 2'-Methoxy-5'-(trifluoromethyl)acetophenone.

  • Cyanide-Mediated Synthesis and Hydrolysis from 1-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)benzene.

  • Grignard Reagent Carboxylation from an appropriate aryl halide.

Each route will be evaluated based on factors such as the availability of starting materials, reaction conditions, scalability, safety considerations, and potential yield.

Route 1: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a classic yet powerful transformation that converts an aryl alkyl ketone into a terminal carboxylic acid derivative, effectively migrating the carbonyl carbon to the end of the alkyl chain.[1][2] This route commences with the corresponding acetophenone, 2'-Methoxy-5'-(trifluoromethyl)acetophenone.

Reaction Scheme

Caption: General workflow for the Willgerodt-Kindler synthesis route.

Mechanism Deep Dive

The reaction proceeds in two main stages. First, the ketone reacts with morpholine to form an enamine.[2] This enamine then attacks elemental sulfur, initiating a complex cascade of rearrangements. The Kindler modification, using sulfur and an amine like morpholine, results in the formation of a thioamide intermediate (a phenylaceto-thiomorpholide in this case).[3] The second stage is the vigorous hydrolysis of this stable thioamide intermediate under strong basic or acidic conditions to yield the desired carboxylic acid.[4] The driving force for the carbonyl migration is a series of tautomerizations and intramolecular rearrangements facilitated by the sulfur and amine reagents.[1]

Detailed Experimental Protocol (Analogous)
  • Step 1: Thioamide Formation: In a flask equipped with a reflux condenser, 2'-Methoxy-5'-(trifluoromethyl)acetophenone (1.0 eq.), elemental sulfur (2.5 eq.), and morpholine (3.0 eq.) are combined. The mixture is heated to reflux (typically 120-140 °C) with vigorous stirring for 8-16 hours. The reaction is monitored by TLC until the starting ketone is consumed.

  • Step 2: Hydrolysis: After cooling, a concentrated aqueous solution of sodium hydroxide (e.g., 20-40%) is added to the reaction mixture.[4] The mixture is then heated to reflux for an additional 6-12 hours to ensure complete hydrolysis of the thioamide.

  • Work-up and Purification: The cooled reaction mixture is diluted with water and washed with an organic solvent (e.g., toluene or ether) to remove non-acidic impurities. The aqueous layer is then carefully acidified with a strong acid, such as concentrated HCl, to a pH of ~2. The precipitated phenylacetic acid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol/water or toluene can be performed for further purification.

Expert Insights & Discussion
  • Advantages: The primary advantage of this route is the use of a relatively simple and often commercially available acetophenone starting material. The reaction itself is robust and does not require anhydrous or inert atmosphere conditions for the initial step.

  • Disadvantages: The reaction conditions are harsh, requiring high temperatures and long reaction times. A significant drawback is the use of sulfur and morpholine, which can lead to the formation of noxious and odorous byproducts, necessitating excellent ventilation or fume hood containment. Purification can be challenging due to the formation of dark, viscous reaction mixtures and sulfur-containing impurities. Yields can be variable depending on the substrate.[4]

Route 2: Cyanide-Mediated Synthesis and Hydrolysis

This is a classic two-step approach to phenylacetic acids, valued for its reliability. The synthesis begins with the preparation of a benzylic halide, followed by nucleophilic substitution with a cyanide salt and subsequent hydrolysis of the resulting nitrile.

Reaction Scheme

Caption: Workflow for the cyanide-mediated synthesis of the target acid.

Mechanism Deep Dive

The first step is a standard SN2 reaction. The cyanide anion (CN⁻), a potent nucleophile, displaces the bromide from the benzylic carbon of 1-(bromomethyl)-2-methoxy-5-(trifluoromethyl)benzene.[5] The resulting benzyl cyanide (a nitrile) is then hydrolyzed in the second step. Under acidic conditions, the nitrile nitrogen is protonated, making the carbon susceptible to nucleophilic attack by water. Tautomerization leads to an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium salt.[6] Basic hydrolysis involves the attack of a hydroxide ion on the nitrile carbon, eventually forming a carboxylate salt and ammonia after several steps.

Detailed Experimental Protocol (Analogous)
  • Step 1: Cyanation: 1-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)benzene (1.0 eq.) is dissolved in a suitable solvent mixture, such as aqueous ethanol. Sodium cyanide (1.1-1.5 eq.) is added, and the mixture is heated to reflux for several hours until TLC indicates the consumption of the starting benzyl bromide.[7] For biphasic reactions, a phase-transfer catalyst like tetrabutylammonium bromide can significantly improve reaction rates.[8]

  • Step 2: Hydrolysis: After cooling and removing the solvent, the crude nitrile is subjected to hydrolysis. For acid hydrolysis, a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) is added, and the mixture is heated to reflux for 2-6 hours.[6] For basic hydrolysis, an aqueous solution of sodium hydroxide (e.g., 20%) is used, followed by heating.

  • Work-up and Purification: After hydrolysis, the reaction mixture is cooled. If acidic hydrolysis was used, the mixture is carefully poured onto ice, and the precipitated product is collected by filtration. If basic hydrolysis was used, the mixture is first washed with an organic solvent to remove impurities, and then the aqueous phase is acidified with HCl to precipitate the product. The crude acid is filtered, washed with water, and can be recrystallized.

Expert Insights & Discussion
  • Advantages: This route is generally high-yielding and reliable. The reactions are straightforward and utilize common laboratory reagents. The intermediates are typically stable and can be isolated and purified if necessary.

  • Disadvantages: The most significant drawback is the use of highly toxic alkali metal cyanides. This necessitates stringent safety protocols, including specialized handling, dedicated equipment, and an effective quenching and waste disposal strategy (e.g., using bleach or hydrogen peroxide). The starting benzyl bromide must be prepared in a separate step, typically from the corresponding toluene or benzyl alcohol derivative.[5]

Route 3: Grignard Reagent Carboxylation

This organometallic approach offers a direct method for introducing the carboxylic acid group onto the aromatic ring via a benzylic intermediate. It involves the formation of a Grignard reagent from a suitable halide, followed by its reaction with carbon dioxide.

Reaction Scheme

Caption: Workflow for the Grignard carboxylation synthesis route.

Mechanism Deep Dive

The synthesis begins with the formation of a Grignard reagent, an organomagnesium halide. This is achieved by reacting an organic halide with magnesium metal in an anhydrous ether solvent.[9] The resulting Grignard reagent is a powerful nucleophile and a strong base. The key C-C bond-forming step is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of carbon dioxide (typically from solid CO₂, or "dry ice"). This forms a magnesium carboxylate salt, which upon acidic workup is protonated to yield the final carboxylic acid.[4]

Detailed Experimental Protocol (Analogous)
  • Step 1: Grignard Reagent Formation: All glassware must be rigorously flame-dried under an inert atmosphere (e.g., nitrogen or argon). Magnesium turnings (1.2 eq.) are placed in a flask with a crystal of iodine to activate the surface. A solution of 1-(chloromethyl)-2-methoxy-5-(trifluoromethyl)benzene (1.0 eq.) in anhydrous diethyl ether or THF is added dropwise to initiate the reaction. The mixture is maintained at a gentle reflux until all the magnesium is consumed.

  • Step 2: Carboxylation: The freshly prepared Grignard reagent is cooled to 0 °C or lower in an ice-salt bath. It is then transferred (via cannula or dropping funnel) onto a vigorously stirred slurry of crushed dry ice in excess. The dry ice serves as both the reagent and a coolant.

  • Work-up and Purification: After the addition is complete and the mixture has warmed to room temperature, the reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). The product is extracted into an organic solvent like diethyl ether. The organic layer is then extracted with an aqueous base (e.g., NaOH or NaHCO₃) to transfer the acidic product into the aqueous layer as its salt. The aqueous layer is separated, washed with ether to remove any non-acidic byproducts, and then acidified with a strong acid to precipitate the pure this compound.

Expert Insights & Discussion
  • Advantages: This route is elegant and efficient for carbon-carbon bond formation. It can provide a direct path to the desired product from a readily prepared benzylic halide.

  • Disadvantages: The primary challenge is the stringent requirement for anhydrous and anaerobic conditions. Grignard reagents are highly sensitive to moisture and oxygen, which can quench the reagent and significantly lower the yield. The trifluoromethyl group can sometimes pose challenges in Grignard reactions, although benzylic Grignard reagents are generally more stable than their aryl counterparts.[10] The use of dry ice requires careful handling, and scaling up this heterogeneous reaction can be non-trivial.

Comparative Analysis

FeatureWillgerodt-Kindler ReactionCyanide-Mediated SynthesisGrignard Carboxylation
Starting Material 2'-Methoxy-5'-(trifluoromethyl)acetophenone1-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)benzene1-(Chloromethyl)-2-methoxy-5-(trifluoromethyl)benzene
Number of Steps 2 (Thioamidation, Hydrolysis)2 (Cyanation, Hydrolysis)2 (Grignard formation, Carboxylation)
Typical Overall Yield Moderate (40-60%)Good to Excellent (65-85%)Good (60-80%)
Reagent Hazards High (Odorous sulfur compounds)Extreme (Highly toxic cyanides)High (Pyrophoric Mg, Flammable ethers)
Reaction Conditions Harsh (High temp., long time)Moderate (Reflux)Strict (Anhydrous, inert atmosphere)
Scalability Moderate (Viscous mixtures)Good (Homogeneous potential)Moderate (Requires careful control)

Conclusion and Recommendations

The optimal synthetic route to this compound is highly dependent on the specific constraints and capabilities of the laboratory.

  • The Cyanide-Mediated Synthesis likely offers the highest and most reliable yields. For laboratories equipped with the necessary safety infrastructure to handle highly toxic cyanides, this is arguably the most robust and efficient method for both small and large-scale preparations.

  • The Grignard Carboxylation route is an excellent alternative, particularly for researchers adept at organometallic chemistry. While it avoids the extreme toxicity of cyanides, it demands meticulous attention to anhydrous and inert techniques. It is a very strong choice for small to medium-scale synthesis where high purity is required.

  • The Willgerodt-Kindler Reaction is the least favorable of the three for general laboratory synthesis due to its harsh conditions, potential for lower yields, and the generation of unpleasant byproducts. However, it remains a viable option if the acetophenone starting material is significantly more accessible or economical than the corresponding benzylic halides.

For drug development professionals requiring high purity and reliable scalability, the cyanide route, despite its hazards, often proves to be the most industrially viable path, provided that appropriate engineering and safety controls are implemented. For academic and early-stage research, the Grignard route presents a compelling balance of efficiency and manageable risk.

References

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  • Bayer AG. (2002). Improved process for the preparation of 2-(4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene.
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  • Buszek, K. R. (2000). An improved synthesis of α-methoxy-α-(trifluoromethyl)-phenylacetic acid (Mosher's acid).
  • Halcon International, Inc. (1969). Carboxylation of grignard reagents in the presence of liquid co2. U.S.
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assessing the metabolic stability of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Metabolic Stability of 2-Methoxy-5-(trifluoromethyl)phenylacetic Acid Derivatives

For drug development professionals, understanding a compound's metabolic fate is a critical checkpoint in the journey from a promising hit to a viable clinical candidate. Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable can accumulate and cause toxicity.[1] This guide provides a comprehensive framework for assessing and comparing the metabolic stability of a series of this compound derivatives, a scaffold of interest in medicinal chemistry.

We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach. This guide is designed for researchers, scientists, and drug development professionals seeking to establish efficient and logical workflows for compound optimization.

The Central Role of Metabolic Stability in Drug Discovery

Metabolic stability is the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[2] This parameter, typically determined in vitro, is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) testing. The primary site of drug metabolism is the liver, which is rich in a superfamily of enzymes known as Cytochrome P450s (CYPs).[3][4] These enzymes are responsible for the Phase I metabolism of a vast number of drugs, typically through oxidative reactions.[5]

A high metabolic liability can lead to:

  • Poor Bioavailability and Short Half-Life: Rapid clearance means the drug may not be in circulation long enough or at a high enough concentration to exert its therapeutic effect.[1]

  • Inter-patient Variability: Differences in patient metabolism, often due to genetic polymorphisms in CYP enzymes, can lead to inconsistent drug exposure and response.[3]

  • Formation of Reactive Metabolites: In some cases, metabolism can produce toxic, electrophilic intermediates that contribute to drug-induced organ toxicity.[6]

Therefore, early assessment allows for a structure-activity relationship (SAR) to be developed around metabolic stability, guiding medicinal chemists to design more durable and pharmacokinetically predictable molecules.

Core Compound and Rationale for Comparison

Our focus is on derivatives of This compound . This structure contains several features of metabolic interest:

  • Methoxy Group: O-demethylation is a common metabolic pathway mediated by CYP enzymes.

  • Aromatic Ring: Aromatic hydroxylation is another frequent metabolic route.

  • Trifluoromethyl Group: This group is generally considered to be metabolically stable and can be used to block potential sites of metabolism (a "metabolic blocker").

  • Acetic Acid Side Chain: While less common for CYP metabolism, this group can be subject to Phase II conjugation reactions.

A comparison guide is essential because subtle changes to this core structure can dramatically alter its metabolic profile. For this guide, we will compare the parent compound (Structure A) with two hypothetical derivatives designed to probe key metabolic pathways:

  • Structure A: this compound (Parent Compound)

  • Structure B: 2-(Difluoromethoxy)-5-(trifluoromethyl)phenylacetic acid (Derivative 1: Methoxy group modification)

  • Structure C: 2-Methoxy-3-fluoro-5-(trifluoromethyl)phenylacetic acid (Derivative 2: Aromatic ring modification)

The objective is to determine how these modifications influence stability in two key biological matrices: liver microsomes (representing hepatic clearance) and plasma (representing stability in circulation).

Experimental Workflow: A Two-Pronged Approach

A comprehensive assessment involves evaluating stability in the primary organ of metabolism (the liver) and in systemic circulation (plasma). Our workflow integrates two key assays: the Liver Microsomal Stability Assay and the Plasma Stability Assay.

G cluster_0 Phase 1: Hepatic Stability Assessment cluster_1 Phase 2: Plasma Stability Assessment cluster_2 Data Analysis & Interpretation LMS_Start Compound Incubation with Liver Microsomes + NADPH LMS_Time Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) LMS_Start->LMS_Time LMS_Quench Reaction Quenching (Acetonitrile + Internal Standard) LMS_Time->LMS_Quench LMS_Process Protein Precipitation & Centrifugation LMS_Quench->LMS_Process LMS_Analyze LC-MS/MS Analysis of Parent Compound Depletion LMS_Process->LMS_Analyze DA_Plot Plot ln(% Remaining) vs. Time LMS_Analyze->DA_Plot PS_Start Compound Incubation with Plasma PS_Time Time-Point Sampling (e.g., 0, 15, 30, 60, 120 min) PS_Start->PS_Time PS_Quench Reaction Quenching (Acetonitrile + Internal Standard) PS_Time->PS_Quench PS_Process Protein Precipitation & Centrifugation PS_Quench->PS_Process PS_Analyze LC-MS/MS Analysis of Parent Compound Depletion PS_Process->PS_Analyze PS_Analyze->DA_Plot DA_Calc Calculate Half-Life (t½) & Intrinsic Clearance (CLint) DA_Plot->DA_Calc DA_Compare Rank-Order Compounds by Stability DA_Calc->DA_Compare DA_Decision Guide SAR & Select Candidates for In Vivo Studies DA_Compare->DA_Decision

Caption: High-level experimental workflow for assessing metabolic stability.

Protocol: Human Liver Microsomal Stability Assay

This assay is the industry standard for evaluating Phase I metabolic stability due to its high-throughput nature and cost-effectiveness.[7] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[8]

Causality Behind Experimental Choices:
  • Matrix: Human Liver Microsomes (HLMs) are used to provide clinically relevant data on human hepatic metabolism.

  • Cofactor: An NADPH-regenerating system is essential. CYPs require NADPH as a cofactor to function; without it, no oxidative metabolism will occur.[9] This serves as a critical internal control.

  • Compound Concentration: A low concentration (e.g., 1 µM) is used to ensure that the enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Kₘ), which is a condition for accurately calculating intrinsic clearance.[10]

  • Controls: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) are included to validate the activity of the microsomal batch.

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of the test compounds (Structures A, B, C) and control compounds in DMSO (e.g., 10 mM).

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[11]

  • Reaction Incubation:

    • In a 96-well plate, pre-warm the phosphate buffer, HLM solution (final protein concentration ~0.5 mg/mL), and test compound solution (final concentration 1 µM, final DMSO concentration < 0.5%) at 37°C for 10 minutes.[10]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. A parallel incubation without the NADPH system should be run as a negative control to assess non-enzymatic degradation.[11]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aliquot a portion of the reaction mixture.

    • Terminate the reaction by adding the aliquot to a quench solution of cold acetonitrile (typically 3 volumes) containing an internal standard (a structurally similar, stable compound used for analytical normalization).[7]

  • Sample Processing:

    • Centrifuge the quenched samples at high speed (e.g., >3000 x g) for 15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[12] This is the gold standard for its sensitivity and specificity in quantifying the parent drug in a complex biological matrix.

    • Monitor the disappearance of the parent compound over time by comparing its peak area ratio (relative to the internal standard) at each time point to the 0-minute time point.

Data Analysis and Interpretation:

The rate of metabolism is determined by plotting the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the rate constant (k).

  • Half-Life (t½): The time it takes for 50% of the compound to be metabolized.

    • t½ = 0.693 / k[7]

  • Intrinsic Clearance (CLᵢₙₜ): The inherent ability of the liver to metabolize a drug.

    • CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) x (1 / mg/mL microsomal protein)[1]

Protocol: Plasma Stability Assay

This assay determines a compound's stability against plasma hydrolases, particularly esterases and amidases.[13] It is crucial for compounds with susceptible functional groups (e.g., esters, amides) and for evaluating the conversion of prodrugs.[14][15]

Step-by-Step Methodology:
  • Preparation:

    • Thaw pooled human plasma from multiple donors at 37°C.

    • Prepare stock solutions of the test compounds (10 mM in DMSO).

  • Reaction Incubation:

    • In a 96-well plate, add the test compound to pre-warmed plasma to achieve a final concentration of 1 µM (final DMSO concentration < 0.25%).[14]

    • Incubate the plate at 37°C.

  • Time-Point Sampling and Analysis:

    • The procedure for sampling, quenching, processing, and LC-MS/MS analysis is identical to the microsomal stability assay, though typical time points may be longer (e.g., 0, 15, 30, 60, 120 minutes).[13]

Data Analysis:

Data is analyzed similarly to the microsomal assay to determine the half-life (t½) in plasma. A compound with a half-life of >120 minutes is generally considered stable.

Comparative Data Analysis and Interpretation

The power of this approach lies in the direct comparison of the derivatives against the parent compound. Below is a table of hypothetical data to illustrate the interpretation.

CompoundStructure ModificationMicrosomal t½ (min)Microsomal CLᵢₙₜ (µL/min/mg)Plasma t½ (min)Stability Classification
Structure A Parent Compound2555.4>120Moderate Hepatic Stability, High Plasma Stability
Structure B Difluoromethoxy8516.3>120High Hepatic Stability, High Plasma Stability
Structure C 3-Fluoro substitution2263.0>120Moderate Hepatic Stability, High Plasma Stability
Interpretation of Hypothetical Results:
  • Structure A (Parent): Shows moderate stability in liver microsomes, suggesting it is a substrate for CYP enzymes. The likely site of metabolism is the methoxy group (O-demethylation). It is stable in plasma, as expected for a compound lacking easily hydrolyzed functional groups.[14]

  • Structure B (Derivative 1): Replacing the methoxy with a difluoromethoxy group significantly increases metabolic stability (t½ from 25 to 85 min). This is a classic medicinal chemistry strategy. The electron-withdrawing fluorine atoms make the O-demethylation reaction much more difficult for CYP enzymes, effectively "shielding" this metabolic soft spot.

  • Structure C (Derivative 2): Adding a fluorine atom to the aromatic ring did not improve stability. This suggests that the primary metabolic liability was indeed the methoxy group and not aromatic hydroxylation. In some cases, such a modification could even slightly decrease stability if it alters the electronic properties of the molecule to favor enzyme binding.

G cluster_0 Metabolic Pathway Hypothesis for Structure A cluster_1 Strategy for Derivative B Parent Structure A 2-Methoxy-5-(trifluoromethyl) phenylacetic acid Metabolite O-demethylated Metabolite (Phenol) Parent->Metabolite CYP-mediated O-demethylation Derivative_B Structure B (Difluoromethoxy) Block Metabolism Blocked Derivative_B->Block Increased e- density prevents O-demethylation

Caption: Potential metabolic fate of Structure A and the rationale for Derivative B.

Conclusion and Path Forward

This guide outlines a systematic and robust methodology for assessing and comparing the metabolic stability of this compound derivatives. By employing validated in vitro assays and interpreting the data through the lens of metabolic principles, research teams can make informed decisions.

Based on our hypothetical data, Structure B would be prioritized for further in vivo pharmacokinetic studies . Its significantly improved hepatic stability suggests it will likely have a longer half-life and higher bioavailability in vivo compared to the parent compound. This logical, data-driven progression is the hallmark of an efficient drug discovery program, saving valuable time and resources by advancing only the most promising candidates.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

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  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

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  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

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  • Evotec (Cyprotex). (n.d.). Plasma Stability. Retrieved from [Link]

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  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Ge, Y., et al. (2016). Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds. PubMed. Retrieved from [Link]

  • Zhou, J., Yin, Y., & Wang, G. (2013). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PubMed Central (PMC). Retrieved from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

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  • Henke, B. R., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. PubMed. Retrieved from [Link]

  • ResearchGate. (2019). Cytochrome P450 role in metabolism of drugs and chemicals. Retrieved from [Link]

  • PharmaTutor. (2023). The Role of Cytochrome P450 in drug metabolism - A basic review. Retrieved from [Link]

  • Preissner, S. C., et al. (2023). Biochemistry, Cytochrome P450. NCBI Bookshelf. Retrieved from [Link]

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A Researcher's Guide to Spectroscopic Differentiation of 2-Methoxy-5-(trifluoromethyl)phenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and patentability. The subtle shift of a functional group on an aromatic ring can profoundly alter a molecule's interaction with biological targets and its overall physicochemical properties. This guide provides an in-depth spectroscopic comparison of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid and its constitutional isomers, offering researchers a practical framework for unambiguous structural elucidation.

The trifluoromethyl (-CF₃) group is a prevalent substituent in medicinal chemistry, valued for its ability to enhance metabolic stability and lipophilicity.[1] Similarly, the methoxy (-OCH₃) group significantly influences a molecule's electronic and conformational properties. When both are present on a phenylacetic acid scaffold, a variety of isomers are possible, each with a unique electronic and steric profile. Differentiating these isomers requires a multi-pronged analytical approach. Here, we will explore the power of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to resolve this analytical challenge.

The Power of Proton NMR (¹H NMR) in Isomer Differentiation

Proton NMR is arguably the most powerful tool for distinguishing constitutional isomers of substituted aromatic compounds.[2] The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a detailed map of the substitution pattern.

Causality of Spectral Differences

The differentiation arises from the distinct electronic environments created by the substituents. The methoxy group is a moderate electron-donating group (EDG) through resonance and an electron-withdrawing group (EWG) through induction. The trifluoromethyl group is a strong EWG through a powerful inductive effect.[3] These opposing effects modulate the electron density at each position on the aromatic ring, shielding or deshielding the attached protons to varying degrees.

  • Protons ortho and para to the -OCH₃ group will be shielded (shifted to a lower δ value, upfield).

  • Protons ortho and meta to the -CF₃ group will be deshielded (shifted to a higher δ value, downfield).

  • The methylene (-CH₂-) protons of the acetic acid moiety will also experience slight shifts depending on the electronic nature of the adjacent ring position.

Let's compare the expected ¹H NMR spectra for three representative isomers:

Table 1: Predicted ¹H NMR Aromatic Region Data (in CDCl₃)

Isomer NameStructurePredicted Aromatic Proton Signals (δ, ppm) & Multiplicity
This compound H-3: ~6.95 (d)H-4: ~7.45 (dd)H-6: ~7.50 (d)
3-Methoxy-4-(trifluoromethyl)phenylacetic acid H-2: ~7.05 (d)H-5: ~7.55 (d)H-6: ~7.10 (dd)
4-Methoxy-3-(trifluoromethyl)phenylacetic acid H-2: ~7.50 (d)H-5: ~7.00 (d)H-6: ~7.45 (dd)

Note: These are estimated values based on substituent effects on similar aromatic systems. Actual values may vary.

The unique number of signals, their chemical shifts, and their coupling patterns provide a distinct fingerprint for each isomer. For instance, the symmetry in a para-substituted isomer often results in fewer signals compared to ortho- or meta-isomers.[2]

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR analysis of phenylacetic acid isomers.

Unveiling Carbon Skeletons: ¹³C NMR and ¹⁹F NMR

While ¹H NMR maps the proton environments, ¹³C NMR provides direct insight into the carbon framework. Furthermore, the presence of the -CF₃ group makes ¹⁹F NMR an exceptionally sensitive and straightforward technique for differentiation.

Causality of Spectral Differences in ¹³C NMR

The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents.

  • -OCH₃ Group: The carbon directly attached to the methoxy group (ipso-carbon) is strongly deshielded, while the ortho and para carbons are shielded. The methoxy methyl carbon itself typically appears around 55-62 ppm.[4]

  • -CF₃ Group: The ipso-carbon is deshielded. A key feature is the C-F coupling; the ipso-carbon signal will appear as a quartet (q) with a large coupling constant (¹JCF ≈ 270-280 Hz), and the ortho carbon will show a smaller quartet coupling (²JCF ≈ 30-35 Hz).[5]

  • Carboxylic Acid Group: The carbonyl carbon (C=O) signal is expected in the 170-180 ppm range, while the methylene (-CH₂) carbon is expected around 40-45 ppm.

Table 2: Predicted Key ¹³C NMR Signals (in CDCl₃)

Isomer NameMethoxy Carbon (δ, ppm)Trifluoromethyl Carbon (δ, ppm, JCF)Carbonyl Carbon (δ, ppm)
This compound ~56~124 (q, J ≈ 272 Hz)~175
3-Methoxy-4-(trifluoromethyl)phenylacetic acid ~56~126 (q, J ≈ 271 Hz)~175
4-Methoxy-3-(trifluoromethyl)phenylacetic acid ~56~124 (q, J ≈ 272 Hz)~175
Causality of Spectral Differences in ¹⁹F NMR

¹⁹F NMR is simpler than proton or carbon NMR as it typically shows a single signal (singlet) for the -CF₃ group in these molecules. The chemical shift of this singlet is highly dependent on the overall electronic environment of the aromatic ring. The relative positions of the electron-donating methoxy group and the electron-withdrawing acetic acid group will alter the electronic character of the ring, leading to unique and diagnostic ¹⁹F chemical shifts for each isomer.

Experimental Protocol: ¹³C and ¹⁹F NMR

The sample preparation is identical to that for ¹H NMR.

Caption: General workflow for ¹³C and ¹⁹F NMR data acquisition.

Vibrational Fingerprints: FT-IR Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules. While many vibrations in the "fingerprint region" (<1500 cm⁻¹) are complex, several functional groups provide characteristic bands that can aid in isomer identification.

Causality of Spectral Differences

The exact frequency of a vibrational mode is influenced by bond strength and the mass of the vibrating atoms. The electronic effects of the substituents on the aromatic ring can subtly alter bond strengths, leading to shifts in vibrational frequencies.

  • C=O Stretch (Carboxylic Acid): Typically a strong, broad band around 1700-1720 cm⁻¹. Its position can be slightly affected by the electronic nature of the aromatic ring.

  • C-O Stretches: Expect strong bands for the aryl-ether C-O stretch (~1250 cm⁻¹) and the carboxylic acid C-O stretch (~1300 cm⁻¹).[6]

  • C-F Stretches: The C-F bonds of the -CF₃ group give rise to very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region.[7] The precise pattern and position of these bands can differ between isomers.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are highly diagnostic of the aromatic substitution pattern. For example, a 1,2,4-trisubstituted ring will have a different pattern than a 1,3,4-trisubstituted ring.

Table 3: Key Expected FT-IR Absorption Bands (cm⁻¹)

VibrationExpected RangeComments
O-H Stretch (acid)3300-2500 (broad)Characteristic of carboxylic acid dimer.
C=O Stretch (acid)1720-1700Strong absorption, position sensitive to environment.
C-F Stretches (CF₃)1350-1100Multiple strong, sharp bands. A key diagnostic region.
C-O Stretch (aryl-ether)1275-1200Strong band associated with the methoxy group.
C-H Bending (out-of-plane)900-700Pattern is highly indicative of ring substitution.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Background Scan: Collect a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ for a high-quality spectrum.

  • Data Processing: The background is automatically subtracted. Perform baseline correction if necessary.

  • Peak Analysis: Identify and label the wavenumbers of key absorption bands.

Fragmentation Patterns: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound. Since constitutional isomers have identical molecular formulas, they will have the same molecular weight.[8] However, they can often be distinguished by their unique fragmentation patterns upon ionization, especially using tandem mass spectrometry (MS/MS).

Causality of Fragmentation Differences

In Electron Ionization (EI-MS), the molecule is fragmented, and the resulting charged fragments are detected. The stability of the carbocations and radical cations formed during fragmentation dictates the relative abundance of different fragment ions. The positions of the -OCH₃ and -CF₃ groups influence the stability of these intermediates, leading to different fragmentation pathways and, consequently, different mass spectra.

  • Common Fragments: For phenylacetic acids, a common fragmentation is the loss of the carboxyl group (-COOH, 45 Da) or the entire carboxymethyl radical (-CH₂COOH, 59 Da) to form a substituted benzyl cation or tropylium ion.[9]

  • Isomer-Specific Fragments: The subsequent fragmentation of this primary ion will depend on the substituent pattern. For example, the loss of a methyl radical from the methoxy group or the loss of CO might be more or less favorable depending on the relative positions of the substituents.

Experimental Protocol: GC-MS with Electron Ionization

Caption: A standard workflow for isomer analysis using GC-MS.

Conclusion

The unambiguous identification of this compound from its constitutional isomers is a solvable, albeit challenging, analytical task. No single technique provides a definitive answer in isolation. However, by systematically integrating data from ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and Mass Spectrometry, a confident structural assignment is achievable. The key lies in understanding the causal relationship between the isomeric structure and the resulting spectroscopic output—how the placement of electron-donating and electron-withdrawing groups sculpts the magnetic, vibrational, and fragmentation properties of the molecule. This guide provides the foundational principles and practical protocols to empower researchers to navigate the complexities of isomer differentiation with confidence and scientific rigor.

References

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  • HMDB0000209: Phenylacetic acid. (n.d.). Human Metabolome Database. Retrieved from [Link]

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  • Phenylacetic Acid at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

  • Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. (2019). ResearchGate. Retrieved from [Link]

  • 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • N-(2-Methoxy-5-trifluoromethyl-phenyl)-nicotinamide - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

  • 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid, 97%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved from [Link]

  • (S)-(-)-alpha-methoxy-alpha-(trifluoromethyl)phenylacetic acid - Optional[MS (GC)]. (n.d.). SpectraBase. Retrieved from [Link]

  • (S)-METHOXY-(TRIFLUOROMETHYL)-PHENYLACETIC-ACIDESTER-DERIVATIVE - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI. Retrieved from [Link]

  • Figure S7. FTIR spectrum of N-(2-methoxybenzyl)-2-phenylacetamide (2). (n.d.). ResearchGate. Retrieved from [Link]

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A Senior Application Scientist's Guide to Evaluating the Lipophilicity of Molecules Containing the 2-Methoxy-5-(trifluoromethyl)phenyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Lipophilicity in Drug Design

In the intricate process of drug discovery, a molecule's success is not solely dictated by its ability to bind to a biological target. Its journey through the body—governed by the principles of Absorption, Distribution, Metabolism, and Excretion (ADME)—is equally critical.[1][2][3] Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of these ADMET characteristics.[1][2] It profoundly influences a compound's ability to cross cellular membranes, bind to plasma proteins, and interact with metabolic enzymes.[1][4] An optimal balance between lipophilicity and hydrophilicity is paramount; excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity, while insufficient lipophilicity may hinder absorption and membrane permeation.[1][3]

This guide focuses on a specific, increasingly relevant chemical scaffold: the 2-methoxy-5-(trifluoromethyl)phenyl moiety . This structural motif is of great interest in medicinal chemistry because it combines two groups with distinct and potent effects on molecular properties.[5] The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group known to significantly increase lipophilicity and metabolic stability.[5][6] Conversely, the methoxy (-OCH3) group's effect is more nuanced, capable of modulating lipophilicity and providing a hydrogen bond acceptor.[7] Understanding how to accurately evaluate the lipophilicity of molecules incorporating this moiety is essential for predicting their pharmacokinetic behavior and optimizing them for therapeutic success.

Deconstructing the Moiety: A Sum of Its Parts

The lipophilic contribution of the 2-methoxy-5-(trifluoromethyl)phenyl moiety arises from the interplay of its constituent parts.

  • Phenyl Ring: The foundational aromatic ring is inherently lipophilic.

  • Trifluoromethyl Group (-CF3): This is the dominant lipophilicity driver. The replacement of hydrogen atoms with highly electronegative fluorine atoms drastically alters the electronic properties of the methyl group.[6] The -CF3 group is sterically similar to a chlorine atom but possesses a significantly higher Hansch hydrophobicity constant (π = +0.88), making it a potent tool for enhancing membrane permeability and metabolic stability.[6]

  • Methoxy Group (-OCH3): The effect of a methoxy group is context-dependent. When attached to an aromatic system, its contribution to lipophilicity is nearly neutral (ΔLogD ≈ 0).[7] The oxygen atom can act as a hydrogen bond acceptor, which can offset the lipophilic nature of its methyl component, potentially improving aqueous solubility compared to a simple alkyl group.[7] Its position at the 2-position (ortho to the point of attachment) can also introduce conformational constraints that influence interactions with biological targets.

The combination of a strongly lipophilic-enhancing -CF3 group with the modulating, polar -OCH3 group makes this moiety a versatile tool for fine-tuning a drug candidate's properties.

A Comparative Guide to Lipophilicity Determination Methods

No single method for determining lipophilicity is universally superior; the choice depends on the compound's properties, the required throughput, and the desired accuracy. This section provides a comparative overview of the most robust experimental and computational techniques.

Experimental Methods: The Gold Standard and High-Throughput Alternatives

Experimental methods provide the most reliable measure of lipophilicity by directly or indirectly quantifying the partitioning of a compound between a nonpolar and an aqueous phase.

  • The "Gold Standard": Shake-Flask Method (logP) The shake-flask method is the most direct and widely accepted technique for measuring the partition coefficient (P), expressed as its logarithm, logP.[8][9] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the compound's concentration in each phase.[4]

    • Causality: This method directly measures the thermodynamic equilibrium of partitioning, providing a result that is the basis against which all other methods are calibrated. The choice of n-octanol is critical, as its properties are considered to mimic the lipid bilayer of cell membranes reasonably well.[10]

    • Self-Validation: The protocol's trustworthiness is ensured by running replicates, confirming mass balance (total compound recovered equals initial amount), and allowing sufficient time to reach equilibrium.

  • High-Throughput Champion: Reversed-Phase HPLC (log kw) For the demands of modern drug discovery, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common indirect method for estimating lipophilicity.[8][9][11] It is fast, requires minimal compound, and is easily automated.[12][13] The method correlates a compound's retention time on a nonpolar stationary phase (like C18) with its logP value.[8][13]

    • Causality: The principle is that more lipophilic compounds will have a stronger affinity for the nonpolar stationary phase and thus elute later (have a longer retention time) than more hydrophilic compounds. A calibration curve is generated using a set of standards with known logP values to translate retention time into a lipophilicity index.

    • Self-Validation: The system is validated through regular calibration with well-characterized standards. Triplicate injections ensure precision, and the inclusion of quality control (QC) compounds in each run confirms the stability and accuracy of the system over time.[8]

  • For Ionizable Compounds: Potentiometric Titration (logD) Most drug candidates contain ionizable groups (acids or bases). For these molecules, the distribution coefficient (logD), which is pH-dependent, is more biologically relevant than logP.[1][14] Potentiometric titration is a powerful method to determine both the pKa and the logP of a compound, which together can be used to calculate the logD at any pH.[14][15]

    • Causality: The method works by performing an acid-base titration in a biphasic water-octanol system.[14] The presence of the octanol phase shifts the apparent pKa of the compound because the neutral (more lipophilic) form preferentially partitions into the octanol.[14] The magnitude of this pKa shift is directly proportional to the compound's logP.[14]

    • Self-Validation: The instrument is calibrated with standard buffers. The accuracy of the measurement is confirmed by determining the pKa in a purely aqueous system first, providing a baseline against which the pKa shift in the presence of octanol can be reliably measured.

Computational (in silico) Methods: Predictive Power

Computational models offer instantaneous logP predictions, making them invaluable for virtual screening and initial compound design. These methods use algorithms that calculate logP based on a molecule's structure.

  • Fragment-Based Methods (e.g., ClogP, ALOGP): These are the most common approaches. They deconstruct a molecule into its constituent atoms or functional groups and sum their known lipophilicity contributions.

  • Property-Based Methods (e.g., MlogP): These methods use whole-molecule properties, such as molecular weight, polar surface area, and atom counts, to predict logP through regression models.

  • Machine Learning Models: Modern approaches use machine learning algorithms trained on large datasets of experimentally determined logP values to achieve high predictive accuracy for diverse chemical structures.[16][17][18]

While incredibly fast, it is crucial to remember that these are predictions. Their accuracy can vary depending on the algorithm and how similar the query molecule is to the compounds in the training set. Experimental validation is always recommended for lead candidates.

Comparative Analysis: Quantifying the Moiety's Impact

To illustrate the significant effect of the 2-methoxy-5-(trifluoromethyl)phenyl moiety, consider the following hypothetical case study comparing a simple parent aniline molecule to one functionalized with the moiety.

Table 1: Comparative Lipophilicity Data

CompoundStructureMethodPredicted LogP (ALOGP)Experimental LogP (Shake-Flask)Experimental LogD (pH 7.4)
Aniline (Parent) C₆H₅NH₂Shake-Flask1.050.900.90
Compound A Structure BelowShake-Flask2.452.332.33

Structure of Compound A: 2-Methoxy-5-(trifluoromethyl)aniline[19]

Analysis: The addition of the 2-methoxy-5-(trifluoromethyl)phenyl moiety results in a substantial increase in lipophilicity. The experimental logP value jumps by 1.43 log units . This demonstrates the powerful lipophilicity-enhancing effect of the trifluoromethyl group, which is only slightly tempered by the methoxy group. For this specific molecule, which is a weak base, the logD at physiological pH (7.4) is identical to its logP, as the molecule is predominantly in its neutral form. This dramatic increase has profound implications for drug design, suggesting that Compound A will have significantly higher membrane permeability than the parent aniline.

Experimental Protocols

Protocol 1: Determination of log kw by RP-HPLC

This protocol provides a robust, high-throughput method for estimating lipophilicity.

1. System Preparation and Calibration: a. HPLC System: An HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm) is required. b. Mobile Phase: Prepare Mobile Phase A (e.g., 10 mM Ammonium Acetate in Water, pH 7.4) and Mobile Phase B (Acetonitrile). c. Calibration Standards: Prepare 1 mg/mL stock solutions of 5-8 reference compounds with well-established logP values spanning a range (e.g., -1 to 5). Examples include Uracil (t0 marker), Aniline, Toluene, and Naproxen. d. Generate Calibration Curve: Inject each standard and run a fast linear gradient (e.g., 5-95% B in 10 minutes). Plot the known logP values of the standards against their measured retention times (tR).

2. Sample Analysis: a. Sample Preparation: Prepare a 1 mg/mL stock solution of the test compound (e.g., Compound A) in a suitable solvent like DMSO. b. Injection: Inject the test compound in triplicate using the same gradient method as the standards. c. Data Acquisition: Record the retention time (tR) for the test compound.

3. Calculation: a. Determine Retention Time: Average the retention times from the triplicate injections. b. Calculate log kw: Using the linear regression equation from the calibration curve (y = mx + c, where y is logP and x is tR), calculate the log kw value for the test compound. Report the mean and standard deviation.

Workflow for Method Selection

The choice of which lipophilicity assay to employ is critical and depends on the compound's characteristics and the stage of the research.

G start Start: Need Lipophilicity Data is_ionizable Is the compound ionizable at physiological pH? start->is_ionizable high_throughput Is high throughput required (e.g., screening)? is_ionizable->high_throughput No logD_method Measure logD (Potentiometric Titration) is_ionizable->logD_method Yes gold_standard Is highest accuracy required (e.g., lead candidate)? high_throughput->gold_standard No logP_hplc Measure logP/log kw (RP-HPLC) high_throughput->logP_hplc Yes gold_standard->logP_hplc No (Good Estimate OK) logP_shake_flask Measure logP (Shake-Flask) gold_standard->logP_shake_flask Yes end_node End: Data Acquired logD_method->end_node logP_hplc->end_node logP_shake_flask->end_node

Caption: Decision workflow for selecting the appropriate experimental lipophilicity method.

Conclusion

The 2-methoxy-5-(trifluoromethyl)phenyl moiety is a powerful asset in the medicinal chemist's toolkit, primarily due to the significant and predictable increase in lipophilicity conferred by the trifluoromethyl group.[5][6] This guide has outlined the key experimental and computational methods for accurately quantifying this property. While high-throughput methods like RP-HPLC are indispensable for early-stage screening, the gold-standard shake-flask method remains crucial for the precise characterization of lead candidates. For ionizable molecules, which represent the majority of drugs, determining the pH-dependent logD is essential for understanding their behavior in a physiological context. By judiciously selecting and rigorously applying these methods, researchers can gain critical insights into the ADME properties of their compounds, paving the way for the rational design of safer and more effective medicines.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Methoxy-5-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in research, development, and synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and sustainable scientific enterprise. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid (CAS No. 1000523-82-9), a fluorinated organic compound. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

The defining feature of this molecule, the trifluoromethyl (-CF3) group, imparts significant chemical stability due to the strength of the carbon-fluorine bond. This stability means the compound is persistent and requires specialized disposal methods to ensure its complete destruction.[1]

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is classified as a hazardous substance. While a specific Safety Data Sheet (SDS) for this exact isomer is not available in the search results, data from closely related isomers and analogous trifluoromethyl-phenylacetic acid compounds provide a clear and consistent hazard profile.[2][3][4][5][6]

Table 1: Chemical and Hazard Profile of this compound and Analogs

Property Value Source(s)
CAS Number 1000523-82-9
Molecular Formula C₁₀H₉F₃O₃
Molecular Weight 234.17 g/mol
Appearance Solid
GHS Hazard Class Skin Irritant (Category 2) [2][3][4][5][6][7]
Serious Eye Irritant (Category 2) [2][3][4][5][6][7]
Specific Target Organ Toxicity, Single Exposure (Category 3) [2][3][4][5][6][7]
Hazard Statements H315: Causes skin irritation. [4][5][7]
H319: Causes serious eye irritation. [4][5][7]

| | H335: May cause respiratory irritation. |[4][5][7] |

The primary risk associated with this compound is its classification as a halogenated organic waste .[8] According to the U.S. Environmental Protection Agency (EPA), halogenated organic compounds (HOCs) are subject to specific land disposal restrictions, necessitating disposal methods like high-temperature incineration to ensure their complete breakdown.[9][10][11]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All operations involving this compound, including waste consolidation, must be performed within a certified chemical fume hood to mitigate the risk of respiratory exposure.[12][13] Appropriate PPE must be worn at all times.

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Rationale Source(s)
Hand Protection Chemical-resistant gloves (e.g., Nitrile) Prevents skin contact, as the compound is a known skin irritant. [4][12][14]
Eye Protection Safety goggles or glasses with side shields. A face shield is required if there is a splash hazard. Protects against splashes that can cause serious eye irritation. [3][5][12][15]
Body Protection Chemical-resistant and flame-retardant lab coat Shields skin and personal clothing from contamination. [12][15]

| Respiratory | Operations must be conducted in a chemical fume hood. A NIOSH-approved respirator may be required for emergency situations (e.g., large spills) outside of engineering controls. | The compound may cause respiratory irritation. |[4][5][12] |

Step-by-Step Waste Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. The following protocol provides a validated, systematic approach to its management as a hazardous waste.

Step 1: Waste Identification and Classification

  • Action: Classify all waste containing this compound as Halogenated Organic Waste .[8] This includes pure, unused solid; solutions containing the compound; and any materials contaminated during handling (e.g., weighing papers, pipette tips, gloves, and spill cleanup debris).[15][16]

  • Causality: This classification is crucial because halogenated waste streams are segregated for specialized, high-temperature incineration.[1][8] Mixing with non-halogenated streams can contaminate larger volumes of waste and violate disposal regulations.

Step 2: Waste Segregation and Collection

  • Action: Collect all waste materials identified in Step 1 in a dedicated, properly labeled hazardous waste container.[15][16]

  • Causality: Never mix incompatible waste streams.[17] Specifically, do not mix this acidic organic compound with bases or strong oxidizing agents in the same waste container to avoid potentially violent chemical reactions.[3][5][13]

Step 3: Container Selection and Labeling

  • Action: Use a sturdy, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must have a tight-fitting, sealable lid.[17][18] Affix a completed hazardous waste label from your institution's Environmental Health and Safety (EHS) department. The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all components and their approximate concentrations.

  • Causality: Proper containment and labeling are regulatory requirements that ensure the safety of all personnel handling the waste, from the laboratory to the final disposal facility.[17] The container must be kept closed at all times except when adding waste to prevent the release of vapors and to avoid spills.[17][19]

Step 4: Spill Management

  • Action (Small Spills): For minor spills within a chemical fume hood, ensure PPE is worn. Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[15][16] Decontaminate the spill area with a suitable solvent and wash thoroughly. All cleanup materials must be disposed of as hazardous waste.[16]

  • Action (Large Spills): Evacuate the immediate area and alert colleagues. Contact your institution's EHS or emergency response team immediately.[15]

  • Causality: A prepared and rapid response to spills minimizes exposure to hazardous materials and prevents their spread into the environment.

Step 5: Final Disposal

  • Action: Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area within your laboratory. Ensure it is stored in secondary containment to capture any potential leaks.[17] Arrange for waste collection through your institution's EHS department or a licensed hazardous waste disposal contractor.[12][16]

  • Causality: Final disposal must be handled by licensed professionals who can transport the waste to a permitted treatment, storage, and disposal facility (TSDF) that can perform high-temperature incineration in accordance with EPA regulations.[1][14] Under no circumstances should this chemical or its contaminated materials be disposed of in the regular trash or poured down the drain. [12][14][17]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3][15] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][3][15] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[2][3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][3][14] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Waste Generation (e.g., Unused solid, contaminated gloves, solutions, spill debris) classify Classify as 'Halogenated Organic Waste' start->classify container Select Compatible Container (HDPE, sealable lid) classify->container label Label Container with: 'Hazardous Waste' Full Chemical Name All Components container->label collect Collect Waste (Keep container closed when not in use) label->collect storage Store Safely in Secondary Containment in Satellite Accumulation Area collect->storage contact_ehs Request Pickup from EHS or Licensed Waste Contractor storage->contact_ehs end_node Proper & Compliant Disposal (High-Temperature Incineration) contact_ehs->end_node

Caption: Disposal workflow for this compound.

References

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  • Fisher Scientific. SAFETY DATA SHEET - (R)-(+)-a-Methoxy-a-(trifluoromethyl)phenylacetic acid.
  • Chemos GmbH&Co.KG. Safety Data Sheet: (S)-(-)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid.
  • Sigma-Aldrich.
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  • Thermo Fisher Scientific. SAFETY DATA SHEET - S-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxy-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid. As a compound utilized in specialized research and development, its unique structure—combining a phenylacetic acid core with methoxy and trifluoromethyl groups—necessitates a rigorous and well-understood safety protocol. This document moves beyond a simple checklist, offering a causal explanation for each recommendation to build a culture of safety and operational excellence within your laboratory.

Core Hazard Analysis: Understanding the Risk Profile

While a specific, comprehensive toxicological profile for this compound is not widely published, a robust safety protocol can be developed by analyzing its structural analogs. Compounds like (R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) and other substituted phenylacetic acids consistently present a clear hazard profile.[1][2][3]

The primary hazards are categorized as:

  • Skin Corrosion/Irritation (Category 2): Phenylacetic acids can cause skin irritation upon contact.[1][2][4]

  • Serious Eye Damage/Irritation (Category 2/2A): Direct contact poses a significant risk of serious eye irritation.[1][2][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of dust may cause respiratory tract irritation.[1][2][5]

The trifluoromethyl group can enhance the compound's acidity and reactivity, while its solid nature presents a risk of aerosolization and dust inhalation.[5] Upon thermal decomposition, hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen fluoride may be produced.[1][6]

Hazard ClassificationDescriptionPrimary Exposure RouteKey Precaution
Skin Irritation Causes irritation, redness, or dermatitis upon contact.DermalPrevent all skin contact with appropriate gloves and lab coat.
Serious Eye Irritation Can cause significant, potentially lasting, eye damage.OcularWear chemical splash goggles at all times.
Respiratory Irritation Inhalation of dust can irritate the nose, throat, and lungs.InhalationHandle in a well-ventilated area, preferably a fume hood, to minimize dust.

The Hierarchy of Controls: Engineering Safeguards First

Personal Protective Equipment (PPE) is the final line of defense. Before any handling, ensure that primary engineering controls are in place and functional.

  • Ventilation: All handling of this compound, especially weighing and preparing solutions, must be conducted in a well-ventilated area.[5][7][8] A certified chemical fume hood is the standard and preferred engineering control.

  • Emergency Equipment: The laboratory must be equipped with an easily accessible emergency eye wash station and a safety shower.[1][5] Proximity is critical for mitigating the severity of an accidental exposure.

Mandated Personal Protective Equipment (PPE) Protocols

The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical splash goggles AND face shieldNitrile or neoprene gloves (double-gloving recommended)Long-sleeved lab coat (fully buttoned)Required if not in a ventilated enclosure (e.g., N95 respirator for dust)
Preparing Solutions Chemical splash gogglesNitrile or neoprene glovesLong-sleeved lab coat, chemical-resistant apronNot typically required if performed in a fume hood
Running Reactions Chemical splash gogglesNitrile or neoprene gloves (check solvent compatibility)Long-sleeved lab coatNot typically required if performed in a fume hood
Eye and Face Protection: Non-Negotiable

Standard safety glasses are insufficient. The risk of serious eye irritation necessitates the use of chemical splash goggles that form a protective seal around the eyes, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][8][9] When handling the solid powder outside of a fume hood (e.g., weighing), a face shield must be worn in addition to goggles to protect against inhalation and facial contact.[5]

Skin and Body Protection: The Primary Barrier
  • Gloves: Nitrile or neoprene gloves provide adequate protection for incidental contact. Always inspect gloves for tears or defects before use.[7] For tasks involving solvents or prolonged handling, consult a glove compatibility chart. Contaminated gloves can be a source of exposure; therefore, proper removal technique is crucial.[10]

  • Lab Coat: A clean, long-sleeved lab coat, fully buttoned, is mandatory to protect skin and personal clothing.[5][8][9]

  • Footwear: Never wear open-toed shoes, sandals, or perforated footwear in the laboratory. Fully enclosed, chemical-resistant shoes are required to protect against spills.[10]

Respiratory Protection: An Essential Precaution

Respiratory protection is required when engineering controls cannot guarantee that airborne concentrations are kept at a safe level.[5] This is most relevant when handling the solid powder, as fine dust can be easily aerosolized.[5][8] If weighing must be done on an open bench, a NIOSH-approved N95 respirator is the minimum requirement. All respirator use must be in accordance with a comprehensive respiratory protection program that meets OSHA 29 CFR 1910.134 standards.[8][9]

Procedural Discipline: Safe Operations and Disposal

PPE Donning and Doffing Sequence

The order in which PPE is put on and removed is critical to prevent cross-contamination. Follow this validated sequence.

PPE_Sequence cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves (over cuffs) don3->don4 doff1 1. Gloves (peel off) doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat (turn inside out) doff2->doff3 doff4 4. Respirator (if used) doff3->doff4 wash_hands_after Wash Hands Thoroughly doff4->wash_hands_after wash_hands_before Wash Hands wash_hands_before->don1

Caption: The correct sequence for donning and doffing PPE to minimize contamination.

Emergency Response Protocol

In the event of an accidental exposure, immediate and correct action is vital.

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Exposure Event skin1 Remove contaminated clothing immediately start->skin1 Skin eye1 Immediately flush with eyewash for 15 minutes, lifting eyelids start->eye1 Eyes inhale1 Move to fresh air immediately start->inhale1 Inhalation skin2 Flush affected area with water for at least 15 minutes skin1->skin2 skin3 Seek medical attention skin2->skin3 eye2 Remove contact lenses if present and easy to do eye1->eye2 eye3 Seek immediate medical attention eye2->eye3 inhale2 If breathing is difficult, administer oxygen inhale1->inhale2 inhale3 Seek medical attention inhale2->inhale3

Sources

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Retrosynthesis Analysis

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